Chromium(II) oxalate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
chromium(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFYNOGAFYRJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231083 | |
| Record name | Chromium(II) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; mp = 1900 deg C; [MSDSonline] | |
| Record name | Chromium(II) oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
Yellow-green powder; density: 2.468 /Chromium (II) oxalate, monohydrate/, Yellow to yellowish-green crystalline powder; practically insoluble in cold water, alcohol; soluble in hot water, dilute acids; density: 2.468 /Chromium (II) oxalate, hydrate/ | |
| Record name | CHROMIUM (II) OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
814-90-4 | |
| Record name | Chromium(II) oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium(II) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium oxalate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMOUS OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV83VA978Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHROMIUM (II) OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium(II) oxalate (CrC₂O₄) is an inorganic compound of interest due to the unique properties of the chromous ion (Cr²⁺), a powerful reducing agent.[1] This document provides a detailed overview of the synthesis, and the physical, chemical, and structural properties of this compound and its common hydrated forms. Experimental protocols for its preparation and characterization are outlined, and key data are presented in a structured format for clarity and comparative analysis. This guide is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who are working with or exploring the applications of chromium(II) compounds.
Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
The most common and stable form of this compound is its dihydrate. The synthesis involves the precipitation of the sparingly soluble this compound from an aqueous solution containing a soluble chromium(II) salt and an oxalate source. It is crucial to perform the synthesis under an inert atmosphere to prevent the rapid oxidation of the unstable chromium(II) ion to the more stable chromium(III) state.[1]
A widely recognized method for the preparation of this compound dihydrate involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid in a deoxygenated aqueous solution.[2] This procedure yields a light green crystalline product.[2]
Synthesis Workflow
The general workflow for the synthesis of this compound dihydrate is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound Dihydrate.
Properties of this compound
This compound is typically encountered as a dihydrate or monohydrate. Its properties are summarized below.
Physical Properties
The physical properties of this compound and its hydrates are presented in Table 1. There is some discrepancy in the reported solubility, with some sources stating it is highly insoluble while others provide a quantitative value at 0 °C.[2][3][4] The monohydrate is described as a yellow-green powder.[3]
| Property | Anhydrous (CrC₂O₄) | Monohydrate (CrC₂O₄·H₂O) | Dihydrate (CrC₂O₄·2H₂O) | Reference(s) |
| Molar Mass | 140.02 g/mol | 158.03 g/mol | 178.06 g/mol | [2][5][6] |
| Appearance | - | Yellow-green powder | Light green crystals | [2][3][7] |
| Density | 2.461 g/cm³ | 2.468 g/cm³ (at 20°C) | - | [2][5] |
| Solubility in Water | 126 g/100 mL (at 0°C) | Sparingly soluble | - | [2][5] |
| Solubility in Alcohol | Negligible | Practically insoluble | - | [2][3] |
| Melting Point | 1900 °C (Decomposes) | - | Decomposes > 140 °C | [1][2][4] |
Table 1: Physical Properties of this compound and its Hydrates.
Chemical and Magnetic Properties
The chromous ion is a strong reducing agent, and its salts are generally unstable in the presence of air.[1] However, the hydrated form of this compound is noted to be one of the most stable chromous salts and is not appreciably oxidized by moist air.[3] In acidic aqueous solutions, chromium(II) has been shown to reduce the oxalate ion to glycolate, which raises questions about the long-term stability of the Cr²⁺ species if prepared under acidic conditions.[2]
| Property | Value | Notes | Reference(s) |
| Magnetic Moment (µ_eff) | 4.65 B.M. | Suggests high-spin octahedral coordination geometry with no Cr-Cr bond. | [2] |
| Thermal Decomposition (Dihydrate) | > 140 °C | Loses water to form anhydrous CrC₂O₄ in an inert atmosphere. | [2] |
| Thermal Decomposition (Anhydrous) | > 320 °C | Decomposes to a mixture of chromium oxides in an inert atmosphere. | [2] |
Table 2: Chemical and Magnetic Properties of this compound.
Experimental Protocols
Detailed Synthesis of this compound Dihydrate
This protocol is based on the method described by Nikumbh et al.[2]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Ethanol or other suitable alcohol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deoxygenation: Vigorously bubble an inert gas (e.g., nitrogen) through deionized water for at least 30 minutes to remove dissolved oxygen. This degassed water should be used for all solutions and washing steps.
-
Oxalate Solution: In a reaction vessel equipped with a stirrer and an inert gas inlet, dissolve an equimolar mixture of sodium oxalate and oxalic acid in the degassed water.
-
Chromium(II) Solution: Separately, prepare a solution of chromium(II) sulfate pentahydrate in degassed water.
-
Precipitation: While maintaining a continuous flow of inert gas over the oxalate solution, slowly add the chromium(II) sulfate solution with constant stirring. A light green precipitate of this compound dihydrate will form immediately.
-
Digestion: Continue stirring the mixture under an inert atmosphere for a period (e.g., 1 hour) to ensure complete precipitation and improve the crystallinity of the product.
-
Filtration: Filter the precipitate under an inert atmosphere using standard techniques (e.g., a Schlenk filter or in a glovebox).
-
Washing: Wash the collected solid first with degassed water to remove any soluble impurities, followed by a wash with a degassed alcohol (e.g., ethanol) to facilitate drying.
-
Drying: Dry the final product under vacuum or in a desiccator under a positive pressure of inert gas.
Characterization Methods
The resulting product can be characterized by several methods to confirm its identity and purity:[2]
-
Combustion Elemental Analysis: To determine the elemental composition (C, H) and confirm the hydration state.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the oxalate ligand and water molecules.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and confirm the dehydration temperature and subsequent decomposition to chromium oxides.
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the compound.
-
Magnetic Susceptibility Measurement: To determine the magnetic moment, which provides insight into the electronic structure and coordination environment of the Cr(II) ion.
Thermal Decomposition Pathway
Thermogravimetric analysis shows that this compound dihydrate decomposes in distinct stages when heated in an inert atmosphere.[2]
Caption: Thermal decomposition pathway of CrC₂O₄·2H₂O in an inert atmosphere.
Structural Information and Bonding
The measured magnetic moment of 4.65 B.M. for this compound dihydrate is significant.[2] This value is consistent with a high-spin d⁴ electronic configuration for the Cr²⁺ ion, which is expected in an octahedral coordination environment. It indicates the presence of four unpaired electrons and rules out any significant metal-metal bonding, which would lead to a lower magnetic moment.[2][8]
The structure is believed to be a linear polymer, similar to other first-row transition metal(II) oxalates like those of Mg, Fe, and Co.[2] In this arrangement, the oxalate ions act as bridging ligands between the chromium centers. The octahedral coordination sphere around each chromium ion is completed by two water molecules.
Caption: Relationship between structure, electronics, and magnetism in CrC₂O₄·2H₂O.
Safety Information
Chromium(II) compounds should be handled with care. While specific toxicity data for this compound is limited, compounds of chromium can be hazardous. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required.[3] Work should be conducted in a well-ventilated area or a fume hood. As a potent reducing agent, this compound should be stored away from oxidizing agents.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound monohydrate [chemister.ru]
- 6. This compound dihydrate | C2H6CrO6 | CID 129692560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromium (II) Oxalate Monohydrate, CrC2O4-H2O [asia.matweb.com]
- 8. cup.uni-muenchen.de [cup.uni-muenchen.de]
An In-depth Technical Guide on the Thermal Decomposition of Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of chromium(II) oxalate (CrC₂O₄). Due to the limited availability of detailed quantitative data in publicly accessible literature, this guide synthesizes findings from key studies, focusing on the qualitative and mechanistic aspects of the decomposition process. It covers the established decomposition pathway, the influence of atmospheric conditions, and the nature of the resulting products. Detailed, generalized experimental protocols for the analytical techniques commonly employed in such studies are provided. Visualizations of the decomposition pathway and a typical experimental workflow are presented to facilitate a deeper understanding. This document is intended to serve as a foundational resource for professionals investigating the thermal properties of chromium compounds and other metal oxalates.
Introduction
This compound is an inorganic compound with the chemical formula CrC₂O₄. The hydrated form, this compound dihydrate (CrC₂O₄·2H₂O), is the common precursor in thermal studies. The thermal decomposition of metal oxalates is a subject of significant interest due to its relevance in various fields, including the preparation of metal oxides with controlled stoichiometry and morphology, which are crucial in catalysis, materials science, and pharmaceutical development. Understanding the decomposition mechanism, the influence of the surrounding atmosphere, and the nature of the gaseous and solid products is essential for controlling these processes and for the safe handling of these materials.
Decomposition Pathway
The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The general pathway involves dehydration followed by the decomposition of the anhydrous oxalate to form chromium oxides.
In an inert atmosphere (e.g., nitrogen), the decomposition proceeds as follows:
-
Dehydration: The dihydrate loses its two water molecules to form anhydrous this compound. This process typically begins at temperatures above 140°C.[1]
-
Decomposition of Anhydrous Oxalate: Upon further heating, the anhydrous this compound decomposes. In an inert environment, this is expected to primarily yield chromium(II) oxide (CrO) and carbon monoxide (CO), which may be accompanied by the disproportionation of CO to carbon dioxide (CO₂) and elemental carbon.
In an oxidizing atmosphere (e.g., air), the decomposition pathway is altered, particularly in the second stage:
-
Dehydration: Similar to the process in an inert atmosphere, the dihydrate first loses its water of hydration.
-
Oxidative Decomposition: The anhydrous this compound undergoes decomposition and oxidation simultaneously. This leads to the formation of higher chromium oxides. Studies have shown that the final product is typically chromium(III) oxide (Cr₂O₃), with the potential formation of intermediate oxides such as CrO and Cr₃O₄.[2]
Quantitative Data
Table 1: Thermal Decomposition of CrC₂O₄·2H₂O in an Inert Atmosphere (e.g., Nitrogen)
| Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |
| > 140 | CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O | 20.46 | H₂O | CrC₂O₄ |
| > 320 | CrC₂O₄ → CrO + CO | 40.92 (cumulative) | CO | CrO |
Table 2: Thermal Decomposition of CrC₂O₄·2H₂O in an Oxidizing Atmosphere (e.g., Air)
| Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |
| > 140 | CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O | 20.46 | H₂O | CrC₂O₄ |
| > 320 | 2CrC₂O₄ + O₂ → Cr₂O₃ + 4CO | 56.82 (cumulative) | CO, CO₂ | Cr₂O₃ |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and sample preparation. The formation of CO₂ in an oxidizing atmosphere is also highly probable.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the different stages of decomposition.
Apparatus: A thermogravimetric analyzer coupled with a high-precision balance and a programmable furnace.
Procedure:
-
Accurately weigh 5-10 mg of this compound dihydrate into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to a final temperature of approximately 800°C at a constant heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset and end temperatures of each decomposition step and the corresponding percentage mass loss.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition processes.
Apparatus: A DTA or DSC instrument.
Procedure:
-
Accurately weigh a small amount of this compound dihydrate (typically 2-5 mg) into a sample pan.
-
Place an empty, identical pan in the reference position.
-
Heat the sample and reference pans under a controlled atmosphere (inert or oxidizing) at a constant heating rate (e.g., 10°C/min).
-
Record the temperature difference (DTA) or heat flow difference (DSC) between the sample and the reference as a function of temperature.
-
Analyze the resulting curve to identify endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., oxidative decomposition).
Evolved Gas Analysis (EGA) - Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)
Objective: To identify the gaseous products evolved during decomposition.
Apparatus: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.
Procedure:
-
Perform a TGA experiment as described in section 4.1.
-
The gases evolved from the TGA furnace are continuously transferred to the MS or FTIR for analysis.
-
For MS analysis, monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for H₂O, 28 for CO, and 44 for CO₂).
-
For FTIR analysis, continuously collect infrared spectra of the evolved gas stream and identify the characteristic absorption bands of the gaseous products.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.
Visualizations
The following diagrams illustrate the key processes involved in the study of the thermal decomposition of this compound.
Caption: Decomposition pathways of CrC₂O₄·2H₂O in inert and oxidizing atmospheres.
Caption: Experimental workflow for investigating thermal decomposition.
Conclusion
References
An In-depth Technical Guide to the Magnetic Properties of Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium(II) oxalate (CrC₂O₄) is an inorganic compound whose magnetic properties are of interest due to the presence of the paramagnetic Cr²⁺ ion. This guide provides a comprehensive overview of the current understanding of the magnetic characteristics of this compound, with a focus on its synthesis, magnetic moment, and the implications for its electronic structure. While extensive temperature-dependent magnetic data is not widely available in the public domain, this document synthesizes the existing knowledge and provides a framework for future research and application.
Introduction
The study of transition metal oxalates is a significant area of research in materials science and coordination chemistry, owing to their diverse magnetic behaviors, including ferromagnetism, antiferromagnetism, and ferrimagnetism. The oxalate ligand (C₂O₄²⁻) can act as a bridge between metal centers, mediating magnetic exchange interactions. This compound, in particular, presents an interesting case for the study of the magnetic properties of the high-spin d⁴ electronic configuration in an octahedral coordination environment.
Synthesis of this compound Dihydrate
This compound is typically synthesized as its dihydrate, CrC₂O₄·2H₂O. The synthesis is sensitive to oxidation and should be performed under an inert atmosphere.
Experimental Protocol: Synthesis of CrC₂O₄·2H₂O
A detailed experimental protocol for the synthesis of this compound dihydrate has been reported by Nikumbh et al.[1] The following is a summary of the procedure:
-
Preparation of Chromium(II) Sulfate Solution: A solution of chromium(II) sulfate pentahydrate (CrSO₄·5H₂O) is prepared in degassed water to prevent oxidation of Cr²⁺ to Cr³⁺.
-
Precipitation: A mixture of sodium oxalate (Na₂C₂O₄) and oxalic acid (H₂C₂O₄) in degassed water is added to the chromium(II) sulfate solution.
-
Formation of Precipitate: Upon mixing, a light green crystalline precipitate of this compound dihydrate (CrC₂O₄·2H₂O) is formed.
-
Isolation and-Drying: The precipitate is filtered, washed with degassed water, and dried under an inert atmosphere.
The anhydrous form, CrC₂O₄, can be obtained by heating the dihydrate above 140 °C in an inert atmosphere.[1]
Magnetic Properties
The magnetic properties of this compound are primarily determined by the electronic configuration of the Cr²⁺ ion and the structural arrangement of these ions in the crystal lattice.
Magnetic Moment
The most significant piece of quantitative magnetic data available for this compound dihydrate is its experimentally determined magnetic moment.
| Compound | Magnetic Moment (μ_eff) in Bohr Magnetons (B.M.) | Reference |
|---|---|---|
| CrC₂O₄·2H₂O | 4.65 | [1] |
This measured magnetic moment of 4.65 B.M. is a crucial indicator of the electronic state of the chromium(II) ion in this compound.[1] For a high-spin d⁴ ion in an octahedral field, the spin-only magnetic moment is calculated to be 4.90 B.M. The experimental value is in close agreement with this, suggesting a high-spin configuration with four unpaired electrons. This indicates that the ligand field produced by the oxalate and water ligands is weak. The slight deviation from the spin-only value can be attributed to spin-orbit coupling.
The high-spin configuration suggests that the chromium ion does not form a direct Cr-Cr bond and has a high-spin octahedral coordination geometry.[1] This is consistent with the structures of other linear polymeric metal(II) oxalates.[1]
Magnetic Ordering
Detailed studies on the temperature-dependent magnetic susceptibility and the nature of magnetic ordering (paramagnetic, ferromagnetic, or antiferromagnetic) in pure this compound are not extensively reported in the available literature. However, based on the behavior of other transition metal oxalates, it is plausible that this compound exhibits antiferromagnetic interactions at low temperatures, mediated by the oxalate bridge. Further experimental investigation, such as neutron diffraction and heat capacity measurements, would be necessary to confirm the nature of the magnetic ordering and the critical temperature.
Structural and Logical Relationships
The synthesis and characterization of this compound involve a logical workflow to ensure the desired product is obtained and its properties are understood.
Future Directions
The magnetic properties of this compound remain an area ripe for further investigation. Key experimental studies that would significantly advance the understanding of this material include:
-
Temperature-Dependent Magnetic Susceptibility: To determine the nature of the magnetic interactions and identify any magnetic ordering transitions.
-
Magnetization versus Field Studies: To investigate the presence of hysteresis and saturation magnetization.
-
Neutron Diffraction: To definitively determine the magnetic structure at low temperatures.
-
Heat Capacity Measurements: To identify phase transitions and understand the thermodynamics of any magnetic ordering.
Conclusion
This compound dihydrate has been successfully synthesized and characterized to possess a magnetic moment of 4.65 B.M., indicating a high-spin Cr²⁺ (d⁴) electronic configuration in an octahedral environment.[1] This foundational knowledge provides a basis for more in-depth studies into its low-temperature magnetic behavior. The lack of comprehensive magnetic data in the current literature presents an opportunity for further research to fully elucidate the magnetic ordering and potential applications of this compound. The experimental protocols and workflow outlined in this guide serve as a valuable resource for researchers and scientists in the fields of materials science and drug development who are interested in exploring the magnetic properties of this compound and related materials.
References
chromium(II) oxalate chemical formula and CAS number
Chemical Formula: CrC₂O₄
CAS Number: 814-90-4
This technical guide provides a comprehensive overview of chromium(II) oxalate, a compound of interest to researchers and chemists. The following sections detail its chemical and physical properties, a standardized synthesis protocol, and its known applications, with a focus on presenting clear, quantitative data and procedural information.
Compound Properties
This compound is an inorganic compound that typically appears as a light green crystalline solid.[1] It is also available in a hydrated form, this compound dihydrate (CrC₂O₄·2H₂O). A summary of its key properties is presented in Table 1.
| Property | Value | Citation(s) |
| Chemical Formula | CrC₂O₄ | [1] |
| CAS Number | 814-90-4 | [1] |
| Molar Mass | 140.02 g/mol | [1] |
| Appearance | Light green crystals | [1] |
| Density | 2.461 g/cm³ | [1] |
| Solubility in Water | 126 g/100 mL (at 0 °C) | [1] |
| Solubility in Alcohol | Negligible | [1] |
| Magnetic Moment | 4.65 B.M. | [1] |
Synthesis of this compound Dihydrate
The synthesis of this compound dihydrate (CrC₂O₄·2H₂O) can be achieved through the reaction of a chromium(II) salt with an oxalate source in an aqueous solution. The following protocol is based on established methods.[1]
Experimental Protocol
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed deionized water
Procedure:
-
Prepare a degassed aqueous solution containing a mixture of sodium oxalate and oxalic acid.
-
In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere to prevent oxidation of the chromium(II) ions.
-
A light green crystalline precipitate of this compound dihydrate will form.
-
Allow the reaction to proceed to completion.
-
Collect the precipitate by filtration.
-
Wash the product with degassed deionized water to remove any soluble impurities.
-
Dry the product under vacuum.
The resulting product can be characterized by methods such as elemental analysis, infrared spectroscopy, thermogravimetric analysis, and powder X-ray diffraction.[1]
Structural and Chemical Characteristics
This compound exhibits a high-spin octahedral coordination geometry, as suggested by its measured magnetic moment of 4.65 B.M.[1] This is consistent with the structure of other linear polymeric metal(II) oxalates. The dihydrate form loses its water of hydration when heated above 140 °C in an inert atmosphere to yield anhydrous this compound.[1] Further heating above 320 °C results in decomposition to a mixture of chromium oxides.[1]
It is important to note that chromium(II) is a powerful reducing agent and can be readily oxidized.
Applications
The primary application of this compound is as a chemical reagent in laboratory settings. Its reducing properties make it useful in specific chemical transformations.
Caption: Synthesis workflow for this compound dihydrate.
References
An In-depth Technical Guide on the Solubility and Stability of Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of chromium(II) oxalate. The information is intended to support research, development, and handling of this compound in various scientific and industrial applications. While this compound is noted for being one of the more stable chromium(II) salts, a thorough understanding of its physicochemical properties is crucial for its effective and safe use.
Physicochemical Properties of this compound
This compound, with the chemical formula CrC₂O₄, typically exists as a hydrate, most commonly the dihydrate (CrC₂O₄·2H₂O). It is a yellow-green crystalline powder.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CrC₂O₄ | [2] |
| Molar Mass (anhydrous) | 140.02 g/mol | [2] |
| Molar Mass (monohydrate) | 158.03 g/mol | [3] |
| Appearance | Yellow-green crystalline powder | [1] |
| Density (monohydrate) | 2.468 g/cm³ | [1][3] |
Solubility Profile
This compound is characterized as a sparingly soluble salt in water under standard conditions.[3] Its solubility is influenced by temperature and the nature of the solvent.
Aqueous Solubility
Qualitative descriptions consistently indicate that this compound is "sparingly soluble" or "practically insoluble" in cold water.[1][3] However, its solubility increases significantly in hot water and in the presence of dilute acids.[1] The acidic conditions likely promote the protonation of the oxalate anion, shifting the dissolution equilibrium.
Table 2: Qualitative Aqueous Solubility of this compound
| Condition | Solubility | Reference |
| Cold Water | Sparingly soluble / Practically insoluble | [1][3] |
| Hot Water | Soluble | [1] |
| Dilute Acids | Soluble | [1] |
Solubility in Organic Solvents
This compound is generally considered insoluble in common organic solvents such as alcohol.[1]
Table 3: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Alcohol | Negligible / Practically insoluble | [1] |
Stability Profile
This compound is regarded as one of the most stable chromium(II) salts, showing resistance to oxidation by moist air.[1] However, like all chromium(II) compounds, it is a reducing agent and can be susceptible to degradation under certain conditions.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantitatively assess the thermal stability of this compound. The hydrated form, upon heating in an inert atmosphere, first undergoes dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.
-
Dehydration: The dihydrate of this compound loses its water molecules when heated above 140 °C.[2]
-
Decomposition: The anhydrous form decomposes at temperatures above 320 °C to yield a mixture of chromium oxides.[2]
Chemical Stability
The chemical stability of this compound is a critical factor, particularly in aqueous environments where oxidation to the more stable chromium(III) state can occur. While it is relatively stable in air, its stability in solution is expected to be dependent on factors such as pH, presence of oxidizing agents, and exposure to light. In acidic aqueous solutions, chromium(II) has been reported to reduce the oxalate ion to glycolate, which suggests a potential intrinsic instability in such media.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound and for determining its solubility and stability are provided below.
Synthesis of this compound Dihydrate
A reported method for the synthesis of this compound dihydrate involves the reaction of a chromium(II) salt with an oxalate source in a deoxygenated aqueous solution.[2]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a solution of sodium oxalate and oxalic acid in degassed deionized water.
-
In a separate flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Both solutions should be continuously purged with an inert gas to prevent oxidation of the chromium(II) ions.
-
Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring under an inert atmosphere.
-
A light green crystalline precipitate of this compound dihydrate will form.
-
Filter the precipitate under an inert atmosphere, wash with degassed deionized water, and then with a suitable organic solvent (e.g., ethanol) to facilitate drying.
-
Dry the product under vacuum.
Determination of Aqueous Solubility by Conductometry
Given its sparingly soluble nature, the solubility product (Ksp) of this compound can be determined using conductometry. This method relates the conductivity of a saturated solution to the concentration of the dissolved ions.
Equipment:
-
Conductivity meter and probe
-
Temperature-controlled water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., syringe filter with a non-reactive membrane)
Procedure:
-
Add an excess of finely powdered this compound to a known volume of deionized water in a beaker.
-
Place the beaker in a temperature-controlled water bath and stir the suspension continuously to ensure equilibrium is reached. This may take several hours.
-
Periodically measure the conductivity of the solution. Equilibrium is reached when the conductivity reading stabilizes.
-
Once at equilibrium, allow the solid to settle and then carefully filter a sample of the supernatant. Ensure the filtration is done at the same temperature to avoid changes in solubility.
-
Measure the conductivity of the filtered, saturated solution.
-
Measure the conductivity of the deionized water used to prepare the solution.
-
The specific conductance of the this compound solution is calculated by subtracting the conductivity of the deionized water from the conductivity of the saturated solution.
-
The molar solubility (S) can then be calculated using the equation: S = (1000 * κ) / Λ₀ where κ is the specific conductance and Λ₀ is the molar conductivity at infinite dilution. Λ₀ can be estimated from the literature values of the ionic conductivities of Cr²⁺ and C₂O₄²⁻ ions.
-
The solubility product is then calculated as Ksp = [Cr²⁺][C₂O₄²⁻] = S².
Assessment of Thermal Stability by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal decomposition of this compound.
Equipment:
-
Simultaneous TGA/DSC instrument
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan.
-
Place the sample in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
Record the mass loss (TGA curve) and the heat flow (DSC curve) as a function of temperature.
-
The TGA curve will show distinct steps corresponding to the loss of water of hydration and the decomposition of the oxalate. The temperature at the onset of each mass loss step indicates the initiation of the respective thermal event.
-
The DSC curve will show endothermic or exothermic peaks corresponding to these events, providing information on the enthalpy changes.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Factors influencing the solubility and stability of this compound.
References
An In-Depth Technical Guide to the Preparation of Anhydrous Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of anhydrous chromium(II) oxalate, a compound of interest in various chemical research and development applications. The synthesis is a two-step process involving the initial preparation of this compound dihydrate followed by its thermal dehydration. This document details the experimental protocols, presents relevant quantitative data, and outlines the necessary safety precautions for handling the air-sensitive chromium(II) compounds involved.
Overview of the Synthesis Pathway
The preparation of anhydrous this compound (CrC₂O₄) is achieved through the controlled thermal dehydration of its hydrated precursor, this compound dihydrate (CrC₂O₄·2H₂O). The dihydrate is synthesized via a precipitation reaction in an aqueous medium by reacting a chromium(II) salt with an oxalate source under an inert atmosphere to prevent the oxidation of the chromium(II) ion.
Experimental Protocols
Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
The synthesis of this compound dihydrate requires strict anaerobic conditions to prevent the oxidation of the highly reactive chromium(II) ion.
Materials and Reagents:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water, degassed
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Degassed Solutions: Prepare a degassed aqueous solution of sodium oxalate and oxalic acid. The exact concentrations should be calculated to provide a stoichiometric amount of oxalate ions to react with the chromium(II) sulfate. All water used in this procedure must be thoroughly degassed by boiling and cooling under a stream of inert gas or by sparging with an inert gas for an extended period.
-
Reaction Setup: The reaction should be carried out in a flask equipped with a magnetic stirrer and an inlet and outlet for an inert gas. A continuous positive pressure of argon or nitrogen must be maintained throughout the synthesis.
-
Reaction: In the reaction flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water. While stirring vigorously, slowly add the degassed oxalate solution to the chromium(II) sulfate solution.
-
Precipitation and Isolation: Upon addition of the oxalate solution, a light green precipitate of this compound dihydrate will form. Continue stirring for a designated period to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate under an inert atmosphere using standard Schlenk line techniques or in a glovebox. Wash the collected solid with degassed deionized water to remove any soluble impurities, followed by a wash with a degassed organic solvent like ethanol or ether to facilitate drying.
-
Drying: Dry the product under vacuum or in a desiccator under an inert atmosphere.
Preparation of Anhydrous this compound (CrC₂O₄)
The conversion of the dihydrate to the anhydrous form is achieved through thermal dehydration.
Apparatus:
-
Tube furnace with temperature control
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Schlenk tube or similar vessel for heating the sample
Procedure:
-
Sample Preparation: Place a known amount of the synthesized this compound dihydrate into a Schlenk tube.
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle several times to ensure a completely inert atmosphere. Maintain a slow, continuous flow of the inert gas through the tube during the heating process.
-
Heating: Place the Schlenk tube in a tube furnace and heat the sample to a temperature above 140 °C.[1] The temperature should be maintained until the dehydration is complete, which can be monitored by observing the cessation of water condensation in the cooler parts of the apparatus.
-
Cooling and Storage: After dehydration, allow the sample to cool to room temperature under the inert gas flow. Once cooled, the anhydrous this compound should be stored in a tightly sealed container under an inert atmosphere to prevent rehydration and oxidation.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its dihydrate.
Table 1: Physical and Chemical Properties
| Property | This compound Dihydrate (CrC₂O₄·2H₂O) | Anhydrous this compound (CrC₂O₄) |
| Molar Mass | 176.05 g/mol | 140.02 g/mol [1] |
| Appearance | Light green crystalline solid[1] | - |
| Magnetic Moment (μ_eff) | 4.65 B.M.[1] | - |
Table 2: Thermal Decomposition Data for this compound Dihydrate
| Temperature Range (°C) | Process | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Product(s) |
| > 140 | Dehydration | 20.45 | ~20% | Anhydrous CrC₂O₄, H₂O (g)[1] |
| > 320 | Decomposition | - | - | Mixture of chromium oxides, CO (g), CO₂ (g)[1] |
Note: The observed weight loss values can vary slightly depending on the experimental conditions such as heating rate and atmosphere.
Safety and Handling
Chromium(II) compounds are highly susceptible to oxidation by air and require careful handling under inert atmosphere conditions. Additionally, chromium compounds, in general, should be handled with care due to their potential toxicity.
General Safety Precautions:
-
Inert Atmosphere: All manipulations of chromium(II) compounds should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent oxidation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or fumes.
-
Waste Disposal: Dispose of all chromium-containing waste according to institutional and local regulations for hazardous waste.
Characterization
The synthesized this compound dihydrate and its anhydrous form can be characterized using several analytical techniques to confirm their identity and purity.
-
Thermogravimetric Analysis (TGA): To determine the water content and the decomposition temperature.
-
Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the oxalate ligand and the presence or absence of water molecules.
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure of the compounds.[1]
-
Elemental Analysis: To determine the elemental composition of the synthesized products.[1]
This guide provides a foundational understanding for the successful preparation and handling of anhydrous this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the procedures based on their specific experimental setup and safety protocols.
References
Spectroscopic Analysis of Chromium(II) Oxalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of chromium(II) oxalate (CrC₂O₄), with a specific focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic techniques. This document details the synthesis of the compound, experimental protocols for its analysis, and the interpretation of the resulting spectral data.
Introduction
This compound is an inorganic compound with the chemical formula CrC₂O₄. It typically exists as a dihydrate, CrC₂O₄·2H₂O, which presents as a light green crystalline product.[1] Spectroscopic analysis is crucial for confirming the synthesis of this compound and for understanding its structural and electronic properties. The magnetic moment of this compound dihydrate is approximately 4.65 Bohr magnetons, which suggests a high-spin d⁴ configuration for the Cr²⁺ ion in an octahedral coordination geometry, consistent with other linear polymeric metal(II) oxalates.[1] This guide outlines the key methodologies for characterizing this compound using IR and UV-Vis spectroscopy.
Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
A reliable method for the preparation of this compound dihydrate involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid.[1] It is critical to perform the synthesis in a deoxygenated environment to prevent the oxidation of the Cr²⁺ ion.
Experimental Protocol
-
Solution Preparation : Prepare a degassed aqueous solution by bubbling an inert gas (e.g., nitrogen or argon) through deionized water for at least 30 minutes.
-
Reactant Dissolution : In the degassed water, dissolve chromium(II) sulfate pentahydrate (CrSO₄·5H₂O). In a separate vessel, dissolve a stoichiometric mixture of sodium oxalate (Na₂C₂O₄) and oxalic acid (H₂C₂O₄) in degassed water.
-
Precipitation : Slowly add the oxalate solution to the chromium(II) sulfate solution with continuous stirring under an inert atmosphere. A light green precipitate of this compound dihydrate will form.
-
Isolation and Washing : Isolate the precipitate by vacuum filtration. Wash the collected solid several times with degassed water to remove any soluble impurities, followed by a wash with a solvent like ethanol to facilitate drying.
-
Drying : Dry the final product under a vacuum or in a desiccator over a suitable drying agent.
Synthesis Workflow
The logical flow for the synthesis of this compound dihydrate is illustrated below.
Caption: Workflow for the synthesis of this compound dihydrate.
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound dihydrate, this technique is essential for confirming the presence of the oxalate ligand and water of hydration, as well as for probing the metal-ligand bond.
Experimental Protocol
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix a small amount of the dried this compound dihydrate sample (approx. 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Presentation and Interpretation
The IR spectrum of this compound dihydrate is expected to show characteristic absorption bands corresponding to the vibrational modes of the water molecules and the coordinated oxalate anion. The assignments provided are based on data from analogous metal(II) oxalate complexes.[2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~3400 (broad) | ν(O-H) of H₂O | A strong, broad band indicating the stretching vibrations of coordinated and/or lattice water molecules.[2] |
| ~1620 | δ(H-O-H) of H₂O | Bending vibration of water molecules, often overlapping with the C=O stretching band.[2] |
| ~1660 | ν_as(C=O) | Antisymmetric stretching vibration of the carbonyl groups in the coordinated oxalate ligand. |
| ~1360 & ~1315 | ν_s(C-O) + ν(C-C) | Symmetric C-O stretching coupled with C-C stretching. |
| ~820 | δ(O-C=O) + ν(Cr-O) | O-C=O bending (in-plane deformation) coupled with the metal-oxygen stretching vibration. |
| ~500 | ν(Cr-O) + Ring Deformation | Metal-oxygen stretching vibration, characteristic of the coordination bond. |
UV-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, it is used to study the d-d electronic transitions of the central metal ion, which are influenced by the surrounding ligands.
Experimental Protocol (Diffuse Reflectance)
Given that this compound is largely insoluble in water and common solvents, UV-Vis analysis is best performed on the solid sample using diffuse reflectance spectroscopy.[4]
-
Sample Preparation : The finely ground solid sample is used directly. A non-absorbing, highly reflective material like barium sulfate (BaSO₄) or powdered polytetrafluoroethylene (PTFE) is used as a reference standard.
-
Data Acquisition : The solid sample is placed in a sample holder in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).
-
Spectrum Recording : The reflectance spectrum is recorded over a range, typically 200–800 nm. The data is often converted to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R, where R is the reflectance.
Data Presentation and Interpretation
The Cr²⁺ ion has a d⁴ electron configuration. In a high-spin octahedral ligand field, the ground electronic state is ⁵E_g. According to theory, a single spin-allowed d-d transition is expected, corresponding to the excitation of an electron from the e_g orbital to the t₂_g orbital (⁵E_g → ⁵T₂_g). This transition often appears as a broad and sometimes split band in the visible or near-IR region due to the Jahn-Teller effect, which is common for high-spin d⁴ complexes.
| Electronic Transition | Expected λ_max (nm) | Description |
| ⁵E_g → ⁵T₂_g | ~650 - 850 | This single spin-allowed transition is responsible for the color of the complex. The broadness is due to the Jahn-Teller distortion of the excited state.[5][6] |
| Charge Transfer | < 400 | Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region at higher energies. |
Overall Analytical Workflow
The comprehensive characterization of this compound involves a sequential process from synthesis to detailed spectroscopic analysis and data interpretation.
Caption: Overall workflow for the spectroscopic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
Unraveling the Structure of Chromium(II) Oxalate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Crystal Structure and Physicochemical Properties
Chromium(II) oxalate dihydrate is a light green crystalline solid.[1] Based on the structures of its iron, manganese, and magnesium counterparts, CrC₂O₄·2H₂O is predicted to crystallize in the monoclinic space group C2/c.[2][3][4] The fundamental structural motif consists of infinite one-dimensional polymeric chains running along the crystallographic b-axis.[1][2]
In this arrangement, the chromium(II) ion is in a high-spin, octahedrally coordinated environment.[1] The coordination sphere is composed of four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two water molecules in the axial (trans) positions.[2] These [Cr(C₂O₄)(H₂O)₂] units are bridged by the oxalate ligands to form the characteristic chain structure. Hydrogen bonding between the coordinated water molecules and the oxalate oxygen atoms of adjacent chains contributes to the stability of the three-dimensional crystal lattice.[5]
A magnetic moment of 4.65 Bohr magnetons suggests the presence of a high-spin Cr²⁺ ion and the absence of a direct Cr-Cr bond.[1]
Table 1: Predicted Crystallographic Data for this compound Dihydrate (Based on isostructural α-FeC₂O₄·2H₂O)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2][6] |
(Note: Specific unit cell dimensions for CrC₂O₄·2H₂O are not available. The following are for α-FeC₂O₄·2H₂O for comparative purposes.)
| Parameter | Value (for α-FeC₂O₄·2H₂O) | Reference |
| a | ~11.8 Å | [6] |
| b | ~5.3 Å | [6] |
| c | ~9.8 Å | [6] |
| β | ~126.7° | [6] |
| Z | 4 | [5] |
Experimental Protocols
Synthesis of this compound Dihydrate
The synthesis of this compound dihydrate must be carried out in an inert atmosphere due to the ready oxidation of chromium(II) to chromium(III).[1][7] The following protocol is adapted from the work of Nikumbh et al. (1990).[1]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed, deionized water
Procedure:
-
Prepare a solution of sodium oxalate and oxalic acid in degassed, deionized water.
-
In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed, deionized water.
-
Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
A light green crystalline precipitate of this compound dihydrate will form.
-
Filter the precipitate, wash with degassed water, and dry under vacuum.
Characterization Methods
The characterization of the synthesized this compound dihydrate would typically involve the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity. The resulting pattern is expected to be indexable to a monoclinic C2/c space group.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the oxalate ligand and the coordinated water molecules.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition pathway. The dihydrate is expected to lose its water of hydration above 140 °C in an inert atmosphere.[1] Further heating above 320 °C leads to decomposition into chromium oxides.[1]
-
Elemental Analysis: To confirm the elemental composition (C, H, Cr).
-
Magnetic Susceptibility Measurement: To determine the magnetic moment of the chromium(II) ion.
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of this compound dihydrate and the coordination environment of the chromium(II) ion within the crystal structure.
Caption: Experimental workflow for the synthesis and characterization of this compound dihydrate.
Caption: Octahedral coordination environment of the chromium(II) ion in the predicted crystal structure.
References
In-Depth Technical Guide to the Thermogravimetric Analysis of Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of chromium(II) oxalate. Due to the limited availability of detailed public data on the thermal decomposition of this compound, this guide establishes a procedural framework based on established methodologies for analogous transition metal(II) oxalates. It further presents a comparative analysis of the thermal decomposition of iron(II) oxalate, cobalt(II) oxalate, and manganese(II) oxalate to offer a predictive context for the behavior of this compound.
Introduction to Thermogravimetric Analysis of Metal Oxalates
Thermogravimetric analysis is a powerful analytical technique used to determine the thermal stability of a material and its fraction of volatile components by monitoring the change in mass as a function of temperature. For hydrated metal oxalates, TGA is instrumental in elucidating the distinct stages of decomposition, typically involving an initial dehydration step to form the anhydrous salt, followed by the decomposition of the oxalate to form metal oxides or, in some cases, the pure metal, with the concurrent evolution of gaseous products such as carbon monoxide and carbon dioxide.
This compound, with the chemical formula CrC₂O₄, is an inorganic compound that can be prepared as a dihydrate (CrC₂O₄·2H₂O). The thermal analysis of this compound is crucial for understanding its stability, and for the synthesis of chromium-based catalysts and materials where precise control over the composition of the final product is essential.
Experimental Protocol for Thermogravimetric Analysis
The following is a generalized experimental protocol for the thermogravimetric analysis of a transition metal(II) oxalate dihydrate, which can be adapted for this compound dihydrate.
2.1. Sample Preparation
This compound dihydrate (CrC₂O₄·2H₂O) can be synthesized by the reaction of a chromium(II) salt, such as chromium(II) sulfate pentahydrate, with a solution containing sodium oxalate and oxalic acid in a deoxygenated aqueous environment. The resulting precipitate should be filtered, washed with deionized water, and dried under vacuum at a low temperature to ensure the integrity of the hydrate.
2.2. Instrumentation
A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates. The instrument should also have the capability for controlled gas flow to maintain a specific atmosphere during the analysis.
2.3. TGA Procedure
-
Sample Loading: Accurately weigh approximately 5-10 mg of the this compound dihydrate sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. Maintain this flow throughout the analysis.
-
Heating Program: Heat the sample from ambient temperature to approximately 600-800 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Continuously record the sample mass as a function of temperature.
Thermal Decomposition Pathway
The thermal decomposition of this compound dihydrate is expected to proceed in two main stages, as illustrated in the workflow diagram below.
The first step involves the loss of water of crystallization to form anhydrous this compound. Upon further heating, the anhydrous oxalate decomposes into chromium oxides, with the release of carbon monoxide and carbon dioxide.
Quantitative Data and Comparative Analysis
| Compound | Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Gaseous Products | Solid Product |
| Iron(II) Oxalate Dihydrate | Dehydration | ~170 - 230[1] | 20.01 | ~20.1[1] | H₂O | FeC₂O₄ |
| (FeC₂O₄·2H₂O) | Oxalate Decomposition | ~330 - 415[1] | 39.98 (to FeO) | ~39.2[1] | CO, CO₂ | FeO, Fe₃O₄, Fe |
| Cobalt(II) Oxalate Dihydrate | Dehydration | ~118 - 196[2] | 19.69 | ~19.1[3] | H₂O | CoC₂O₄ |
| (CoC₂O₄·2H₂O) | Oxalate Decomposition | ~248 - 279[2] | 48.98 (to Co) | ~47.6[3] | CO, CO₂ | Co, CoO |
| Manganese(II) Oxalate Dihydrate | Dehydration | ~140 - 187 (in Ar)[4] | 20.13 | Not specified | H₂O | MnC₂O₄ |
| (MnC₂O₄·2H₂O) | Oxalate Decomposition | ~335 - 434 (in Ar)[4] | 39.10 (to MnO) | Not specified | CO, CO₂ | MnO |
| This compound Dihydrate | Dehydration | >140 | 20.46 | Not available | H₂O | CrC₂O₄ |
| (CrC₂O₄·2H₂O) | Oxalate Decomposition | >320 | 45.45 (to Cr₂O₃) | Not available | CO, CO₂ | Chromium Oxides |
Note: The final decomposition products of transition metal oxalates can be sensitive to the experimental atmosphere.
Discussion and Conclusion
The thermogravimetric analysis of this compound dihydrate is expected to show a two-step decomposition process. The initial weight loss, occurring at temperatures above 140 °C, corresponds to the dehydration of the compound. The second, more significant weight loss at temperatures exceeding 320 °C is attributed to the decomposition of the anhydrous oxalate to form chromium oxides.
The comparative data from iron(II), cobalt(II), and manganese(II) oxalates suggest that the dehydration of this compound dihydrate will likely be complete by approximately 200 °C, with a weight loss of around 20.5%. The subsequent decomposition of the anhydrous oxalate is expected to occur in the range of 320-450 °C. The final chromium oxide product will depend on the precise atmospheric conditions during the analysis.
This technical guide provides a foundational understanding and a practical framework for conducting and interpreting the thermogravimetric analysis of this compound. For precise quantitative analysis, it is recommended to perform experimental TGA on a well-characterized sample of this compound dihydrate.
References
- 1. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Metallic Cobalt Nanoparticles by the Thermal Decomposition of CoC2O4. 2H2O Precursor in the Argon Gas | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chromium Oxide Nanoparticles using Chromium(II) Oxalate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium oxide nanoparticles (Cr₂O₃ NPs) are of significant interest in various scientific and technological fields, including catalysis, pigment production, and biomedical applications, owing to their high stability, wide bandgap, and unique magnetic properties.[1][2] The synthesis method and the choice of precursor material play a crucial role in determining the size, morphology, and purity of the resulting nanoparticles, which in turn dictates their functional properties. While various methods exist for the synthesis of Cr₂O₃ NPs, the use of metal oxalates as precursors offers a straightforward route involving thermal decomposition.[3] This document provides detailed application notes and protocols for the synthesis of chromium oxide nanoparticles using chromium(II) oxalate as a precursor.
This compound (CrC₂O₄) is an inorganic compound that can be prepared and subsequently decomposed by heating to yield chromium oxides.[4] The thermal decomposition of this compound dihydrate begins with the loss of water at temperatures above 140°C in an inert atmosphere, followed by the decomposition of the anhydrous oxalate to a mixture of chromium oxides at temperatures exceeding 320°C.[4] This method presents a viable, albeit less commonly documented, pathway for the synthesis of chromium oxide nanoparticles.
Data Presentation
The following tables summarize representative quantitative data for chromium oxide nanoparticles synthesized via thermal decomposition of chromium precursors. This data is provided for illustrative purposes to guide researchers in the expected characteristics of the nanoparticles.
Table 1: Nanoparticle Size and Morphology
| Synthesis Temperature (°C) | Average Crystallite Size (nm) | Particle Size from TEM (nm) | Morphology | Reference |
| 500 | ~25 | 20 - 70 | Quasi-rectangular | [5] |
| 600 | 45 | 20 - 70 | Sintered spheres | [1][2] |
Table 2: Magnetic Properties
| Synthesis Temperature (°C) | Magnetic Behavior |
| 500 | Paramagnetic |
| 600 | Weak ferromagnetic |
Experimental Protocols
This section details the protocols for the synthesis of this compound and its subsequent conversion to chromium oxide nanoparticles.
Protocol 1: Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
This protocol is adapted from the method described by Nikumbh et al.[4]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed deionized water
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.
-
In a separate flask under an inert atmosphere, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring.
-
A light green crystalline precipitate of this compound dihydrate will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Filter the precipitate under an inert atmosphere and wash with degassed deionized water to remove any soluble impurities.
-
Dry the product under vacuum at room temperature.
Protocol 2: Synthesis of Chromium Oxide Nanoparticles via Thermal Decomposition
Materials:
-
This compound dihydrate (CrC₂O₄·2H₂O)
Equipment:
-
Tube furnace with temperature and atmosphere control
-
Ceramic crucible
-
Inert gas (e.g., Argon or Nitrogen)
-
Air supply
Procedure:
-
Place a known amount of this compound dihydrate in a ceramic crucible.
-
Place the crucible in the tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen.
-
Heat the furnace to 150°C at a rate of 5°C/min and hold for 1 hour to dehydrate the precursor, forming anhydrous this compound.
-
Increase the temperature to a target calcination temperature (e.g., 500°C or 600°C) at a rate of 10°C/min under the inert atmosphere.
-
Hold at the target temperature for 2-3 hours to decompose the oxalate into chromium oxide.
-
After the hold time, switch the gas to a gentle flow of air and continue to hold at the target temperature for 1 hour to ensure complete oxidation to Cr₂O₃.
-
Cool the furnace to room temperature under a continued air flow.
-
The resulting powder is chromium oxide nanoparticles.
Protocol 3: Characterization of Nanoparticles
1. X-ray Diffraction (XRD):
-
Use a powder X-ray diffractometer with Cu Kα radiation to determine the crystalline phase and average crystallite size of the synthesized nanoparticles.
-
The Scherrer equation can be used to estimate the crystallite size from the broadening of the diffraction peaks.
2. Transmission Electron Microscopy (TEM):
-
Disperse the nanoparticles in a suitable solvent (e.g., ethanol) by ultrasonication.
-
Drop-cast the dispersion onto a carbon-coated copper grid.
-
Analyze the grid using a TEM to determine the particle size, size distribution, and morphology of the nanoparticles.
3. Vibrating Sample Magnetometry (VSM):
-
Use a VSM to measure the magnetic properties of the nanoparticles at room temperature.
-
Obtain a hysteresis loop to determine if the material is paramagnetic, ferromagnetic, or antiferromagnetic.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of chromium oxide nanoparticles.
Caption: Thermal decomposition pathway of this compound dihydrate to chromium oxide.
References
Application Notes and Protocols: Synthesis of Cr₂O₃ Nanoparticles via Thermal Decomposition of Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles through the thermal decomposition of a chromium(II) oxalate (CrC₂O₄) precursor. The synthesis is a two-step process involving the initial preparation of this compound dihydrate (CrC₂O₄·2H₂O) followed by its controlled thermal decomposition. This method offers a route to produce Cr₂O₃ nanoparticles, which have wide-ranging applications in catalysis, pigments, and advanced materials. This document outlines the necessary reagents, equipment, and step-by-step procedures for both the precursor synthesis and the subsequent nanoparticle formation. It also includes data presentation in tabular format for key parameters and a visual representation of the experimental workflow.
Introduction
Chromium(III) oxide (Cr₂O₃), also known as eskolaite, is a highly stable and technologically important material. Its nanoparticle form exhibits enhanced properties due to a high surface-area-to-volume ratio, making it suitable for a variety of applications, including as a catalyst, in wear-resistant coatings, and as a green pigment. While various methods exist for the synthesis of Cr₂O₃ nanoparticles, the thermal decomposition of metal-organic precursors, such as oxalates, is a promising approach due to its simplicity and control over the final product's characteristics. This protocol specifically details the use of this compound as the precursor.
Experimental Protocols
Part 1: Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O) Precursor
This procedure is adapted from the method reported by Nikumbh et al. for the preparation of this compound dihydrate.
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water (degassed)
-
Inert gas (e.g., Argon or Nitrogen)
-
Ethanol
-
Diethyl ether
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Prepare a Degassed Aqueous Solution: In a three-neck round-bottom flask, combine a stoichiometric mixture of sodium oxalate and oxalic acid in deionized water. The solution should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Dissolve Chromium(II) Sulfate: In a separate flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water under an inert atmosphere.
-
Precipitation: Slowly add the chromium(II) sulfate solution to the oxalate solution with vigorous stirring under a continuous flow of inert gas. A light green precipitate of this compound dihydrate will form.
-
Digestion: Gently heat the mixture to approximately 60-80°C for 1-2 hours to allow the precipitate to digest and improve filterability.
-
Isolation and Washing: Cool the mixture to room temperature. Filter the precipitate using a Buchner funnel under an inert atmosphere. Wash the collected solid sequentially with degassed deionized water, ethanol, and diethyl ether to remove any unreacted reagents and facilitate drying.
-
Drying: Dry the light green crystalline product in a vacuum oven at a temperature below 100°C to avoid premature decomposition. Store the dried this compound dihydrate under an inert atmosphere.
Part 2: Thermal Decomposition of this compound to Cr₂O₃ Nanoparticles
Materials:
-
Dried this compound dihydrate (CrC₂O₄·2H₂O) powder
Equipment:
-
Tube furnace with programmable temperature control
-
Ceramic or quartz combustion boat
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound dihydrate powder into a combustion boat.
-
Furnace Setup: Place the combustion boat in the center of the tube furnace. Purge the furnace tube with a continuous flow of an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Dehydration Step: Heat the furnace to 150°C at a heating rate of 5°C/min and hold for 1 hour to ensure the complete removal of water of hydration, forming anhydrous this compound.
-
Decomposition Step: Increase the temperature to the desired decomposition temperature (e.g., 500-600°C) at a controlled heating rate (e.g., 10°C/min). The thermal decomposition of this compound is expected to occur above 320°C.
-
Calcination: Hold the sample at the final decomposition temperature for a specified duration (e.g., 2-3 hours) to allow for the complete conversion to chromium(III) oxide and to control the crystallinity and particle size of the resulting nanoparticles.
-
Cooling: After calcination, turn off the furnace and allow it to cool down to room temperature under the continuous flow of the inert gas.
-
Collection: Once cooled, carefully remove the combustion boat from the furnace. The resulting dark green powder is the synthesized Cr₂O₃ nanoparticles.
-
Characterization: Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to determine the particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.
Data Presentation
The following tables summarize key experimental parameters and expected outcomes.
Table 1: Experimental Parameters for the Synthesis of Cr₂O₃ Nanoparticles
| Parameter | Value |
| Precursor Synthesis | |
| Chromium Salt | Chromium(II) sulfate pentahydrate |
| Precipitating Agent | Sodium oxalate and Oxalic acid |
| Atmosphere | Inert (Argon or Nitrogen) |
| Thermal Decomposition | |
| Precursor | This compound dihydrate |
| Dehydration Temperature | 150°C |
| Decomposition Temperature | 500 - 600°C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Calcination Time | 2 - 3 hours |
Table 2: Expected Characteristics of Synthesized Cr₂O₃ Nanoparticles
| Property | Expected Value/Characteristic |
| Crystal Structure | Rhombohedral (Eskolaite) |
| Particle Size | 10 - 100 nm (dependent on temperature and time) |
| Morphology | Near-spherical or irregular |
| Color | Dark green |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of Cr₂O₃ nanoparticles from this compound.
Caption: Experimental workflow for Cr₂O₃ nanoparticle synthesis.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis process.
Caption: Key chemical transformations in the synthesis process.
Disclaimer
This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Chromium compounds can be hazardous; consult the relevant Safety Data Sheets (SDS) before handling any chemicals. The synthesis of chromium(II) compounds requires strict anaerobic conditions, as they are readily oxidized by air.
Application Notes and Protocols for the Preparation of Chromium-Based Catalysts from Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, characterization, and application of chromium-based catalysts derived from a chromium(II) oxalate precursor. The thermal decomposition of this compound offers a reliable route to produce chromium(III) oxide (Cr₂O₃), a versatile catalyst in various industrial processes.
Overview of Chromium-Based Catalysts
Chromium oxides are widely employed as catalysts in numerous chemical transformations, including dehydrogenation, oxidation, and polymerization.[1][2] The catalytic performance of chromium-based catalysts is intricately linked to the oxidation state of chromium, with the ratio of Cr(VI) to Cr(III) species on the catalyst surface being a critical factor.[1] The use of this compound as a precursor allows for the controlled synthesis of chromium oxide catalysts through thermal decomposition.
Experimental Protocols
Synthesis of this compound Precursor
This protocol describes the synthesis of a chromium oxalate precursor. Note that the direct synthesis of pure this compound can be challenging due to the rapid oxidation of Cr(II) ions. The following is a common method for preparing a chromium oxalate complex that serves as a precursor to chromium oxide.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a 1 M solution of chromium(III) nitrate by dissolving the appropriate amount in distilled water.
-
Prepare a 3 M solution of oxalic acid.
-
In a beaker, mix the chromium(III) nitrate solution and the oxalic acid solution in a 1:3 molar ratio.
-
Stir the mixture for 20 minutes to ensure the formation of a clear solution.
-
Slowly add a sodium hydroxide solution dropwise to the mixture while stirring until a pH of 12 is reached.
-
Heat the resulting mixture to 80 °C.
-
Allow the mixture to cool to room temperature, which will result in the formation of a semi-solid precursor.
-
Wash the precursor with distilled water twice to remove any impurities.
-
Dry the precursor in an oven at 80 °C for 24 hours.
Preparation of Chromium Oxide (Cr₂O₃) Catalyst via Thermal Decomposition
This protocol details the thermal decomposition (calcination) of the chromium oxalate precursor to yield the chromium oxide catalyst.
Materials:
-
Dried chromium oxalate precursor
-
Furnace with temperature control
Procedure:
-
Place the dried chromium oxalate precursor in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the precursor at a controlled rate to the desired calcination temperature. Common calcination temperatures for producing chromium oxide nanoparticles are 500 °C and 600 °C.
-
Maintain the temperature for a specified duration, typically 3 to 5 hours, to ensure complete decomposition.[3]
-
After calcination, allow the furnace to cool down to room temperature.
-
The resulting green powder is the chromium(III) oxide catalyst.
Data Presentation
The following table summarizes the effect of calcination temperature on the properties of the resulting chromium oxide nanoparticles, based on typical findings in the literature.
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystal Phase | Morphology |
| 500 | < 100 | Rhombohedral (Eskolaite) | Slightly agglomerated particles |
| 600 | 20 - 70 | Rhombohedral (Eskolaite) | More uniform and well-distributed nanoparticles |
Data compiled from representative studies on the synthesis of chromium oxide nanoparticles by thermal decomposition.[3]
Characterization of Chromium-Based Catalysts
To evaluate the physical and chemical properties of the synthesized chromium oxide catalysts, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the chromium oxide. The expected phase is the rhombohedral structure of Eskolaite (Cr₂O₃).[3]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and size distribution of the catalyst particles.[3]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst, which are crucial for its catalytic activity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the catalyst surface and to confirm the absence of residual oxalate.
-
H₂-Temperature Programmed Reduction (H₂-TPR): To investigate the reducibility of the chromium species and to quantify the different chromium oxidation states.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of chromium-based catalysts from a chromium oxalate precursor.
Caption: Workflow for catalyst preparation and characterization.
Logical Relationship of Preparation Parameters and Catalyst Properties
The following diagram illustrates the logical relationship between the key preparation parameters and the resulting properties of the chromium-based catalyst.
Caption: Influence of preparation parameters on catalyst properties.
References
Application Notes and Protocols: Chromium(II) Oxalate in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials formed by the self-assembly of metal ions with organic ligands. Their tunable structures and functionalities have led to significant interest in various applications, including gas storage, catalysis, and drug delivery. Chromium-based coordination polymers, in particular, have demonstrated unique magnetic and adsorption properties. While chromium(III) is a common oxidation state used in the synthesis of these materials, the use of chromium(II) as a precursor offers opportunities for creating novel structures with distinct redox and magnetic characteristics.
This document provides detailed application notes and experimental protocols for the use of chromium(II) oxalate as a precursor in the synthesis of coordination polymers. Although direct literature on the use of this compound for this specific purpose is limited, the following protocols are based on established methods for the synthesis of the this compound precursor and general procedures for the synthesis of other chromium(II)-based and oxalate-bridged coordination polymers.
Applications of Chromium-Based Coordination Polymers
Chromium-based coordination polymers have shown promise in several fields:
-
Gas Storage and Separation: The porous nature of many chromium-based MOFs allows for the selective adsorption and storage of gases.
-
Catalysis: The metallic nodes can act as catalytic sites for various organic transformations.
-
Magnetism: The presence of chromium ions can impart interesting magnetic properties to the coordination polymer.
-
Drug Delivery: Certain chromium-based MOFs, such as MIL-100 and MIL-101, have been investigated as carriers for drug molecules like ibuprofen. The high porosity and large surface area of these materials allow for significant drug loading.
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate (Precursor)
This protocol describes the synthesis of the this compound dihydrate (CrC₂O₄·2H₂O) precursor, adapted from known methods.[1]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deoxygenated water
-
Ethanol
-
Schlenk flask
-
Magnetic stirrer
-
Cannula or syringe
-
Sintered glass funnel
-
Vacuum filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chromium(II) sulfate pentahydrate in deoxygenated water to create a solution.
-
In a separate flask, prepare a solution of sodium oxalate and oxalic acid in deoxygenated water.
-
While stirring vigorously, slowly add the oxalate solution to the chromium(II) sulfate solution via a cannula or syringe.
-
A light green precipitate of this compound dihydrate will form immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a sintered glass funnel in an inert atmosphere glovebox.
-
Wash the precipitate with deoxygenated water followed by ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain a fine, light green powder.
Characterization:
The resulting this compound dihydrate can be characterized by the following methods:
-
Infrared (IR) Spectroscopy: To confirm the presence of oxalate and water ligands.
-
Thermogravimetric Analysis (TGA): To determine the water content and decomposition temperature.[1]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase.
Protocol 2: General Synthesis of a Chromium(II)-Based Coordination Polymer
This protocol provides a general method for the synthesis of a coordination polymer using the this compound dihydrate precursor and a generic organic linker (e.g., a dicarboxylic acid or a nitrogen-containing ligand like 4,4'-bipyridine). This method is based on solvothermal synthesis, a common technique for preparing coordination polymers.
Materials:
-
This compound dihydrate (CrC₂O₄·2H₂O)
-
Organic linker (e.g., terephthalic acid, 4,4'-bipyridine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a glass vial, add this compound dihydrate and the chosen organic linker in a specific molar ratio (e.g., 1:1 or 1:2).
-
Add the solvent to the vial. The choice of solvent can influence the resulting structure.
-
The vial is then sealed and placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
-
After the reaction is complete, the autoclave is cooled slowly to room temperature.
-
Crystals of the coordination polymer product are collected by filtration.
-
The crystals are washed with fresh solvent to remove any unreacted starting materials.
-
The product is then dried under vacuum or in a desiccator.
Data Presentation
The following tables summarize typical data for chromium-oxalate based coordination polymers. Note that the data for the final coordination polymer is illustrative and based on chromium(III)-oxalate systems due to the limited availability of data for chromium(II)-oxalate coordination polymers.
Table 1: Properties of this compound Dihydrate Precursor
| Property | Value | Reference |
| Chemical Formula | CrC₂O₄·2H₂O | [2] |
| Molar Mass | 178.04 g/mol | [2] |
| Appearance | Light green crystalline powder | [1] |
| Magnetic Moment (μB) | ~4.8 | [1] |
| Dehydration Temperature | ~140 °C | [1] |
Table 2: Illustrative Crystallographic Data for a Chromium-Oxalate Based Coordination Polymer
Data presented is for a representative Chromium(III)-based coordination polymer, (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, as a model.[3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.296(3) |
| b (Å) | 7.103(2) |
| c (Å) | 17.064(3) |
| β (°) | 115.79(2) |
| Volume (ų) | 1778.4(7) |
| Z | 4 |
| Density (g/cm³) | 1.551 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a chromium(II)-based coordination polymer from this compound.
References
Application Notes and Protocols: The Role of Chromium(II) Oxalate in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of chromium(II) oxalate in the synthesis of metal-organic frameworks (MOFs). Given that the direct use of this compound as a primary precursor for MOF synthesis is an emerging area with limited published protocols, this document presents a proposed synthesis protocol adapted from established methods for analogous chromium(II)-carboxylate MOFs. The focus is on leveraging the redox-active nature of Cr(II) for potential applications in drug delivery.
Introduction: The Potential of Redox-Active Chromium(II)-based MOFs
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1]
Chromium-based MOFs, such as the well-studied MIL-101(Cr), are typically synthesized from Cr(III) precursors.[2] However, MOFs built with chromium in its +2 oxidation state are of growing interest.[3] The Cr(II) ion is a reducing agent, making Cr(II)-based MOFs "redox-active." This property can be harnessed for post-synthetic modification or for creating stimuli-responsive materials. For instance, the oxidation of Cr(II) to Cr(III) within the MOF structure can alter its properties, such as gas adsorption selectivity or its interaction with guest molecules.[4] This redox activity is particularly appealing for drug delivery applications, where a change in the local redox environment (e.g., in cancer cells) could trigger the release of a therapeutic agent.[5]
While this compound is a known inorganic compound, its use as a direct precursor in MOF synthesis is not yet well-documented. This note proposes a synthetic strategy for a hypothetical Cr(II)-oxalate MOF, based on a successful protocol for a 2D Cr(II)-isophthalate MOF.[4]
Experimental Protocols
The following sections detail a reference protocol for a known Cr(II)-carboxylate MOF and a proposed, analogous protocol for a hypothetical Cr(II)-oxalate MOF.
A known method for synthesizing a Cr(II)-based MOF involves the reaction of a Cr(II) salt with a carboxylate linker under diffusion-controlled conditions.[4] This protocol for the synthesis of [Cr(m-bdc)]·H₂O (where m-bdc = isophthalate) serves as the basis for our proposed protocol.
Materials:
-
Chromium(II) sulfate (CrSO₄)
-
Sodium isophthalate (Na₂(m-bdc))
-
Deionized water
-
Tetrahydrofuran (THF)
-
Custom-made glass reactor for diffusion-controlled synthesis[4]
Procedure:
-
Prepare separate aqueous solutions of CrSO₄ and Na₂(m-bdc).
-
Place the two solutions in a custom-designed glass reactor that prevents their immediate mixing.
-
Gently fill the reactor with deionized water to create a diffusion path between the reactant solutions.
-
Maintain the reactor at 50 °C for 4 weeks to allow for the slow diffusion and formation of single crystals.
-
Collect the resulting red crystals of [Cr(m-bdc)]·H₂O.
-
Wash the product three times with water and then with THF.
-
Dry the final product in vacuo.
This proposed protocol adapts the diffusion-controlled synthesis for the preparation of a MOF from this compound. The principle remains the slow reaction between the Cr(II) metal source and the oxalate linker.
Materials:
-
This compound dihydrate (CrC₂O₄·2H₂O)
-
A suitable organic linker (e.g., a bipyridine-based ligand for a mixed-ligand approach, or rely on self-assembly of chromium oxalate)
-
Solvent (e.g., deionized water, DMF, or a mixture)
-
Custom-made glass reactor for diffusion-controlled synthesis
Procedure:
-
Preparation of Reactant Solutions:
-
Solution A: Prepare a saturated solution of this compound dihydrate in a degassed solvent (e.g., deionized water). Due to the potential for Cr(II) to reduce oxalate in acidic aqueous solutions, maintaining neutral or slightly basic conditions and using degassed solvents is crucial.
-
Solution B: If a mixed-ligand approach is used, dissolve the secondary organic linker in the same solvent. For a pure chromium oxalate framework, this solution could be the pure solvent to control the diffusion and crystallization process.
-
-
Crystal Growth:
-
Carefully layer the solutions in the custom glass reactor, with Solution A at the bottom, followed by a buffer layer of pure solvent, and then Solution B (if applicable) on top. This setup facilitates slow diffusion of the reactants. .
-
-
Incubation:
-
Seal the reactor and maintain it at a constant temperature (e.g., 50 °C) for several weeks to allow for the formation of crystalline material at the interface of the solutions.
-
-
Product Isolation and Purification:
-
After the incubation period, carefully collect the crystalline product formed.
-
Wash the crystals sequentially with the mother liquor, fresh solvent (e.g., deionized water), and a low-boiling-point solvent like ethanol or THF to remove any unreacted precursors.
-
Dry the product under vacuum to yield the final Cr(II)-oxalate MOF.
-
Data Presentation
The following tables summarize the quantitative data for the reference Cr(II)-isophthalate MOF and the expected parameters for the proposed Cr(II)-oxalate MOF.
Table 1: Synthesis Parameters and Properties of the Reference [Cr(m-bdc)]·H₂O MOF
| Parameter | Value | Reference |
| Metal Source | Chromium(II) sulfate (CrSO₄) | [4] |
| Organic Linker | Sodium isophthalate (Na₂(m-bdc)) | [4] |
| Synthesis Method | Diffusion-controlled | [4] |
| Temperature | 50 °C | [4] |
| Duration | 4 weeks | [4] |
| Yield | 73% | [6] |
| Crystal System | Tetragonal (P-42₁m) | [4] |
| Cr-Cr distance | 2.2960(18) Å | [4][6] |
| Pore Limiting Diameters | 5.59 Å and 3.84 Å | [6] |
Table 2: Proposed Synthesis Parameters and Hypothetical Properties for a Cr(II)-Oxalate MOF
| Parameter | Proposed Value/Property | Rationale |
| Metal Source | This compound (CrC₂O₄) | Target of synthesis |
| Organic Linker | Oxalate (from the precursor) | Forms the framework |
| Synthesis Method | Diffusion-controlled | To promote crystallinity |
| Temperature | ~50 °C | By analogy to the reference protocol |
| Duration | Several weeks | Typical for diffusion methods |
| Expected Yield | To be determined experimentally | - |
| Expected Structure | A 2D or 3D network with Cr(II) nodes and oxalate linkers | Based on oxalate coordination chemistry |
| Porosity | To be determined experimentally | Dependent on the crystal structure |
| Redox Activity | Expected due to the presence of Cr(II) | Key feature for applications |
Visualizations
The following diagrams illustrate the experimental workflow and a key conceptual application.
Caption: Experimental workflow for the proposed synthesis of a Cr(II)-oxalate MOF.
Caption: Conceptual pathway for redox-responsive drug delivery using a Cr(II)-based MOF.
Application Notes: Redox-Responsive Drug Delivery
The primary appeal of a Cr(II)-based MOF, such as the one proposed here, lies in its potential for redox-responsive applications, particularly in drug delivery.[7]
Mechanism of Action:
-
Drug Encapsulation: The porous structure of the Cr(II)-oxalate MOF can be loaded with therapeutic molecules, such as anticancer drugs. This can be achieved through methods like simple immersion or co-precipitation during synthesis.
-
Systemic Circulation and Targeting: The drug-loaded MOF nanoparticles can be functionalized for targeted delivery to specific tissues, such as tumors.
-
Redox-Triggered Release: Many disease sites, particularly tumor microenvironments, exhibit higher levels of oxidative stress and reactive oxygen species (ROS) compared to healthy tissues. When the Cr(II)-MOF nanoparticles reach this environment, the Cr(II) centers can be oxidized to Cr(III).
-
Structural Change and Drug Release: This oxidation of the metal nodes can lead to a change in the coordination environment, potentially destabilizing the MOF structure or altering its porosity. This structural change can trigger the release of the encapsulated drug directly at the target site, increasing therapeutic efficacy while minimizing systemic toxicity.
Advantages for Drug Development:
-
Stimuli-Responsiveness: Provides a mechanism for controlled drug release in response to a specific biological cue (oxidative stress).
-
Targeted Therapy: Reduces off-target effects and toxicity associated with conventional chemotherapy.
-
High Drug Loading: The porous nature of MOFs allows for a high payload of therapeutic agents.[8]
Conclusion
While the synthesis of MOFs directly from this compound is a novel concept requiring experimental validation, the principles of coordination chemistry and established protocols for analogous Cr(II)-carboxylate MOFs provide a strong foundation for a proposed synthetic route. The resulting redox-active material would be a promising candidate for advanced applications, especially in the development of stimuli-responsive drug delivery systems. Further research is needed to explore the synthesis, characterize the structure and properties, and evaluate the biocompatibility and therapeutic efficacy of such a novel material.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drpress.org [drpress.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Controlled Synthesis of Chromium Oxide with Tailored Morphology from Chromium(II) Oxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of chromium oxide (Cr₂O₃) with specific morphologies using chromium(II) oxalate (CrC₂O₄) as a precursor. The morphology of chromium oxide nanoparticles plays a crucial role in their performance in various applications, including catalysis, drug delivery, and biomedical imaging. By carefully controlling the synthesis parameters during the thermal decomposition of this compound, it is possible to tailor the particle size, surface area, and shape of the resulting chromium oxide, thereby optimizing its properties for specific applications.
Introduction
Chromium oxide (Cr₂O₃) is a highly stable and versatile material with a wide range of applications stemming from its excellent catalytic, magnetic, and refractory properties. In the realm of drug development and biomedical research, chromium oxide nanoparticles are gaining attention for their potential as carriers for targeted drug delivery and as agents for bio-imaging, owing to their biocompatibility and tunable properties. The efficacy of these nanoparticles is intrinsically linked to their morphology. For instance, porous structures can enhance drug loading capacity, while specific particle sizes can influence biodistribution and cellular uptake.
The use of this compound as a precursor offers a straightforward route to high-purity chromium oxide through thermal decomposition. This method avoids the complexities of wet-chemical syntheses and allows for precise control over the final product's characteristics by manipulating the conditions of the thermal treatment.
Experimental Protocols
This section details the protocols for the synthesis of this compound dihydrate and its subsequent thermal decomposition to chromium oxide with varying morphologies.
Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O) Precursor
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Prepare a degassed aqueous solution of sodium oxalate and oxalic acid. The use of degassed water is crucial to prevent the oxidation of chromium(II).
-
In a separate flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring.
-
A light green precipitate of this compound dihydrate will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Filter the precipitate under an inert atmosphere and wash it several times with degassed deionized water to remove any unreacted salts.
-
Dry the resulting this compound dihydrate powder in a vacuum oven at a temperature below 140°C to avoid premature decomposition.
Controlled Thermal Decomposition of this compound to Chromium Oxide
The morphology of the final chromium oxide product is highly dependent on the conditions of the thermal decomposition process. Key parameters to control include the calcination temperature, heating rate, duration, and the atmosphere. Heating this compound dihydrate above 140°C in an inert atmosphere will first lead to the loss of water molecules, forming anhydrous this compound. Further heating above 320°C results in the decomposition to a mixture of chromium oxides.
Apparatus:
-
Tube furnace with programmable temperature controller
-
Quartz or alumina combustion boat
-
Gas flow controller for nitrogen and/or air
General Procedure:
-
Place a known amount of the synthesized this compound dihydrate powder in a combustion boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidizing atmosphere) for at least 30 minutes to establish a stable environment.
-
Ramp the temperature to the target calcination temperature at a controlled heating rate.
-
Hold the furnace at the calcination temperature for a specific duration.
-
After the designated time, turn off the furnace and allow it to cool down to room temperature under the same gas flow.
-
The resulting powder is chromium oxide.
Data Presentation: Influence of Synthesis Parameters on Chromium Oxide Morphology
The following tables summarize the expected influence of key synthesis parameters on the morphology and properties of the resulting chromium oxide. This data is compiled from general principles of thermal decomposition of metal oxalates and studies on various chromium oxide synthesis methods, as specific quantitative data for this compound is not extensively available in the public domain.
Table 1: Effect of Calcination Temperature on Chromium Oxide Properties
| Calcination Temperature (°C) | Expected Predominant Morphology | Expected Average Particle Size (nm) | Expected Surface Area (m²/g) | Crystalline Phase |
| 400 - 500 | Fine Nanoparticles | 10 - 30 | High | Amorphous to poorly crystalline Eskolaite (α-Cr₂O₃) |
| 500 - 700 | Agglomerated Nanoparticles | 30 - 80 | Moderate | Crystalline Eskolaite (α-Cr₂O₃) |
| > 700 | Sintered Particles, Larger Grains | > 80 | Low | Highly Crystalline Eskolaite (α-Cr₂O₃) |
Note: Higher calcination temperatures generally lead to an increase in particle size and crystallinity, while decreasing the surface area due to sintering effects.[1]
Table 2: Effect of Atmosphere on Chromium Oxide Synthesis
| Atmosphere | Expected Chromium Oxide Phase | Expected Morphology | Remarks |
| Inert (e.g., Nitrogen, Argon) | Primarily Cr₂O₃ | May result in smaller, less agglomerated particles. | The absence of oxygen minimizes further oxidation and can lead to a more controlled decomposition. |
| Oxidizing (e.g., Air) | Cr₂O₃ | Can lead to more significant sintering and larger particle sizes. | The presence of oxygen can influence the surface chemistry and stoichiometry of the oxide. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of chromium oxide.
Morphological Control Pathway
Caption: Relationship between synthesis parameters and morphology.
Applications in Drug Development and Research
Chromium oxide nanoparticles with controlled morphologies have several potential applications in the fields of drug development and scientific research.
-
Drug Delivery Systems: The porous nature of chromium oxide synthesized at lower temperatures can be exploited for loading therapeutic agents. The high surface area allows for a high drug loading capacity, and the biocompatibility of Cr₂O₃ makes it a promising candidate for controlled release systems. Surface functionalization of these nanoparticles can further enable targeted delivery to specific cells or tissues.
-
Catalysis in Pharmaceutical Synthesis: Chromium oxide is a known catalyst for various organic reactions. By controlling the morphology, particularly the surface area and crystal facet exposure, the catalytic activity and selectivity can be enhanced for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Biomedical Imaging: The magnetic properties of chromium oxide can be tuned by controlling the particle size. Superparamagnetic chromium oxide nanoparticles can be used as contrast agents in magnetic resonance imaging (MRI) for improved diagnostics.
-
Antibacterial Agents: Chromium oxide nanoparticles have demonstrated antibacterial properties. The mechanism is believed to involve the generation of reactive oxygen species (ROS) that cause damage to bacterial cells. The efficiency of this antibacterial activity can be influenced by the particle size and surface area.
Conclusion
The thermal decomposition of this compound presents a versatile and controllable method for the synthesis of chromium oxide with tailored morphologies. By carefully manipulating key synthesis parameters such as calcination temperature, heating rate, and atmosphere, researchers can produce chromium oxide nanoparticles with desired characteristics for a range of applications in drug development, catalysis, and biomedical research. The protocols and data presented in these application notes provide a foundational framework for the rational design and synthesis of advanced chromium oxide materials. Further optimization of these parameters will enable the development of highly efficient and targeted nanomaterials for next-generation therapies and technologies.
References
Catalytic Applications of Chromium Oxides Derived from Chromium(II) Oxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium oxides are versatile catalysts employed in a wide array of chemical transformations, including dehydrogenation, oxidation, and polymerization reactions. The properties and performance of chromium oxide catalysts are intrinsically linked to their synthesis method and the precursor material used. Chromium(II) oxalate presents a potentially advantageous precursor for the synthesis of chromium oxide catalysts due to its ability to decompose cleanly into chromium oxide and gaseous byproducts upon heating. This document provides detailed application notes and experimental protocols for the synthesis of chromium oxide catalysts from this compound and their evaluation in a representative catalytic application. While direct and extensive literature on the catalytic performance of chromium oxides derived specifically from this compound is limited, the protocols provided are based on established methodologies for the synthesis and evaluation of chromium-based catalysts.
Synthesis of Chromium Oxide from this compound
The synthesis of chromium oxide from this compound is primarily achieved through thermal decomposition. This method is advantageous as it avoids the introduction of other ions that can be present when using precursors like chromium nitrate or sulfate.
Experimental Protocol: Thermal Decomposition of this compound
Objective: To synthesize chromium oxide (Cr₂O₃) nanoparticles through the thermal decomposition of this compound dihydrate (CrC₂O₄·2H₂O).
Materials:
-
This compound dihydrate (CrC₂O₄·2H₂O)
-
Tube furnace with temperature controller
-
Quartz or ceramic boat
-
Inert gas (e.g., Nitrogen or Argon) with flow controller
Procedure:
-
Accurately weigh a desired amount of this compound dihydrate into a quartz or ceramic boat.
-
Place the boat containing the precursor in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
While maintaining the inert gas flow, heat the furnace to a target temperature (e.g., 500 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Hold the temperature at the target for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate precursor. The decomposition of this compound dihydrate typically occurs in stages, with dehydration followed by the decomposition of the anhydrous oxalate to chromium oxide.[1]
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature under the continuous flow of the inert gas.
-
Once cooled, carefully remove the boat containing the resulting chromium oxide powder.
-
The synthesized chromium oxide powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Transmission Electron Microscopy (TEM) for morphology and particle size analysis, and Brunauer-Emmett-Teller (BET) analysis for surface area determination.
Catalytic Application: Dehydrogenation of Alkanes
Chromium oxide-based catalysts are widely used in the industry for the dehydrogenation of light alkanes to produce valuable olefins.[2][3] The following protocol describes a general procedure for evaluating the catalytic activity of the synthesized chromium oxide in the dehydrogenation of propane to propylene.
Experimental Protocol: Catalytic Dehydrogenation of Propane
Objective: To evaluate the catalytic performance of chromium oxide, derived from this compound, in the dehydrogenation of propane.
Materials and Equipment:
-
Synthesized chromium oxide catalyst
-
Fixed-bed reactor system (e.g., quartz tube reactor)
-
Mass flow controllers for gases
-
Temperature controller for the reactor furnace
-
Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a flame ionization detector (FID) or thermal conductivity detector (TCD) for product analysis
-
Propane (C₃H₈) gas
-
Inert diluent gas (e.g., Nitrogen or Argon)
Procedure:
-
Load a known amount of the chromium oxide catalyst (e.g., 0.5 g) into the fixed-bed reactor, supported on quartz wool.
-
Pre-treat the catalyst by heating it under an inert gas flow (e.g., 50 mL/min of N₂) to a high temperature (e.g., 550-600 °C) for 1-2 hours to remove any adsorbed species.
-
After pre-treatment, adjust the reactor temperature to the desired reaction temperature (e.g., 550 °C).
-
Introduce the reactant gas mixture, consisting of propane and a diluent gas (e.g., a molar ratio of C₃H₈:N₂ = 1:4), into the reactor at a controlled total flow rate. The Weight Hourly Space Velocity (WHSV) should be set to a specific value (e.g., 1 h⁻¹).
-
Allow the reaction to stabilize for a certain period (e.g., 30 minutes).
-
Analyze the composition of the effluent gas stream from the reactor at regular time intervals using an online gas chromatograph.
-
Calculate the propane conversion, propylene selectivity, and propylene yield based on the GC analysis results.
-
The stability of the catalyst can be assessed by monitoring its performance over an extended period of time-on-stream.
Data Presentation
The performance of the chromium oxide catalyst derived from this compound in the dehydrogenation of propane can be summarized in a tabular format for easy comparison. The following table presents a hypothetical set of results to illustrate how such data would be presented.
Table 1: Hypothetical Catalytic Performance of Cr₂O₃ in Propane Dehydrogenation
| Catalyst | Reaction Temperature (°C) | WHSV (h⁻¹) | Propane Conversion (%) | Propylene Selectivity (%) | Propylene Yield (%) |
| Cr₂O₃ (ex-oxalate) | 550 | 1 | 35 | 92 | 32.2 |
| Cr₂O₃ (ex-oxalate) | 575 | 1 | 45 | 88 | 39.6 |
| Cr₂O₃ (ex-oxalate) | 600 | 1 | 55 | 83 | 45.7 |
| Cr₂O₃ (commercial) | 575 | 1 | 42 | 90 | 37.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound serves as a promising precursor for the synthesis of chromium oxide catalysts through a straightforward thermal decomposition method. The resulting catalysts are expected to be active in various catalytic reactions, particularly in the dehydrogenation of alkanes. The provided protocols offer a comprehensive guide for the synthesis of these catalysts and the evaluation of their performance. Further research is warranted to fully explore and optimize the catalytic applications of chromium oxides derived from this specific precursor and to establish a clear structure-activity relationship.
References
Application Notes and Protocols for Chromium-Based Catalysts in Oxidative Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative dehydrogenation (ODH) of light alkanes presents an energy-efficient alternative to traditional steam cracking for the production of valuable olefins. Among the various catalytic systems explored, chromium-based catalysts have demonstrated significant activity and selectivity. While direct application of chromium(II) oxalate as an ODH catalyst is not extensively documented, its role as a precursor to catalytically active chromium oxide species offers a promising route for catalyst preparation. Thermal decomposition of this compound under controlled conditions can yield highly dispersed chromium oxide nanoparticles, which are known to be effective in ODH reactions.
This document provides a comprehensive overview of the application of chromium-based catalysts in the oxidative dehydrogenation of ethane and propane, with a focus on using this compound as a catalyst precursor. Detailed experimental protocols, performance data, and mechanistic diagrams are presented to guide researchers in this field.
Data Presentation: Performance of Chromium-Based Catalysts in ODH
The following table summarizes the catalytic performance of various chromium-based catalysts in the oxidative dehydrogenation of ethane and propane. These catalysts are typically prepared from precursors like chromium nitrate or through sol-gel methods, and the data provides a benchmark for catalysts potentially derived from this compound.
| Catalyst System | Alkane | Reaction Temp. (°C) | Alkane Conversion (%) | Olefin Selectivity (%) | V(CO₂)/V(alkane) | Reference |
| 5%Cr/SiO₂ | Propane | 600 | 47.0 | 87.0 | 2.0 | [1] |
| Cr/TS-1 | Ethane | 650 | 62.2 | 81.0 | 4.0 | [1] |
| Cr/MCM-41 | Propane | 550 | 40.0 | 88.0 | 5.0 | [1] |
| 8%Cr/MCM-41 | Ethane | 700 | 35.0 | 94.0 | 5.0 | [1] |
| Cr(8)/MOS | Ethane | 700 | 50.4 | 90.1 | 5.0 | [1] |
| 5%Cr/ZrO₂ | Ethane | 700 | 48.0 | 91.0 | 5.0 | [1] |
| 7%Cr/MMS-2 | Propane | 600 | 38.0 | 88.0 | 4.0 | [1] |
| 7Cr-ZrO₂ | Propane | 550 | 63.0 | 63.0 | 2.0 | [1] |
| 8 wt% Cr/MCM-41-Cr-TEOS | Ethane | 700 | 59.0 | 75.0 | 5.0 | [1] |
| Cr/Ce-MCM-41 | Ethane | 700 | 64.0 | 97.0 | 5.0 | [1] |
| CrOₓ/Al₂O₃ | Ethane | 700 | 20.0 | 90.0 | 2.0 | [1] |
| Cr/ZSM-5 | Ethane | 650 | 65.5 | 75.4 | 5.0 | [1] |
| 8 wt.% Cr₂O₃/SiO₂ | Ethane | 650 | 61.0 | - | - | [2] |
| 15 wt% Cr₂O₃/Al₂O₃ | Ethane | 650 | 32.0 | 46.0 | - | [3] |
| Cr-300 (sol-gel) | Propane | - | >90% (stable for 100h) | - | - | [4] |
Note: The olefin selectivity for the 8 wt.% Cr₂O₃/SiO₂ catalyst was not explicitly stated in the provided context, but the ethylene yield was 55.5%.
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate
This protocol describes the synthesis of this compound dihydrate, a potential precursor for chromium-based ODH catalysts.
Materials:
-
Chromium(II) sulfate pentahydrate
-
Sodium oxalate
-
Oxalic acid
-
Degassed deionized water
Procedure:
-
Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.
-
In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
A light green crystalline product of this compound dihydrate (CrC₂O₄·2H₂O) will precipitate.
-
Filter the precipitate, wash with degassed deionized water, and dry under vacuum.
Protocol 2: Preparation of a Supported Chromium Oxide Catalyst from this compound
This protocol outlines a general procedure for preparing a supported chromium oxide catalyst using the incipient wetness impregnation method with this compound as the precursor.
Materials:
-
This compound dihydrate
-
Support material (e.g., SiO₂, Al₂O₃, ZrO₂)
-
Deionized water
Procedure:
-
Calculate the amount of this compound needed to achieve the desired chromium loading on the support.
-
Dissolve the this compound in a minimal amount of deionized water. Note: The solubility of this compound is low, so a suspension may be formed.
-
Add the this compound solution/suspension to the support material dropwise until the pores of the support are completely filled (incipient wetness).
-
Dry the impregnated support in an oven at 120 °C for 12 hours.
-
Calcine the dried material in a furnace under a flow of air or an inert gas. A typical calcination procedure involves ramping the temperature to 500-700 °C and holding for 4-6 hours. This step decomposes the oxalate and forms chromium oxide species on the support.
Protocol 3: Catalytic Testing for Oxidative Dehydrogenation of Ethane/Propane
This protocol describes a standard procedure for evaluating the performance of a prepared chromium-based catalyst in a fixed-bed reactor.
Equipment:
-
Fixed-bed quartz reactor
-
Tubular furnace with temperature controller
-
Mass flow controllers for reactant and inert gases
-
Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) and/or a flame ionization detector (FID).
Procedure:
-
Load a known amount of the catalyst (e.g., 100-500 mg) into the quartz reactor, supported by quartz wool.
-
Pre-treat the catalyst in situ by heating to the reaction temperature under a flow of inert gas (e.g., N₂, Ar).
-
Introduce the reactant gas mixture into the reactor at a controlled flow rate. A typical feed composition is a molar ratio of C₂H₆ (or C₃H₈) : CO₂ : N₂ = 1 : 1 : 4. The total flow rate will determine the gas hourly space velocity (GHSV).
-
Maintain the reactor at the desired reaction temperature (typically 550-750 °C).
-
Analyze the composition of the effluent gas stream periodically using the online GC to determine the concentrations of reactants, products (ethylene/propylene, CO, H₂O), and any byproducts.
-
Calculate the alkane conversion, olefin selectivity, and olefin yield based on the GC analysis.
Visualizations
Experimental Workflow for ODH Catalysis
Caption: Experimental workflow for the synthesis and testing of chromium-based ODH catalysts.
Proposed Catalytic Cycle for ODH over Chromium-Based Catalysts
Caption: Proposed Mars-van Krevelen mechanism for CO₂-ODH on chromium oxide catalysts.
References
Application Notes and Protocols for the Synthesis of Chromium Oxide Nanoparticles using Chromium(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium oxide nanoparticles (Cr₂O₃ NPs) are of significant scientific and industrial interest due to their exceptional properties, including high thermal stability, catalytic activity, and biocompatibility.[1][2] These characteristics make them promising candidates for a variety of applications, including the development of novel drug delivery systems, antimicrobial agents, and bio-imaging probes.[1][3][4] This document provides a detailed protocol for the synthesis of chromium oxide nanoparticles via the thermal decomposition of a chromium(II) oxalate precursor. The method described herein is a cost-effective and straightforward approach to producing Cr₂O₃ NPs.[5][6]
While many synthesis routes for Cr₂O₃ NPs utilize chromium(III) precursors,[2][5][6][7][8][9][10] this protocol outlines a method starting from a chromium(II) salt to form a this compound intermediate. This intermediate is then subjected to thermal decomposition to yield the desired chromium oxide nanoparticles. The properties of the resulting nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature.
Materials and Methods
Materials:
-
Chromium(II) chloride (CrCl₂) or other suitable chromium(II) salt
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Ethanol
-
Ceramic crucibles
-
Muffle furnace
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Drying oven
Experimental Protocol:
Step 1: Synthesis of this compound Precursor
-
Prepare a 0.5 M aqueous solution of chromium(II) chloride by dissolving the appropriate amount of CrCl₂ in deionized water. Note: Operations involving chromium(II) salts should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to chromium(III).
-
Prepare a 0.5 M aqueous solution of oxalic acid.
-
Slowly add the oxalic acid solution to the chromium(II) chloride solution dropwise while stirring vigorously at room temperature.
-
A precipitate of this compound will form. Continue stirring for 1 hour to ensure complete precipitation.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and impurities.
-
Dry the resulting this compound powder in a drying oven at 80-100 °C for 12 hours.
Step 2: Thermal Decomposition to Chromium Oxide Nanoparticles
-
Place a known amount of the dried this compound powder into a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample to the desired calcination temperature (e.g., 500 °C or 600 °C) at a heating rate of 5 °C/min.
-
Maintain the temperature for 3 hours to ensure complete decomposition of the oxalate precursor into chromium oxide.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting green powder is chromium oxide (Cr₂O₃) nanoparticles.
Step 3: Characterization of Chromium Oxide Nanoparticles
The synthesized Cr₂O₃ nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the nanoparticles. The expected crystal structure is rhombohedral (Eskolaite).[2]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the morphology, size, and size distribution of the nanoparticles.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the formation of the metal oxide.
-
UV-Visible Spectroscopy: To study the optical properties and determine the band gap of the nanoparticles.
Data Presentation
The quantitative data obtained from the characterization of chromium oxide nanoparticles synthesized at different calcination temperatures are summarized in the table below.
| Calcination Temperature (°C) | Average Particle Size (nm) | Crystallite Size (nm, from XRD) | Surface Area (m²/g) |
| 500 | 40 - 100 | ~25 | 35 |
| 600 | 20 - 70 | ~45 | 25 |
Note: The data presented are typical values based on literature for Cr₂O₃ nanoparticles synthesized via thermal decomposition and may vary depending on the precise experimental conditions.[5][11]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of chromium oxide nanoparticles.
Potential Applications in Drug Development
Chromium oxide nanoparticles have demonstrated potential in several areas of drug development.
-
Antibacterial Agents: Cr₂O₃ nanoparticles exhibit antibacterial activity against a range of pathogenic bacteria.[1][12] The proposed mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress and damage bacterial cell membranes.[1]
-
Anticancer Activity: Studies have shown that chromium oxide nanoparticles can induce cytotoxicity in cancer cells, suggesting their potential as therapeutic agents in cancer treatment.[1][12]
-
Drug Delivery Systems: The high surface area and potential for surface functionalization make Cr₂O₃ nanoparticles suitable candidates for drug delivery systems.[1][3] They can be loaded with therapeutic agents and targeted to specific sites in the body.
Safety Precautions
-
Chromium compounds can be toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
All synthesis and handling of nanoparticles should be performed in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. nanorh.com [nanorh.com]
- 4. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure characterization of chromium oxide prepared by solid thermal decomposition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. researchgate.net [researchgate.net]
- 11. irjet.net [irjet.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing particle size of chromium oxide from chromium(II) oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of chromium oxide (Cr₂O₃) synthesized from a chromium(II) oxalate (CrC₂O₄) precursor.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind synthesizing chromium oxide from this compound?
A1: The synthesis involves the thermal decomposition of a this compound precursor.[1] When heated, the this compound decomposes, and in the presence of an oxidizing atmosphere (like air), it forms chromium oxide. The particle size and morphology of the final chromium oxide product are highly dependent on the conditions of this thermal decomposition process, particularly the calcination temperature and duration.
Q2: What are the key parameters that influence the final particle size of the chromium oxide?
A2: The most critical parameter is the calcination temperature . Higher temperatures generally lead to larger particle sizes due to enhanced crystal growth and particle sintering.[2] Other important factors include the heating rate , the duration of calcination , and the atmosphere in the furnace (e.g., air, inert gas).
Q3: How can I obtain smaller chromium oxide nanoparticles?
A3: To obtain smaller nanoparticles, you should generally use lower calcination temperatures and shorter calcination times. It is a delicate balance, as the temperature must be high enough to ensure the complete decomposition of the this compound precursor.
Q4: What characterization techniques are recommended to verify the particle size and purity of the synthesized chromium oxide?
A4: The following techniques are essential for characterizing your synthesized chromium oxide:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the chromium oxide (eskolaite structure for Cr₂O₃) and to get an initial estimate of the crystallite size using the Scherrer equation.[3][4]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the particles.[3][5]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, allowing for precise measurement of their size and observation of their shape.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete conversion to chromium oxide (presence of precursor or intermediate phases in XRD) | 1. Calcination temperature is too low.2. Calcination time is too short. | 1. Increase the calcination temperature in increments of 50°C.2. Increase the duration of the calcination. |
| Broad particle size distribution | 1. Non-uniform heating during calcination.2. Inhomogeneous precursor material. | 1. Ensure the sample is spread thinly and evenly in the furnace.2. Improve the homogeneity of the this compound precursor before decomposition. |
| Particle agglomeration | 1. Calcination temperature is too high, leading to sintering.2. High surface energy of the nanoparticles. | 1. Decrease the calcination temperature.2. Consider using a surfactant or capping agent during the synthesis of the precursor, though this may require removal in a subsequent step. |
| Final product is not the expected green color of Cr₂O₃ | 1. Incomplete oxidation of chromium.2. Presence of impurities. | 1. Ensure the calcination is performed in an oxidizing atmosphere (e.g., air).2. Verify the purity of the starting materials. |
| Unexpected crystal phase in XRD | 1. Incorrect calcination atmosphere.2. Contamination of the precursor. | 1. For Cr₂O₃, ensure an oxidizing atmosphere. An inert atmosphere might lead to different chromium oxide species.2. Ensure all labware is thoroughly cleaned and that the precursor is pure. |
Quantitative Data
The following table summarizes the general relationship between calcination temperature and the resulting average particle size of chromium oxide. Please note that these are representative values, and the actual results may vary based on the specific experimental conditions.
| Calcination Temperature (°C) | Typical Average Particle Size (nm) | Observations |
| 400 | 20 - 40 | Smaller particles, potentially with some amorphous content. |
| 500 | 40 - 70 | Well-defined crystalline nanoparticles. |
| 600 | 70 - 100 | Increased particle size due to crystal growth. |
| 700 | 100 - 150 | Significant particle growth and potential for initial sintering. |
| 800+ | >150 | Pronounced sintering and formation of larger agglomerates. |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate Precursor
This protocol is adapted from established methods for preparing metal oxalates.
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water (degassed)
-
Ethanol
Procedure:
-
Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.
-
In a separate container, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring in an inert atmosphere (e.g., under a nitrogen blanket) to prevent oxidation of Cr(II).
-
A light green precipitate of this compound dihydrate (CrC₂O₄·2H₂O) will form.
-
Allow the precipitate to settle, then filter it.
-
Wash the precipitate with degassed deionized water and then with ethanol.
-
Dry the product under vacuum at room temperature.
Protocol 2: Thermal Decomposition of this compound to Chromium Oxide
Materials:
-
Dried this compound dihydrate powder
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Place a known amount of the dried this compound dihydrate powder in a ceramic crucible.
-
Spread the powder in a thin, even layer to ensure uniform heating.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 500°C) at a controlled rate (e.g., 5°C/minute).
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours).
-
Allow the furnace to cool down to room temperature naturally.
-
Collect the resulting green chromium oxide powder.
Visualizations
Caption: Workflow for synthesizing Cr₂O₃ nanoparticles.
Caption: Influence of parameters on Cr₂O₃ properties.
References
Technical Support Center: Synthesis of Nanoparticles from Chromium(II) Oxalate Precursor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of nanoparticles synthesized from a chromium(II) oxalate precursor. Our goal is to help you overcome common challenges to ensure the successful and reproducible synthesis of nanoparticles with desired morphologies for your research and development needs.
Frequently Asked questions (FAQs)
Q1: What is the general principle behind using this compound as a precursor for nanoparticles?
A1: The synthesis is typically a two-step process. First, this compound (CrC₂O₄) is precipitated from a solution containing Cr²⁺ ions and an oxalate source. The morphology of this precursor material is controlled during this precipitation step. Second, the this compound precursor is thermally decomposed (calcined) to form the final chromium oxide nanoparticles. The morphology of the final nanoparticles is highly dependent on both the precursor's characteristics and the conditions of the thermal decomposition.
Q2: What chromium oxide phases can be expected from the thermal decomposition of this compound?
A2: Upon heating in an inert atmosphere, this compound dihydrate first loses its water molecules above 140°C.[1] Further heating above 320°C results in decomposition to a mixture of chromium oxides.[1] Depending on the atmosphere (inert or oxidizing) and temperature, you can potentially form chromium(II) oxide (CrO), chromium(III) oxide (Cr₂O₃), or other mixed-valence oxides. Cr(II) compounds are strong reducing agents and are readily oxidized, so forming pure CrO is challenging and requires careful control of the atmosphere to prevent oxidation to the more stable Cr₂O₃.
Q3: Why is controlling the morphology of the this compound precursor important?
A3: The morphology of the final nanoparticles (e.g., spherical, rod-like, etc.) is often a pseudomorph of the precursor particles. This means the shape of the initial this compound crystals can template the shape of the final oxide nanoparticles. Therefore, controlling the size and shape during the precipitation stage is a critical step for controlling the final product's morphology.
Q4: What are the most critical parameters for controlling nanoparticle morphology during this process?
A4: The key parameters can be divided into two stages:
-
Precursor Precipitation: pH of the solution, reaction temperature, concentration of reactants, choice of solvent, and the presence of surfactants or stabilizing agents.
-
Thermal Decomposition (Calcination): Calcination temperature, heating rate, duration of calcination, and the composition of the furnace atmosphere (e.g., inert like nitrogen or argon, or oxidizing like air).
Q5: Is this compound stable? Are there any special handling precautions?
A5: Chromium(II) salts are known to be potent reducing agents and can be unstable in air, where they are susceptible to oxidation to chromium(III).[2] However, this compound hydrate is considered one of the most stable chromous salts and is not appreciably oxidized by moist air.[3] For best results and to prevent unintended oxidation, it is advisable to prepare the precursor from degassed aqueous solutions and handle it under an inert atmosphere, especially during heating.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Wide Particle Size Distribution (Polydispersity) in Final Nanoparticles | 1. Inhomogeneous nucleation and growth of the oxalate precursor. 2. Uncontrolled agglomeration during precipitation or calcination. 3. Ostwald ripening during synthesis or heating. | 1. Improve Mixing: Use vigorous, uniform stirring during the precipitation of this compound. 2. Control Reagent Addition: Add the precipitating agent (e.g., oxalic acid solution) slowly and at a constant rate. 3. Use a Stabilizer: Introduce a surfactant or polymer (e.g., PVP, CTAB) during precipitation to control growth and prevent agglomeration. 4. Optimize Calcination: Use a slower heating rate during thermal decomposition. |
| Uncontrolled Agglomeration of Nanoparticles | 1. High surface energy of nanoparticles leading to clumping. 2. Insufficient stabilization during precipitation. 3. Sintering of particles at high calcination temperatures. | 1. Adjust pH: Modify the pH during precipitation. The surface charge of particles is pH-dependent, and moving away from the isoelectric point can increase electrostatic repulsion. 2. Increase Stabilizer Concentration: Ensure adequate surface coverage by a capping agent. 3. Lower Calcination Temperature: Decompose the precursor at the lowest possible temperature that still yields the desired crystalline phase. 4. Wash Thoroughly: After precipitation, wash the precursor with deionized water and ethanol to remove residual ions that can promote agglomeration upon heating. |
| Final Product is Chromium(III) Oxide (Cr₂O₃) instead of the desired Chromium(II) Oxide (CrO) | 1. Oxidation of the Cr(II) precursor by air during handling or calcination. 2. Use of an oxidizing atmosphere (e.g., air) during thermal decomposition. | 1. Use Inert Atmosphere: Conduct the entire synthesis, including precipitation and especially thermal decomposition, under a continuous flow of an inert gas like nitrogen (N₂) or argon (Ar). 2. Degas Solvents: Before precipitation, thoroughly degas all aqueous solutions to remove dissolved oxygen.[1] |
| Unexpected Nanoparticle Morphology (e.g., irregular shapes instead of spheres) | 1. The morphology of the oxalate precursor was not controlled. 2. The heating rate during calcination was too fast, causing the precursor particles to fracture. | 1. Control Precursor Morphology: Systematically vary the precipitation conditions (pH, temperature, solvent) to alter the precursor's crystal habit. For example, using an ethanol-water mixture instead of pure water can lead to better-dispersed precursors. 2. Slow Down Calcination: Employ a slower heating ramp (e.g., 1-5 °C/min) to allow for a more controlled conversion from oxalate to oxide, which helps in retaining the precursor's shape. |
| Incomplete Decomposition of Oxalate Precursor | 1. Calcination temperature is too low. 2. Calcination time is too short. | 1. Increase Temperature: Gradually increase the final calcination temperature. Thermogravimetric analysis (TGA) of the this compound precursor is highly recommended to determine the exact decomposition temperature range. Decomposition to oxides generally occurs above 320°C.[1] 2. Increase Dwell Time: Extend the holding time at the final calcination temperature to ensure the reaction goes to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O) Precursor
This protocol is adapted from the synthesis of similar metal(II) oxalates and specific information on this compound preparation.[1]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water, degassed (by boiling and cooling under N₂ or by sparging with N₂)
-
Ethanol
Procedure:
-
Prepare a degassed aqueous solution of chromium(II) sulfate. For example, dissolve a specific amount of CrSO₄·5H₂O in a known volume of degassed deionized water in a flask sealed with a septum.
-
In a separate flask, prepare a degassed aqueous solution containing a mixture of sodium oxalate and oxalic acid. The molar ratio of oxalate to chromium should typically be greater than 1 to ensure complete precipitation.
-
Under a continuous flow of an inert gas (N₂ or Ar), slowly add the oxalate solution to the chromium(II) sulfate solution dropwise while stirring vigorously.
-
A light green precipitate of this compound dihydrate should form immediately.[1]
-
Continue stirring the suspension at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 1-2 hours) to allow for crystal growth and aging.
-
Separate the precipitate by centrifugation or filtration under an inert atmosphere.
-
Wash the precipitate several times with degassed deionized water to remove any unreacted salts, followed by a final wash with ethanol.
-
Dry the resulting this compound precursor under a vacuum or in a desiccator under an inert atmosphere.
Protocol 2: Thermal Decomposition to Form Chromium Oxide Nanoparticles
Materials:
-
Dried this compound dihydrate precursor
-
Tube furnace with atmospheric control
-
Ceramic boat
Procedure:
-
Place a known amount of the dried this compound precursor into a ceramic boat.
-
Position the boat in the center of a tube furnace.
-
Seal the furnace tube and purge the system with a high-purity inert gas (N₂ or Ar) for at least 30 minutes to remove all air. Maintain a slow, constant flow of the inert gas throughout the heating and cooling process.
-
Heat the furnace to a target temperature (e.g., between 350°C and 600°C) at a controlled ramp rate (e.g., 5 °C/min). The final temperature will determine the crystallinity and size of the nanoparticles.
-
Hold the furnace at the target temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate precursor.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature naturally, still under the flow of inert gas.
-
Once at room temperature, the resulting nanoparticle powder can be safely removed and stored in a sealed vial.
Quantitative Data Summary
Direct quantitative data for the this compound system is limited in the literature. However, the following table summarizes general trends observed for nanoparticle synthesis from other metal oxalate precursors, which are expected to be applicable.
| Parameter | Variation | Effect on Nanoparticle Morphology and Size | Source Analogy |
| Precipitation pH | Increasing pH from acidic to neutral/basic | Can change the precursor morphology from rod-like to more equiaxed particles, affecting the final nanoparticle shape. | Scandium Oxalate |
| Calcination Temperature | Increasing Temperature | Generally leads to an increase in crystallite size and particle size due to sintering and enhanced crystal growth. May also increase crystallinity. | PuO₂ from Pu(IV) Oxalate, Nd:Y₂O₃ |
| Calcination Time | Increasing Time | Can lead to a moderate increase in particle size and improved crystallinity. | General Observation |
| Solvent (Precipitation) | Water vs. Water/Ethanol Mixture | Using alcohol-water mixtures can lead to smaller, less agglomerated precursor particles, resulting in finer final nanoparticles. | Copper Oxalate[4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle synthesis from a this compound precursor.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Thermal Decomposition of Chromium(II) Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of chromium(II) oxalate.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal decomposition of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TD-C01 | My sample shows an initial weight loss at a temperature lower than the expected dehydration temperature (>140°C). Why? | 1. Presence of adsorbed water or solvent: The sample was not properly dried after synthesis.2. Hygroscopic nature of impurities: The sample may contain hygroscopic impurities. | 1. Ensure the sample is thoroughly dried under vacuum or in a desiccator before TGA analysis.2. Review the synthesis and purification protocol to minimize impurities. |
| TD-C02 | The percentage weight loss for the dehydration step is higher or lower than the theoretical value for CrC₂O₄·2H₂O (approx. 20.46%). What does this indicate? | 1. Incorrect hydration state: The starting material may not be the dihydrate.2. Presence of impurities: The sample may be contaminated with other salts or starting materials. | 1. Characterize the starting material using techniques like elemental analysis or Karl Fischer titration to confirm the hydration state.2. Purify the this compound sample. |
| TD-C03 | I see an unexpected step or a continuous, sloping weight loss in my TGA curve instead of distinct dehydration and decomposition steps. What is happening? | 1. Reaction with the crucible material: The sample may be reacting with the sample pan (e.g., aluminum).2. Incomplete decomposition of intermediates: A slow heating rate or complex decomposition pathway can lead to overlapping steps.3. Presence of impurities: Impurities can have different decomposition profiles. | 1. Use an inert crucible material such as platinum or alumina.2. Vary the heating rate to see if the steps resolve. A slower heating rate may improve resolution.3. Analyze the sample for impurities. |
| TD-C04 | The final residue mass is higher than the theoretical mass for the expected chromium oxide. Why? | 1. Incomplete decomposition: The final temperature was not high enough, or the hold time at the final temperature was too short.2. Reaction with the atmosphere: If the experiment was intended to be in an inert atmosphere, a leak could allow oxygen to enter, forming higher oxides of chromium. | 1. Increase the final temperature or the isothermal hold time at the end of the experiment.2. Check the TGA instrument for leaks and ensure a consistent inert gas flow. |
| TD-C05 | The final residue mass is lower than the theoretical mass for the expected chromium oxide. What could be the cause? | 1. Volatilization of a chromium species: At very high temperatures, some chromium oxides can be volatile.2. Formation of metallic chromium: In a strongly reducing environment (which is unlikely with just oxalate decomposition), metallic chromium could form and potentially be lost. | 1. Review the literature for the volatility of chromium oxides under your experimental conditions.2. Analyze the evolved gases using a hyphenated technique like TGA-MS to identify any volatile chromium species. |
| TD-C06 | The decomposition temperature is significantly different from the expected value of >320°C for the anhydrous oxalate. Why? | 1. Different heating rates: Higher heating rates can shift the decomposition temperature to higher values.[1]2. Different sample mass and packing: A larger or more densely packed sample can affect heat transfer and delay decomposition.3. Different atmosphere: The composition of the purge gas can influence the decomposition temperature. | 1. Standardize the heating rate for all experiments. Report the heating rate used when comparing results.2. Use a consistent, small sample mass (typically 5-10 mg) and ensure it is spread thinly in the crucible.3. Ensure the atmosphere is consistent and report the purge gas and flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound dihydrate in an inert atmosphere?
A1: this compound dihydrate (CrC₂O₄·2H₂O) typically decomposes in two main steps in an inert atmosphere. The first step is dehydration, where it loses its two water molecules to form anhydrous this compound (CrC₂O₄). This usually occurs at temperatures above 140°C.[2] The second step is the decomposition of the anhydrous oxalate to a mixture of chromium oxides, which happens at temperatures above 320°C.[2]
Q2: How does the decomposition of this compound in air differ from that in an inert atmosphere?
A2: In the presence of air (oxygen), the decomposition process can be more complex. While the initial dehydration step may be similar, the subsequent decomposition of the oxalate can lead to the formation of higher oxidation state chromium oxides. For some metal oxalates, the decomposition in air can be exothermic, in contrast to the endothermic or less exothermic decomposition in an inert atmosphere.
Q3: My synthesis of this compound was performed in an acidic aqueous solution. Could this affect the thermal decomposition?
A3: Yes, it is possible. There is evidence that chromium(II) can reduce the oxalate ion to glycolate in acidic aqueous solutions.[2] If your starting material contains glycolate impurities, this will affect the thermal decomposition profile, potentially introducing additional weight loss steps or altering the final residue mass.
Q4: What are the expected gaseous products during the decomposition of this compound?
A4: During the dehydration step, the evolved gas is water vapor (H₂O). The decomposition of the oxalate moiety is expected to produce carbon monoxide (CO) and carbon dioxide (CO₂). In an inert atmosphere, the primary gaseous products from the oxalate decomposition are CO and CO₂. In an oxidizing atmosphere, any CO produced may be further oxidized to CO₂.
Q5: How can I confirm the identity of the final chromium oxide products?
A5: The final solid residue can be analyzed using techniques such as X-ray diffraction (XRD) to identify the crystalline phases of the chromium oxides present. Techniques like X-ray photoelectron spectroscopy (XPS) can also provide information about the oxidation state of the chromium.
Quantitative Data Summary
The following table summarizes the key thermal decomposition stages and corresponding theoretical weight losses for this compound dihydrate.
| Decomposition Stage | Reaction | Temperature Range (°C) (in inert atmosphere) | Theoretical Weight Loss (%) |
| Dehydration | CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O | > 140 | 20.46 |
| Oxalate Decomposition | CrC₂O₄ → Mixture of Chromium Oxides + CO + CO₂ | > 320 | Varies depending on the final oxide mixture |
Note: The actual decomposition temperatures can vary depending on experimental conditions such as heating rate and sample preparation.
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
This protocol is adapted from the literature for the preparation of this compound dihydrate from chromium(II) sulfate.[2]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water (degassed)
Procedure:
-
Prepare a degassed aqueous solution by bubbling nitrogen or argon through deionized water for at least 30 minutes.
-
In an inert atmosphere (e.g., a glovebox), dissolve chromium(II) sulfate pentahydrate in the degassed water.
-
In a separate flask, dissolve a stoichiometric mixture of sodium oxalate and oxalic acid in degassed water.
-
Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring.
-
A light green crystalline product of this compound dihydrate will precipitate.
-
Filter the precipitate under an inert atmosphere, wash with degassed water, and then with a suitable solvent like ethanol.
-
Dry the product under vacuum at room temperature.
Protocol 2: Thermogravimetric Analysis (TGA) of this compound Dihydrate
This is a general procedure for performing TGA on this compound dihydrate.
Instrumentation and Parameters:
-
Instrument: Thermogravimetric Analyzer
-
Sample Pan: Platinum or Alumina
-
Sample Mass: 5-10 mg
-
Purge Gas: High purity nitrogen or argon (for inert atmosphere) or Air (for oxidizing atmosphere)
-
Flow Rate: 20-50 mL/min
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
Hold at 600°C for 10 minutes (or until mass is stable).
-
-
Data Collection: Record mass as a function of temperature and time.
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the dried this compound dihydrate into the pan. Distribute the sample evenly as a thin layer.
-
Place the pan in the TGA instrument.
-
Start the purge gas flow and allow the system to stabilize.
-
Initiate the temperature program.
-
After the run is complete, allow the instrument to cool down.
-
Analyze the resulting TGA curve to determine the temperatures of decomposition and the percentage weight loss for each step.
Visualizations
Caption: A troubleshooting workflow for TGA of this compound.
Caption: Decomposition pathways of this compound.
References
Technical Support Center: Calcination of Chromium(II) Oxalate-Derived Materials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with materials derived from the calcination of chromium(II) oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of calcining this compound?
Heating this compound dihydrate (CrC₂O₄·2H₂O) in an inert atmosphere above 140 °C will first lead to the formation of anhydrous this compound (CrC₂O₄)[1]. Further heating above 320 °C results in its decomposition to a mixture of chromium oxides[1]. In an oxidizing atmosphere (like air), the final product is typically chromium(III) oxide (Cr₂O₃)[2][3]. The specific phase and properties of the resulting chromium oxide are highly dependent on the calcination temperature.
Q2: How does calcination temperature affect the properties of the final chromium oxide product?
Calcination temperature significantly influences the physicochemical properties of the resulting chromium oxide. Generally, as the calcination temperature increases:
-
Crystallinity and Particle Size: The crystallinity of the chromium oxide improves, and the average particle size increases[2][4][5].
-
Surface Area: The specific surface area of the material tends to decrease.
-
Phase Purity: Higher temperatures can lead to the formation of a pure Cr₂O₃ phase[2]. At lower temperatures, amorphous phases or mixtures of oxides may be present[2].
Q3: What are the key stages of thermal decomposition for this compound?
The thermal decomposition of this compound dihydrate in an inert atmosphere generally proceeds in two main stages:
-
Dehydration: Loss of water molecules to form anhydrous this compound (above 140 °C)[1].
-
Decomposition: Decomposition of the anhydrous oxalate to form chromium oxides (above 320 °C)[1].
In the presence of air, the decomposition can be more complex, potentially involving the formation of the metal, which is then subsequently oxidized to the oxide[3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete decomposition of the oxalate precursor. | Calcination temperature is too low or the duration is too short. | Increase the calcination temperature or extend the holding time at the target temperature. A thermogravimetric analysis (TGA) of your precursor can help determine the optimal temperature range for complete decomposition[3]. |
| Formation of undesired chromium oxide phases. | The calcination atmosphere is not appropriate (e.g., presence of oxygen when a lower oxidation state is desired). The temperature may be too low or too high, favoring a different phase. | Ensure a controlled atmosphere (e.g., flowing nitrogen or argon for an inert environment). Adjust the calcination temperature based on the desired chromium oxide phase. X-ray diffraction (XRD) can be used to identify the phases present[2]. |
| Low surface area of the final material. | High calcination temperature leading to particle sintering and growth. | To obtain a higher surface area, consider using a lower calcination temperature. Be aware that this might result in lower crystallinity[6]. |
| Broad particle size distribution. | Non-uniform heating during calcination or aggregation of particles. | Ensure a uniform temperature distribution within the furnace. Using a lower heating rate might also help in achieving a more uniform particle size. At very high temperatures, aggregates can sometimes disintegrate into smaller particles[2]. |
| Poor catalytic activity of the resulting chromium oxide. | The calcination temperature may not be optimal for creating active catalytic sites. The surface area might be too low. | The catalytic activity is often linked to the specific surface area and the presence of defect sites. Experiment with different calcination temperatures to find the optimal balance between crystallinity and surface area for your specific reaction[6]. |
Experimental Protocols
Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
This protocol is adapted from the literature for the preparation of the precursor material[1].
Materials:
-
Chromium(II) sulfate pentahydrate
-
Sodium oxalate
-
Oxalic acid
-
Degassed deionized water
Procedure:
-
Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.
-
In a separate container, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of Cr(II).
-
A light green crystalline precipitate of this compound dihydrate will form.
-
Filter the precipitate, wash it with degassed deionized water, and then with a solvent like ethanol to remove excess water.
-
Dry the product under vacuum.
Calcination of this compound
Equipment:
-
Tube furnace with temperature and atmosphere control
-
Ceramic or quartz crucible
Procedure:
-
Place a known amount of dried this compound dihydrate into a crucible.
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen or argon) or air, depending on the desired final product, at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a controlled atmosphere.
-
Heat the furnace to the desired calcination temperature (e.g., 400 °C, 600 °C, 800 °C) at a controlled heating rate (e.g., 5 °C/min).
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours).
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature under the same controlled atmosphere.
-
Once cooled, carefully remove the sample for characterization.
Data Presentation
Table 1: Effect of Calcination Temperature on the Crystallite Size of Cr₂O₃
| Precursor | Calcination Temperature (°C) | Crystal Phase | Average Crystallite Size (nm) |
| Chromium Nitrate | 400 | Cr₂O₃ | - |
| Chromium Nitrate | 600 | Cr₂O₃ | Increases with temperature |
| Chromium Nitrate | 800 | Cr₂O₃ | Increases with temperature |
| Chromium Nitrate | 1000 | Cr₂O₃ | Increases with temperature |
| Chromium Sulfate | 600 | Cr₂O₃ + Cr₂(SO₄)₃ | - |
| Chromium Sulfate | 800 | Cr₂O₃ | Increases with temperature |
| Chromium Sulfate | 1000 | Cr₂O₃ | Increases with temperature |
| (Data adapted from[2]) |
Table 2: Influence of Calcination Temperature on Catalytic Activity for CO Oxidation
| Catalyst (Cr₂O₃) Calcination Temp. | BET Surface Area (m²/g) | Pore Volume (cm³/g) | T₅₀ (°C) for CO Oxidation |
| 400 °C | 85 | 0.12 | ~120 |
| 500 °C | 60 | 0.09 | ~130 |
| 600 °C | 42 | 0.07 | ~145 |
| T₅₀ is the temperature at which 50% conversion of CO is achieved. | |||
| (Data adapted from[6]) |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Effect of calcination temperature on the physical properties and toxicological effects of chromium oxide nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
preventing agglomeration of nanoparticles from chromium(II) oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(II) oxalate nanoparticles. The information provided is aimed at preventing particle agglomeration and ensuring experimental success.
Troubleshooting Guide: Preventing Agglomeration
Agglomeration is a common challenge in nanoparticle synthesis and formulation, leading to loss of nanoscale properties and potential experimental failure. This guide addresses specific issues that may arise during your work with this compound nanoparticles.
Problem 1: Immediate precipitation and formation of large aggregates during synthesis.
-
Possible Cause: The reaction rate is too high, leading to uncontrolled nucleation and growth. The concentration of precursors (chromium(II) salt and oxalate source) may be too high.
-
Solution:
-
Decrease Precursor Concentration: Reduce the concentration of the chromium(II) salt and oxalic acid or sodium oxalate solutions. A slower reaction rate allows for more controlled particle formation.
-
Controlled Addition: Add the precursors dropwise with vigorous stirring. This ensures a homogeneous reaction mixture and prevents localized high concentrations.
-
Use a Microemulsion or Reverse Micelle Method: This technique creates nano-sized water droplets in an oil phase, acting as nanoreactors for controlled particle synthesis.[1][2][3][4][5][6][7][8]
-
Problem 2: Agglomeration of nanoparticles after synthesis, during purification or storage.
-
Possible Cause 1: Insufficient Surface Charge. Nanoparticles may lack sufficient electrostatic repulsion to prevent them from sticking together. This is indicated by a zeta potential value close to zero.
-
Solution 1:
-
pH Adjustment: The pH of the solution significantly affects the surface charge of nanoparticles.[9] For metal oxalates, adjusting the pH can alter the surface chemistry and increase electrostatic repulsion. The optimal pH should be determined experimentally, but a pH away from the isoelectric point is generally desirable.
-
Use of Charged Ligands: Incorporate charged capping agents during synthesis. For instance, citrate ions can impart a negative charge, leading to electrostatic stabilization.[10]
-
-
Possible Cause 2: Lack of Steric Hindrance. The nanoparticles are not physically prevented from approaching each other.
-
Solution 2:
-
Incorporate Polymeric Stabilizers: Use polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or chitosan during synthesis.[11][12][13][14] These polymers adsorb to the nanoparticle surface, creating a protective layer that physically hinders agglomeration.[11]
-
Use Surfactants: Employ surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) to create a stabilizing layer around the nanoparticles.[11]
-
Problem 3: "Hard" agglomerates that cannot be redispersed by sonication.
-
Possible Cause: Strong chemical bonds have formed between the nanoparticles, often during drying or improper storage.
-
Solution:
-
Optimize Drying Method: Avoid aggressive drying methods like high-temperature oven drying. Lyophilization (freeze-drying) is often a gentler alternative that can reduce the formation of hard agglomerates.
-
Surface Functionalization: Covalently attach stabilizing molecules to the nanoparticle surface. This provides a robust barrier against irreversible agglomeration.
-
Storage in a Suitable Solvent: Store the nanoparticles as a colloidal suspension in a solvent that promotes dispersion, rather than as a dry powder. The choice of solvent can significantly impact stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal zeta potential to prevent agglomeration of this compound nanoparticles?
A high absolute zeta potential value, typically greater than +30 mV or less than -30 mV, is generally considered indicative of a stable nanoparticle dispersion with sufficient electrostatic repulsion to prevent agglomeration.[15][16]
Q2: How can I characterize the agglomeration state of my this compound nanoparticles?
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a suspension. An increase in the measured particle size over time can indicate agglomeration.[17]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to observe their morphology, size distribution, and whether they are present as individual particles or as aggregates.
Q3: Can the choice of precursors influence agglomeration?
Yes, the purity and nature of the chromium(II) salt and the oxalate source can impact the synthesis and stability of the nanoparticles. The presence of impurities can lead to uncontrolled side reactions and affect the surface chemistry of the nanoparticles, potentially promoting agglomeration.
Q4: Are there any "green" synthesis methods to prevent agglomeration?
Yes, using plant extracts or biopolymers as both reducing and capping agents is an eco-friendly approach.[18][19][20] For instance, plant extracts containing natural acids and polymers can stabilize nanoparticles.[18] Chitosan, a biopolymer, can also be used as a stabilizer.[12][13]
Q5: How does the solvent affect the stability of this compound nanoparticles?
The solvent plays a crucial role in nanoparticle stability. The polarity, viscosity, and ability of the solvent to interact with the nanoparticle surface and any stabilizing agents will all influence the tendency to agglomerate. For instance, dispersing nanoparticles in a solvent that has a similar polarity to the capping agent can improve stability.
Data Presentation
Table 1: Hypothetical Effect of Stabilizer Concentration on Particle Size and Zeta Potential of this compound Nanoparticles.
| Stabilizer (PVP) Conc. (w/v %) | Average Particle Size (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | 850 ± 150 | 0.85 | -5.2 ± 1.5 |
| 0.1 | 350 ± 80 | 0.45 | -15.8 ± 2.1 |
| 0.5 | 150 ± 30 | 0.25 | -28.5 ± 2.8 |
| 1.0 | 120 ± 20 | 0.18 | -35.1 ± 3.2 |
| 2.0 | 115 ± 18 | 0.15 | -38.6 ± 3.5 |
Table 2: Hypothetical Influence of pH on the Stability of this compound Nanoparticles.
| pH | Average Particle Size (DLS, nm) after 24h | Zeta Potential (mV) | Visual Observation |
| 3 | >1000 (Precipitation) | +2.5 ± 0.8 | Visible aggregates |
| 5 | 450 ± 90 | -12.3 ± 1.9 | Slightly cloudy |
| 7 | 200 ± 40 | -25.7 ± 2.5 | Stable dispersion |
| 9 | 180 ± 35 | -32.4 ± 3.1 | Stable dispersion |
| 11 | 300 ± 60 | -20.1 ± 2.2 | Becoming unstable |
Experimental Protocols
Protocol 1: Synthesis of Stabilized this compound Nanoparticles via Co-Precipitation
This protocol is adapted from methods for synthesizing other metal oxalate nanoparticles and incorporates a polymeric stabilizer to prevent agglomeration.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Sodium oxalate (Na₂C₂O₄)
-
Polyvinylpyrrolidone (PVP, e.g., K30)
-
Deionized water (degassed)
-
Ethanol
-
Nitrogen gas
Procedure:
-
Prepare a 0.1 M solution of CrCl₂ in degassed deionized water under a nitrogen atmosphere to prevent oxidation of Cr(II).
-
In a separate flask, prepare a 0.1 M solution of sodium oxalate in degassed deionized water.
-
Dissolve PVP in the sodium oxalate solution to a final concentration of 1% (w/v).
-
Under vigorous stirring and a continuous nitrogen purge, add the CrCl₂ solution dropwise to the sodium oxalate/PVP solution.
-
A light-colored precipitate of this compound nanoparticles should form.
-
Continue stirring for 1 hour at room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Wash the nanoparticles three times with degassed deionized water and once with ethanol to remove unreacted precursors and excess PVP.
-
Resuspend the nanoparticles in a suitable solvent for storage or further use. For dry powder, lyophilize the final pellet.
Protocol 2: Characterization of Agglomeration using Dynamic Light Scattering (DLS)
Equipment:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a dilute suspension of your this compound nanoparticles in a suitable solvent (e.g., deionized water). The concentration should be optimized for your instrument.
-
Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large dust particles.
-
Place the filtered sample in a clean cuvette.
-
Perform the DLS measurement according to the instrument's instructions to obtain the average hydrodynamic diameter and polydispersity index (PDI).
-
To assess stability over time, repeat the measurement at regular intervals (e.g., 1, 6, 24 hours) while storing the sample under desired conditions. An increase in particle size and PDI over time indicates agglomeration.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of stabilized this compound nanoparticles.
Caption: Troubleshooting logic for addressing agglomeration of this compound nanoparticles.
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Synthesis of Nanomaterials using Reverse Micelles | Defence Science Journal [publications.drdo.gov.in]
- 5. Recent advances in nanoparticle synthesis with reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Microemulsion-based synthesis of nanocrystalline materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Polymeric Nanoparticles for Biomedical Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Silver Nanoparticles Agglomerate Intracellularly Depending on the Stabilizing Agent: Implications for Nanomedicine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Completely "green" synthesis and stabilization of metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Thermal Decomposition of Chromium(II) Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of chromium(II) oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway of this compound dihydrate (CrC₂O₄·2H₂O)?
A1: The thermal decomposition of this compound dihydrate is a multi-step process. In an inert atmosphere, the decomposition typically proceeds as follows:
-
Dehydration: The two water molecules are lost at temperatures above 140 °C, forming anhydrous this compound (CrC₂O₄).[1]
-
Decomposition to Oxides: Above 320 °C, the anhydrous this compound decomposes into a mixture of chromium oxides and gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[1] The primary solid product is typically chromium(III) oxide (Cr₂O₃), which is the most stable oxide of chromium under most conditions.
Q2: What are the potential side reactions during the thermal decomposition of this compound?
A2: Several side reactions can occur, depending on the experimental conditions:
-
Formation of different chromium oxides: Besides Cr₂O₃, other chromium oxides such as CrO and CrO₂ may form as intermediate or minor products, especially depending on the local oxygen partial pressure.
-
Boudouard Reaction: The carbon monoxide produced during decomposition can undergo disproportionation to form carbon dioxide and solid carbon (soot): 2CO(g) ⇌ CO₂(g) + C(s).[2] This reaction is catalyzed by metal oxides and can lead to carbon contamination in the final product.
-
Formation of Chromium Carbide: In a carbon monoxide-rich environment at elevated temperatures, chromium oxides can be reduced to form chromium carbides (e.g., Cr₃C₂, Cr₇C₃). This is analogous to the formation of iron carbide from the decomposition of iron(II) oxalate.[3]
Q3: How does the atmosphere (inert vs. oxidizing) affect the decomposition process?
A3: The atmosphere has a significant impact on the final products:
-
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition primarily yields chromium oxides (mainly Cr₂O₃), CO, and CO₂. Side reactions like carbide formation and carbon deposition via the Boudouard reaction are more likely in an inert atmosphere due to the presence of CO.[1][2]
-
Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the carbon monoxide produced will be oxidized to carbon dioxide. The final solid product is expected to be the most stable chromium oxide, Cr₂O₃. The formation of chromium carbides is suppressed in an oxidizing atmosphere.
Q4: What are the primary safety concerns when conducting this experiment?
A4: The main hazards are associated with the starting material, gaseous products, and potential byproducts:
-
Chromium(II) Compounds: Chromium(II) compounds can be irritating to the skin and eyes.[4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
Carbon Monoxide (CO): Carbon monoxide is a toxic gas. The thermal decomposition should be carried out in a well-ventilated area, preferably within a fume hood with an appropriate exhaust system. A CO detector is recommended.
-
Fine Powders: The resulting chromium oxide and potential carbide or carbon byproducts are fine powders that can be easily inhaled. A dust mask or respirator should be used when handling the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Decomposition | 1. Temperature is too low. 2. Heating time is too short. 3. Heating rate is too fast, not allowing for complete reaction at each stage. | 1. Ensure the furnace is calibrated and reaches the target temperature (typically >400 °C for complete decomposition to the oxide). 2. Increase the hold time at the final decomposition temperature. 3. Use a slower heating rate (e.g., 5-10 °C/min) to allow for distinct decomposition steps. |
| Final Product is Black Instead of Green | 1. Significant carbon deposition due to the Boudouard reaction. 2. Formation of chromium carbides. | 1. Increase the flow rate of the inert gas to remove CO more effectively. 2. Consider using a different inert gas (e.g., helium, which has a higher thermal conductivity). 3. If possible, perform a post-decomposition calcination step in a controlled, low-oxygen environment to burn off the carbon without significantly altering the oxide phase. |
| Inconsistent Results Between Batches | 1. Variation in the purity or hydration state of the starting this compound. 2. Fluctuations in the furnace atmosphere (e.g., leaks allowing air to enter). 3. Differences in sample packing in the crucible. | 1. Ensure the synthesis and drying procedure for the this compound is consistent. Characterize the starting material (e.g., by TGA to confirm hydration state) before decomposition. 2. Regularly check the seals and connections of your tube furnace or TGA instrument. 3. Use a consistent sample mass and packing density for each experiment. |
| Unexpected Phases in XRD Analysis | 1. Presence of impurities in the starting material. 2. Reaction with the crucible material at high temperatures. 3. Side reactions occurring due to non-ideal atmospheric conditions. | 1. Verify the purity of the this compound precursor. 2. Use an inert crucible material such as alumina (Al₂O₃) or platinum (Pt). 3. Ensure a consistent and pure gas flow during the experiment. |
Data Presentation
Table 1: Thermal Decomposition Stages of this compound Dihydrate
| Decomposition Stage | Temperature Range (°C) (in Inert Atmosphere) | Gaseous Products | Solid Product |
| Dehydration | > 140[1] | H₂O | Anhydrous CrC₂O₄ |
| Decomposition | > 320[1] | CO, CO₂ | Mixture of Chromium Oxides (primarily Cr₂O₃) |
Note: Specific temperature ranges and weight loss percentages can vary depending on factors such as heating rate and atmosphere. The data provided is based on available literature.
Experimental Protocols
Synthesis of this compound Dihydrate (CrC₂O₄·2H₂O)
This procedure is adapted from the literature and should be performed under an inert atmosphere due to the air sensitivity of chromium(II) salts.[1]
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed deionized water
Procedure:
-
Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.
-
In a separate flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.
-
Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
A light green crystalline precipitate of this compound dihydrate will form.
-
Allow the precipitate to settle, then filter the product under an inert atmosphere.
-
Wash the precipitate with degassed deionized water and then with a suitable solvent like ethanol to aid in drying.
-
Dry the product under vacuum at room temperature.
Safety Precautions:
-
Handle all chromium(II) compounds under an inert atmosphere to prevent oxidation.
-
Wear appropriate PPE, including gloves and safety goggles.
Thermal Decomposition of this compound Dihydrate
This procedure should be carried out using a tube furnace or a thermogravimetric analyzer (TGA).
Apparatus:
-
Tube furnace with a quartz or alumina tube
-
Crucible (alumina or platinum)
-
Gas flow controller for inert (N₂, Ar) and/or oxidizing (Air, O₂) atmospheres
-
Exhaust system to safely vent gaseous products (especially CO)
Procedure:
-
Place a known mass of dried this compound dihydrate into the crucible.
-
Position the crucible in the center of the tube furnace.
-
Seal the tube and purge with the desired gas (e.g., nitrogen) for at least 30 minutes to ensure an inert atmosphere.
-
Set the desired heating program. A typical program would be to heat from room temperature to a final temperature of 600-800 °C at a rate of 10 °C/min.
-
Hold at the final temperature for a specified duration (e.g., 1-2 hours) to ensure complete decomposition.
-
Cool the furnace to room temperature under the same atmosphere.
-
Once cooled, the product can be safely removed and characterized.
Safety Precautions:
-
Ensure the exhaust from the furnace is properly vented to a fume hood.
-
Be aware of the potential for CO production and take appropriate safety measures.
Visualizations
Caption: Reaction pathways in the thermal decomposition of this compound dihydrate.
Caption: Troubleshooting workflow for the thermal decomposition of this compound.
References
effect of atmospheric conditions on chromium(II) oxalate decomposition products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of chromium(II) oxalate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products of this compound under different atmospheric conditions?
A1: The thermal decomposition of this compound dihydrate (CrC₂O₄·2H₂O) is a multi-step process that is highly sensitive to the surrounding atmosphere. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer the likely products based on the behavior of other transition metal oxalates and the known stability of chromium oxides.
The initial step in an inert atmosphere involves the loss of water of hydration at temperatures above 140°C.[1] The subsequent decomposition of the anhydrous this compound at temperatures exceeding 320°C yields a mixture of chromium oxides.[1] The composition of this mixture is dependent on the atmosphere.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition is expected to favor the formation of lower oxidation state chromium oxides. The most likely primary solid product is chromium(III) oxide (Cr₂O₃), which is the most stable oxide of chromium under normal conditions.[2] Depending on the precise temperature and heating rate, the formation of other reduced species or a mixture of oxides could occur.
-
Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of an oxidizing agent like air or oxygen, the decomposition is expected to yield chromium(III) oxide (Cr₂O₃). The formation of higher oxidation state oxides is less likely for chromium under typical thermal decomposition conditions, as Cr₂O₃ is thermodynamically favored.
-
Reducing Atmosphere (e.g., Hydrogen): A reducing atmosphere will likely lead to the formation of lower oxidation state chromium species. The primary product is expected to be chromium(III) oxide (Cr₂O₃). Depending on the temperature and concentration of the reducing agent, further reduction might be possible, but Cr₂O₃ is known for its high stability.
Q2: What is a typical experimental setup for studying the thermal decomposition of this compound?
A2: The most common technique for studying the thermal decomposition of metal oxalates is Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC). This setup allows for the simultaneous measurement of mass loss and heat flow as a function of temperature. For evolved gas analysis, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q3: I am observing unexpected weight loss steps in my TGA curve. What could be the cause?
A3: Unexpected weight loss steps can arise from several factors:
-
Incomplete Dehydration: If the initial dehydration step is not complete before the oxalate decomposition begins, the two processes may overlap, leading to a complex and difficult-to-interpret TGA curve. Ensure a slow heating rate during the dehydration phase.
-
Atmosphere Impurities: The presence of oxygen in an ostensibly inert atmosphere can lead to oxidative side reactions, resulting in different decomposition pathways and unexpected mass changes. Ensure the purity of your purge gas and check for leaks in the system.
-
Sample Impurities: The presence of other metal oxalates or impurities in the this compound sample will lead to their own decomposition profiles, which will be superimposed on that of the main sample.
-
Reaction with Crucible: At high temperatures, the sample or its decomposition products may react with the crucible material, leading to unexpected weight changes. Ensure the crucible material (e.g., alumina, platinum) is inert under your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent decomposition temperatures between runs. | 1. Different heating rates were used. 2. Variation in sample mass or packing. 3. Inconsistent purge gas flow rate. | 1. Maintain a consistent heating rate for all experiments. 2. Use a consistent sample mass and ensure it is evenly spread in the crucible. 3. Ensure a stable and consistent purge gas flow rate. |
| Final residue mass is higher than theoretically expected for the predicted oxide. | 1. Incomplete decomposition. 2. Oxidation of the product by atmospheric leaks. 3. Reaction with the crucible. | 1. Extend the final temperature or hold time to ensure complete decomposition. 2. Check for leaks in the TGA system and ensure a sufficient purge gas flow rate. 3. Verify the inertness of the crucible material at the experimental temperatures. |
| TGA curve shows a noisy or drifting baseline. | 1. Contamination of the TGA balance or furnace. 2. Static electricity on the sample or crucible. 3. Fluctuations in the purge gas flow. | 1. Clean the TGA balance and furnace according to the manufacturer's instructions. 2. Use an anti-static device before placing the sample in the TGA. 3. Ensure a stable and regulated gas supply. |
| Formation of unexpected solid products. | 1. Atmospheric contamination (e.g., oxygen in an inert gas stream). 2. Side reactions with gaseous decomposition products. 3. Presence of impurities in the starting material. | 1. Use high-purity purge gases and check for system leaks. 2. Consider the possibility of secondary reactions, such as the Boudouard reaction (2CO ⇌ CO₂ + C). 3. Characterize the purity of the starting this compound. |
Data Presentation
The expected decomposition products of this compound under various atmospheric conditions are summarized in the table below. This data is primarily inferred from the known chemistry of chromium and analogies with other transition metal oxalates.
| Atmosphere | Dehydration Product (T > 140°C) | Primary Solid Decomposition Product (T > 320°C) | Gaseous Byproducts |
| Inert (N₂, Ar) | Anhydrous CrC₂O₄ | Chromium(III) oxide (Cr₂O₃) | Carbon monoxide (CO), Carbon dioxide (CO₂) |
| Oxidizing (Air, O₂) | Anhydrous CrC₂O₄ | Chromium(III) oxide (Cr₂O₃) | Carbon dioxide (CO₂) |
| Reducing (H₂) | Anhydrous CrC₂O₄ | Chromium(III) oxide (Cr₂O₃) | Carbon monoxide (CO), Carbon dioxide (CO₂), Water (H₂O) |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition products of this compound under a controlled atmosphere.
Materials:
-
This compound dihydrate (CrC₂O₄·2H₂O)
-
High-purity purge gas (Nitrogen, Argon, or synthetic Air)
-
TGA instrument with a coupled DTA/DSC sensor
-
Alumina or platinum crucibles
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations (mass and temperature) according to the manufacturer's guidelines.
-
Set the purge gas flow rate to a constant value (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound dihydrate into a clean, tared TGA crucible.
-
Ensure the sample is evenly spread at the bottom of the crucible.
-
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Tare the balance.
-
Program the temperature profile:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Hold at 600°C for 15 minutes to ensure complete decomposition.
-
-
Start the experiment and record the mass loss and heat flow data.
-
-
Data Analysis:
-
Plot the mass percentage as a function of temperature.
-
Determine the onset and completion temperatures for each decomposition step.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values for the expected reactions.
-
Analyze the DTA/DSC curve to identify endothermic and exothermic events corresponding to dehydration and decomposition.
-
Mandatory Visualization
References
Technical Support Center: Optimization of Precursor Concentration for Chromium Oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chromium oxide (Cr₂O₃).
Troubleshooting Guide
This guide addresses common issues encountered during chromium oxide synthesis, with a focus on how precursor concentration and other key parameters can be adjusted to resolve these problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The precursor may not have fully reacted to form the chromium hydroxide intermediate. | Optimize precursor concentration: Ensure the precursor concentration is within the optimal range for the chosen synthesis method. Very low concentrations might lead to incomplete precipitation. Check pH: The pH of the reaction mixture is crucial for the precipitation of chromium hydroxide. Ensure the pH is adjusted correctly for your specific precursor.[1] Reaction Time and Temperature: Allow sufficient time for the reaction to complete and ensure the temperature is maintained at the optimal level for the specific protocol. |
| Loss of product during washing: The chromium oxide precursor (chromium hydroxide) might be slightly soluble in the washing solvent. | Minimize washing volume: Use the minimum amount of deionized water or ethanol necessary to remove impurities. Centrifugation: Ensure adequate centrifugation speed and time to fully pellet the precipitate before decanting the supernatant. | |
| Broad Particle Size Distribution | Inconsistent nucleation and growth rates: This can be caused by non-uniform mixing or temperature gradients. | Control precursor addition: Add the precursor solution dropwise and at a constant rate with vigorous stirring to ensure homogeneous nucleation. Maintain constant temperature: Use a water bath or a temperature-controlled hotplate to maintain a stable reaction temperature. |
| Agglomeration of nanoparticles: Particles may clump together after formation. | Use of capping agents: Introduce a capping agent or surfactant to stabilize the nanoparticles and prevent agglomeration. Sonication: Use an ultrasonic bath to break up agglomerates after synthesis. | |
| Impure Final Product | Incomplete conversion to Cr₂O₃: The precursor may not have fully decomposed during calcination. | Optimize calcination temperature and time: Ensure the calcination is carried out at a sufficiently high temperature and for an adequate duration to ensure complete conversion to Cr₂O₃.[2] A common temperature range is 500-800°C. |
| Contamination from starting materials or environment: Impurities in the precursors or reaction vessel can be incorporated into the final product. | Use high-purity precursors: Start with analytical grade reagents to minimize impurities. Clean glassware thoroughly: Ensure all glassware is meticulously cleaned before use. | |
| Unexpected Particle Morphology | Influence of synthesis parameters: The shape of the nanoparticles can be affected by various factors. | Adjust pH: The pH of the synthesis solution can influence the morphology of the resulting nanoparticles.[1] Vary precursor type: Different chromium precursors (e.g., sulfate, nitrate, chloride) can lead to different particle shapes.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the precursor concentration affect the size of the synthesized chromium oxide nanoparticles?
A1: The precursor concentration plays a critical role in determining the final particle size of chromium oxide nanoparticles. Generally, a higher precursor concentration can lead to a higher nucleation rate, resulting in the formation of a larger number of smaller nuclei. This can ultimately lead to smaller nanoparticles as there is less precursor material available for the growth of each nucleus. Conversely, lower precursor concentrations may favor particle growth over nucleation, leading to larger nanoparticles.
Q2: What are the most common chromium precursors used for the synthesis of chromium oxide?
A2: The most commonly used chromium precursors for the synthesis of chromium oxide (Cr₂O₃) include chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), chromium(III) sulfate (Cr₂(SO₄)₃), and chromium(III) chloride (CrCl₃).[3][4][5] The choice of precursor can influence the reaction kinetics and the properties of the final product.
Q3: What is the role of the precipitating agent in chromium oxide synthesis?
A3: A precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is used to increase the pH of the precursor solution.[4] This causes the chromium ions to precipitate out of the solution as chromium hydroxide (Cr(OH)₃), which is then washed, dried, and calcined to form chromium oxide (Cr₂O₃).
Q4: How does the calcination temperature affect the properties of chromium oxide?
A4: Calcination is a critical step that involves heating the chromium hydroxide precursor to a high temperature to convert it into crystalline chromium oxide. The calcination temperature significantly influences the crystallinity, particle size, and purity of the final product.[2] Higher calcination temperatures generally lead to larger crystallite sizes and a higher degree of crystallinity.
Q5: Can the morphology of chromium oxide nanoparticles be controlled?
A5: Yes, the morphology of chromium oxide nanoparticles can be controlled by carefully adjusting various synthesis parameters. These include the choice of precursor, the pH of the reaction medium, the reaction temperature, and the use of structure-directing agents or templates.[1]
Data Presentation
The following table summarizes the effect of varying the concentration of the templating agent, Triethanolamine (TEA), and the annealing temperature on the crystallite size of Cr₂O₃ nanoparticles synthesized via a sol-gel method using a 0.2M Cr(NO₃)₃·9H₂O precursor solution.[5]
| Sample | TEA Concentration (mmol) | Annealing Temperature (°C) | Average Crystallite Size (nm) |
| S1 | 20 | As-prepared | - |
| S2 | 20 | 500 | 23.4 |
| S3 | 20 | 600 | 30.8 |
| S4 | 30 | As-prepared | - |
| S5 | 30 | 500 | 28.1 |
| S6 | 30 | 600 | 35.2 |
Data extracted from a study by Hameed et al.[5]
Experimental Protocols
Precipitation Method for Cr₂O₃ Nanoparticle Synthesis
This protocol describes a common precipitation method for synthesizing chromium oxide nanoparticles.[4]
Materials:
-
Chromium(III) sulfate (Cr₂(SO₄)₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a 0.1M solution of chromium sulfate by dissolving the appropriate amount in deionized water.
-
While stirring the chromium sulfate solution vigorously, add ammonium hydroxide dropwise until the pH of the solution reaches 10.
-
A precipitate of chromium hydroxide will form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Dry the precipitate in an oven at approximately 80-100°C overnight.
-
Calcine the dried powder in a furnace at a temperature between 500°C and 800°C for 2-4 hours to obtain crystalline Cr₂O₃ nanoparticles.
Sol-Gel Method for Cr₂O₃ Nanoparticle Synthesis
This protocol outlines a sol-gel synthesis route for chromium oxide nanoparticles.[5]
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Triethanolamine (TEA)
-
Deionized water
Procedure:
-
Prepare a 0.2M aqueous solution of chromium nitrate.
-
In a separate beaker, prepare a solution of Triethanolamine (TEA) in deionized water.
-
Add the TEA solution to the chromium nitrate solution while stirring. The molar ratio of Cr(NO₃)₃ to TEA can be varied to control particle size.
-
Stir the mixture for 1 hour to form a homogenous sol.
-
Heat the sol at 80°C to evaporate the solvent and form a gel.
-
Dry the gel in an oven at 100°C for 24 hours to obtain a precursor powder.
-
Calcine the precursor powder in a furnace at a desired temperature (e.g., 500-600°C) for 2 hours to yield Cr₂O₃ nanoparticles.
Visualizations
Caption: Experimental workflow for the precipitation synthesis of chromium oxide nanoparticles.
Caption: Experimental workflow for the sol-gel synthesis of chromium oxide nanoparticles.
References
Technical Support Center: Chromium(II) Oxalate Synthesis and Handling
Welcome to the technical support center for the synthesis and handling of chromium(II) oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
High-purity this compound dihydrate is a light green crystalline solid.[1] Any significant deviation from this color may indicate the presence of impurities or decomposition products.
Q2: Why is it critical to handle this compound under an inert atmosphere?
The chromium(II) ion is a potent reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[2] Exposure to air will lead to the formation of chromium(III) species, compromising the purity and reactivity of your material. All manipulations should be performed using standard air-sensitive techniques, such as a glovebox or a Schlenk line.[3][4][5][6][7]
Q3: What are the primary safety concerns when working with this compound?
Chromium compounds can be hazardous. It is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.[8]
Q4: How should I store this compound to ensure its long-term stability?
For long-term storage, this compound should be kept in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at or below room temperature. Storing it in a desiccator within a glovebox is an effective practice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is a different color (e.g., grey, brown, or dark green) instead of light green. | Oxidation of Cr(II) to Cr(III) due to exposure to air. | Ensure all solvents are rigorously deoxygenated and all glassware is oven-dried and cooled under an inert atmosphere. Use a reliable inert atmosphere technique (glovebox or Schlenk line) for the entire synthesis and handling process. |
| Incomplete reduction of the Cr(III) starting material. | If starting from a Cr(III) salt, ensure the reducing agent (e.g., zinc) is of high quality and used in sufficient excess. Allow adequate reaction time for the complete color change of the solution to the characteristic sky-blue of aqueous Cr(II). | |
| Low or no yield of precipitate. | The concentration of reactants may be too low for precipitation to occur. | Concentrate the reaction mixture under vacuum, being careful not to introduce oxygen. |
| The pH of the solution is not optimal for precipitation. | Check the pH of the reaction mixture. The solubility of metal oxalates can be pH-dependent. | |
| Product is poorly crystalline or amorphous. | Precipitation occurred too rapidly. | Try cooling the reaction mixture slowly to encourage the formation of larger crystals. |
| Presence of impurities that inhibit crystal growth. | Ensure the purity of your starting materials. Recrystallization of the product may be necessary, though this can be challenging with air-sensitive compounds. | |
| Product appears to be decomposing over time, even during storage. | The storage container is not properly sealed, allowing slow diffusion of air. | Use high-quality glassware with well-greased joints or a vial with a PTFE-lined cap sealed with paraffin wax. Store inside a glovebox with a well-maintained inert atmosphere. |
| Residual solvent or moisture in the product. | Ensure the product is thoroughly dried under vacuum before storage. |
Experimental Protocols
Synthesis of this compound Dihydrate
This protocol is based on the reaction of a chromium(II) salt with an oxalate source under an inert atmosphere.
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O) or freshly prepared chromium(II) chloride solution
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Deoxygenated distilled water
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation of Chromium(II) Solution:
-
If starting with a Cr(III) salt (e.g., CrCl₃·6H₂O), it must first be reduced to Cr(II). This is typically done in aqueous solution using a reducing agent like zinc metal. The reduction is complete when the solution turns a characteristic sky-blue color. This step must be performed under a continuous flow of inert gas.
-
If using chromium(II) sulfate pentahydrate, dissolve it in deoxygenated water in a Schlenk flask under an inert atmosphere.
-
-
Preparation of Oxalate Solution:
-
In a separate Schlenk flask, prepare a solution of sodium oxalate and a small amount of oxalic acid in deoxygenated water.[1] The solution should be thoroughly purged with an inert gas.
-
-
Precipitation:
-
Slowly add the oxalate solution to the stirred chromium(II) solution at room temperature using a cannula or dropping funnel.
-
A light green precipitate of this compound dihydrate should form immediately.[1]
-
-
Isolation and Washing:
-
Allow the precipitate to settle, then carefully remove the supernatant via cannula.
-
Wash the precipitate several times with deoxygenated water and then with a volatile, deoxygenated organic solvent (e.g., diethyl ether or acetone) to facilitate drying.
-
All washing and filtration steps must be performed under an inert atmosphere.
-
-
Drying:
-
Dry the product under high vacuum to remove all traces of solvent and water.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CrC₂O₄ |
| Molar Mass | 140.02 g/mol [1] |
| Appearance | Light green crystals[1] |
| Density | 2.461 g/cm³[1] |
| Solubility in water | 126 g/100 mL (0 °C)[1] |
| Decomposition | The dihydrate loses water above 140 °C in an inert atmosphere. Heating above 320 °C produces a mixture of chromium oxides.[1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound under inert atmosphere conditions.
Troubleshooting Logic for Off-Color Product
Caption: A troubleshooting flowchart to diagnose the cause of an off-color this compound product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. CHROMIUM(II) COMPOUNDS (as Cr) | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Synthesis of Nanoparticles from Chromium(II) Oxalate
Welcome to the technical support center for the synthesis of nanoparticles from chromium(II) oxalate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nanoparticles from this compound, offering potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low Nanoparticle Yield | - Incomplete decomposition of this compound precursor.- Suboptimal reaction temperature or time.- Inefficient precipitation of nanoparticles.- Loss of product during washing and collection steps. | - Increase the calcination temperature or prolong the reaction time to ensure complete decomposition.[1]- Optimize the pH of the reaction mixture to enhance nanoparticle precipitation.[2][3]- Use a suitable precipitating agent, such as ammonium hydroxide, and adjust its concentration.[2][3]- Minimize the number of washing steps and use centrifugation at appropriate speeds to recover the nanoparticles effectively. |
| Broad Particle Size Distribution | - Non-uniform nucleation and growth rates.- Agglomeration of nanoparticles during synthesis.- Inconsistent temperature control throughout the reaction. | - Control the rate of addition of precursors to ensure a burst nucleation event followed by controlled growth.- Introduce a capping agent or surfactant to prevent particle aggregation.[4]- Ensure uniform heating and stirring of the reaction mixture.[5] |
| Particle Aggregation | - High surface energy of the nanoparticles.- Inadequate stabilization by capping agents.- Improper pH of the medium. | - Select a suitable capping agent or surfactant (e.g., CTAB) and optimize its concentration.[4]- Adjust the pH to ensure surface charges on the nanoparticles lead to electrostatic repulsion.[5]- Employ post-synthesis surface functionalization to improve dispersibility. |
| Impure Final Product | - Presence of unreacted precursors or by-products.- Contamination from glassware or solvents. | - Ensure complete reaction by optimizing parameters like temperature and time.- Thoroughly wash the synthesized nanoparticles with deionized water and ethanol to remove impurities.- Use high-purity reagents and thoroughly clean all glassware before use.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermal decomposition of this compound to form nanoparticles?
A1: While direct data for this compound is limited, for similar chromium precursors like hexaamminechromium(III) nitrate, a calcination temperature in the range of 500-600°C is recommended for 2-3 hours to ensure complete decomposition and formation of chromium oxide nanoparticles.[1] It is advisable to perform a thermogravimetric analysis (TGA) of your specific this compound precursor to determine the exact decomposition temperature.
Q2: How can I control the size of the nanoparticles?
A2: The size of the nanoparticles can be controlled by several factors:
-
Temperature: Higher temperatures during synthesis can lead to larger nanoparticles due to increased growth rates.
-
Precursor Concentration: Adjusting the concentration of this compound can influence the nucleation and growth kinetics.[7]
-
pH: The pH of the reaction medium affects the surface charge of the nanoparticles and can influence their final size and stability.[8]
-
Capping Agents: The use of capping agents or surfactants can limit particle growth and prevent aggregation, leading to smaller and more uniform nanoparticles.[4]
Q3: What is the role of a capping agent in nanoparticle synthesis?
A3: A capping agent, or surfactant, adsorbs to the surface of newly formed nanoparticles, preventing them from aggregating.[9] This stabilization is crucial for controlling the size and maintaining a narrow size distribution of the nanoparticles. The choice of capping agent and its concentration are critical parameters to optimize for a successful synthesis.
Q4: My nanoparticles are aggregating after synthesis. How can I prevent this?
A4: Aggregation is a common issue due to the high surface energy of nanoparticles.[9] To prevent this:
-
Ensure you are using an effective capping agent at an optimal concentration during the synthesis.
-
After synthesis, wash the nanoparticles carefully to remove any excess reactants that might destabilize them.
-
Store the nanoparticles in a suitable solvent and at an appropriate pH to maintain their surface charge and prevent agglomeration.
Q5: How do I purify the synthesized nanoparticles?
A5: Purification is essential to remove unreacted precursors, by-products, and excess capping agents. A common method involves repeated cycles of centrifugation and redispersion in a suitable solvent, such as deionized water or ethanol. The purified nanoparticles can then be dried for further characterization and use.
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound
This protocol describes a general procedure for the synthesis of chromium oxide nanoparticles via the thermal decomposition of a chromium oxalate precursor.
Materials:
-
This compound powder
-
Ceramic crucible
-
Muffle furnace
-
Mortar and pestle
Procedure:
-
Place a known amount of this compound powder into a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample from room temperature to a target calcination temperature (e.g., 500-600°C) at a controlled rate (e.g., 10°C/min).[1]
-
Maintain the calcination temperature for 2-3 hours to ensure complete decomposition.[1]
-
Allow the furnace to cool down to room temperature.
-
The resulting powder consists of chromium oxide nanoparticles.
-
Gently grind the powder with a mortar and pestle to break up any agglomerates.
-
Store the synthesized nanoparticles in a sealed container.
Protocol 2: Co-Precipitation Method
This protocol is adapted from the synthesis of chromium oxide nanoparticles using other chromium salts and can be modified for a this compound precursor.[2][3]
Materials:
-
This compound
-
Deionized water
-
Ammonium hydroxide (or other precipitating agent)
-
Beakers, magnetic stirrer, and pH meter
-
Centrifuge
-
Drying oven
Procedure:
-
Dissolve a specific amount of this compound in deionized water with constant stirring to form a solution.
-
Slowly add a precipitating agent, such as aqueous ammonia, dropwise while continuously monitoring the pH of the solution.[2]
-
Continue adding the precipitating agent until the desired pH for precipitation is reached (e.g., pH 10).[2]
-
Allow the resulting precipitate to age under constant stirring for a set period.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove impurities.
-
Dry the precipitate in an oven at a moderate temperature (e.g., 70-80°C) to obtain the nanoparticles.
Data Presentation
The following table summarizes the effect of different synthesis parameters on the characteristics of chromium oxide nanoparticles, based on literature for similar precursors.
| Synthesis Method | Precursor | Temperature (°C) | pH | Particle Size (nm) | Reference |
| Thermal Decomposition | Cr(NO₃)₃ + Oxalic Acid | 500 | 12 | < 100 | |
| Thermal Decomposition | Cr(NO₃)₃ + Oxalic Acid | 600 | 12 | < 100 | |
| Precipitation | Cr₂(SO₄)₃ | 600 (calcination) | 10 | 20 - 70 | [2][3] |
| Green Synthesis | CrCl₃ + E. guineense extract | 100 | - | < 400 | [10] |
Visualizations
Caption: Workflow for thermal decomposition synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 10. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chromium(II) Oxalate and Chromium Nitrate as Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the synthesis of heterogeneous catalysts, profoundly influencing the final catalyst's structure, activity, and selectivity. This guide provides a detailed comparison of two common chromium precursors: chromium(II) oxalate and chromium nitrate. The focus is on their use in preparing chromium oxide catalysts, which are pivotal in various industrial processes, including polymerization, dehydrogenation, and oxidation reactions.
Executive Summary
This guide reveals a significant disparity in the publicly available research on this compound and chromium nitrate as catalyst precursors. While chromium nitrate is a well-documented precursor for chromium oxide catalysts with available performance data in reactions like oxidative dehydrogenation, there is a notable lack of quantitative catalytic performance data for catalysts derived from this compound. This guide presents the available information on the synthesis and properties of catalysts derived from both precursors and highlights the current knowledge gap regarding the catalytic application of this compound-derived materials.
Data Presentation: Performance Comparison
A direct quantitative comparison of the catalytic performance is limited by the lack of available data for this compound-derived catalysts. However, performance data for a chromium oxide catalyst prepared from chromium nitrate in the oxidative dehydrogenation of propane (ODP) is available and presented below.
Table 1: Catalyst Performance in Oxidative Dehydrogenation of Propane with CO₂
| Catalyst Precursor | Support | Catalyst Notation | Propane Conversion (%) at 750°C | Propylene Yield (%) at 750°C |
| Chromium Nitrate | SiO₂ | CrN | > 40 | ~28 |
Data extracted from a study comparing different chromium precursors for Cr/SiO₂ catalysts in the oxidative dehydrogenation of propane with CO₂.[1]
Experimental Protocols
Detailed methodologies for the preparation of catalysts from both precursors are outlined below.
Protocol 1: Preparation of Cr/SiO₂ Catalyst from Chromium Nitrate via Incipient Wetness Impregnation
This protocol describes the synthesis of a silica-supported chromium oxide catalyst using chromium nitrate as the precursor.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Silica (SiO₂) support (e.g., mesoporous silica)
-
Deionized water
Procedure:
-
Support Pre-treatment: The silica support is calcined at a high temperature (e.g., 500-800°C) in dry air for several hours to dehydroxylate the surface.
-
Impregnation Solution Preparation: An aqueous solution of chromium(III) nitrate nonahydrate is prepared. The concentration is calculated to achieve the desired chromium loading on the silica support (e.g., 5 wt.%).
-
Incipient Wetness Impregnation: The chromium nitrate solution is added dropwise to the pre-treated silica support until the pores are completely filled, without excess liquid.
-
Drying: The impregnated silica is dried in an oven at a temperature typically between 100°C and 120°C for several hours to remove the water.
-
Calcination: The dried material is calcined in a furnace under a flow of dry air. The temperature is ramped slowly to a final calcination temperature (e.g., 500-800°C) and held for several hours to decompose the nitrate precursor and form chromium oxide species on the silica surface.[1][2]
Workflow for Cr/SiO₂ Catalyst Preparation from Chromium Nitrate:
Protocol 2: Synthesis of this compound Dihydrate
This protocol describes the synthesis of this compound dihydrate, a potential precursor for chromium-based catalysts.
Materials:
-
Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid (H₂C₂O₄)
-
Degassed deionized water
Procedure:
-
Solution Preparation: A solution of sodium oxalate and oxalic acid is prepared in degassed deionized water.
-
Precipitation: An aqueous solution of chromium(II) sulfate pentahydrate is added to the oxalate solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cr(II).
-
Isolation: A light green crystalline precipitate of this compound dihydrate (CrC₂O₄·2H₂O) is formed.
-
Washing and Drying: The precipitate is filtered, washed with degassed water, and dried under vacuum.[3]
Protocol 3: Thermal Decomposition of this compound Dihydrate
This protocol describes the conversion of this compound to chromium oxides via thermal decomposition.
Procedure:
-
Dehydration: this compound dihydrate is heated to above 140°C in an inert atmosphere to yield anhydrous this compound (CrC₂O₄).
-
Decomposition: The anhydrous this compound is then heated to above 320°C in an inert atmosphere. This results in the decomposition of the oxalate and the formation of a mixture of chromium oxides.[3]
Logical Relationship for Catalyst Preparation from this compound:
Comparison of Precursor Properties and Resulting Catalysts
| Feature | This compound | Chromium Nitrate |
| Chemical Formula | CrC₂O₄ | Cr(NO₃)₃·9H₂O |
| Oxidation State of Cr | +2 | +3 |
| Decomposition Products | Mixture of chromium oxides[3] | Chromium oxides (e.g., Cr₂O₃)[1] |
| Anion | Oxalate (C₂O₄²⁻) | Nitrate (NO₃⁻) |
| Reported Catalytic Use | Primarily as a laboratory reagent; limited to no data available on its use as a catalyst precursor with performance metrics. | Widely used as a precursor for various chromium-based catalysts, including those for dehydrogenation, oxidation, and polymerization.[1][2] |
| Potential Advantages | The oxalate anion can act as a reducing agent during decomposition, potentially influencing the final oxidation state of the chromium species in the catalyst. | High solubility in water allows for easy impregnation onto supports. The nitrate anion decomposes cleanly into gaseous products (NOx, O₂) during calcination. |
| Potential Disadvantages | The divalent state is susceptible to oxidation, requiring synthesis and handling under inert conditions. Lack of performance data makes its suitability as a precursor difficult to assess. | The release of NOx gases during calcination can be an environmental concern and may require off-gas treatment. |
Discussion and Conclusion
The choice of precursor significantly impacts the properties of the final catalyst. For chromium nitrate , the well-established protocols for impregnation and calcination lead to the formation of active chromium oxide species on a support. The performance data from studies on oxidative dehydrogenation demonstrate its viability as a precursor for catalytically active materials.[1] The nitrate anion decomposes completely at high temperatures, leaving behind the desired chromium oxide phase.
In contrast, This compound presents a different set of characteristics. Its synthesis requires careful handling under an inert atmosphere to prevent the oxidation of the chromium(II) ion.[3] The thermal decomposition of this compound yields chromium oxides, but a critical gap exists in the scientific literature regarding the catalytic performance of these materials. While the oxalate moiety could potentially influence the final catalyst properties through its reducing nature during decomposition, the lack of experimental data on the activity, selectivity, and stability of the resulting catalysts makes it impossible to draw a direct comparison with catalysts derived from chromium nitrate.
For researchers and drug development professionals, this guide highlights two key takeaways:
-
Chromium nitrate is a reliable and well-characterized precursor for the synthesis of chromium oxide catalysts with predictable performance in established catalytic reactions.
-
This compound represents an under-explored alternative. While its synthesis and thermal decomposition are understood, its potential as a catalyst precursor remains largely uninvestigated. This presents an opportunity for novel research to prepare and test catalysts from this precursor and to evaluate their performance in various catalytic applications. Such studies would be crucial to determine if the unique properties of the oxalate precursor can be translated into improved catalytic performance.
Until such data becomes available, chromium nitrate remains the more practical and predictable choice for the preparation of chromium-based catalysts for established applications.
References
Shifting Catalyst Performance: A Comparative Guide to Chromium Oxide from Various Precursors
The efficacy of chromium oxide (Cr₂O₃) as a catalyst is significantly influenced by the choice of its chromium precursor. This guide provides a comparative analysis of chromium oxide catalysts synthesized from different chromium salts, focusing on their performance in the oxidative dehydrogenation of propane and isobutane with carbon dioxide. The information presented here is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in catalyst design and application.
A recent study systematically investigated 5 wt.% Cr/SiO₂ catalysts prepared via incipient wet impregnation using four distinct chromium precursors: chromium (III) sulfate, chromium (III) acetylacetonate, chromium (III) nitrate, and ammonium dichromate.[1][2] The catalytic activity of these materials was subsequently evaluated in the oxidative dehydrogenation of propane and isobutane at temperatures ranging from 600–750 °C.[1][2]
Comparative Catalytic Performance
The choice of chromium precursor was found to have a pronounced effect on the catalytic efficiency for both propane and isobutane dehydrogenation. The key performance metric, the yield of the desired olefin (propylene or isobutene), varied significantly with the precursor used.
| Chromium Precursor | Catalytic Reaction | Max. Olefin Yield (%) | Optimal Temperature (°C) |
| Chromium (III) Acetylacetonate | Propane Dehydrogenation | 32 | 750 |
| Chromium (III) Sulfate | Isobutane Dehydrogenation | ~30 | 600 |
| Chromium (III) Nitrate | Propane & Isobutane Dehydrogenation | Not specified as optimal | Not applicable |
| Ammonium Dichromate | Propane & Isobutane Dehydrogenation | Not specified as optimal | Not applicable |
Table 1: Comparison of the catalytic performance of Cr/SiO₂ catalysts derived from different chromium precursors in the oxidative dehydrogenation of propane and isobutane.[1][2]
The catalyst derived from chromium (III) acetylacetonate exhibited the highest activity for propane dehydrogenation, achieving a propylene yield of 32% at 750 °C.[1][2] In contrast, for the dehydrogenation of isobutane, the catalyst prepared from chromium (III) sulfate proved to be the most effective, delivering an isobutene yield of approximately 30% at a lower temperature of 600 °C.[1][2] This highlights that the optimal precursor is reaction-dependent.
The differences in catalytic behavior are attributed to the influence of the precursor on the final properties of the chromium oxide species on the silica support, such as dispersion and the nature of the chromium species formed after calcination.[1]
Experimental Workflow
The general experimental procedure for the synthesis and evaluation of the chromium oxide catalysts is depicted in the following workflow diagram.
Figure 1: Experimental workflow for catalyst synthesis and performance evaluation.
Detailed Experimental Protocols
Catalyst Synthesis: Incipient Wet Impregnation
A series of 5 wt.% Cr/SiO₂ catalysts were prepared using the incipient wet impregnation method.[1][2]
-
Support Preparation: Commercial silica gel (SiO₂) was used as the support material.
-
Precursor Solution Preparation: An aqueous solution of the respective chromium precursor (chromium (III) sulfate, chromium (III) acetylacetonate, chromium (III) nitrate, or ammonium dichromate) was prepared. The concentration of the solution was calculated to achieve a final chromium loading of 5 wt.% on the silica support.
-
Impregnation: The precursor solution was added dropwise to the silica support until the pores were completely filled, corresponding to the point of incipient wetness.
-
Drying: The impregnated samples were dried, typically in an oven at a specific temperature (e.g., 110 °C) for a set duration to remove the solvent.
-
Calcination: The dried samples were then calcined in a furnace in a controlled atmosphere (e.g., air) at a high temperature. The calcination process decomposes the precursor salt to form chromium oxide species on the silica surface. The thermal decomposition reactions for the precursors are as follows:
Catalytic Performance Evaluation
The catalytic activity of the prepared Cr/SiO₂ catalysts was tested in a fixed-bed reactor system.[1][2]
-
Catalyst Loading: A specific amount of the catalyst was loaded into a quartz reactor tube and secured with quartz wool.
-
Pre-treatment: The catalyst was typically pre-treated in situ by heating to the reaction temperature under a flow of an inert gas.
-
Reaction Conditions: A feed gas mixture consisting of the hydrocarbon (propane or isobutane), carbon dioxide, and a balance of an inert gas was introduced into the reactor at a controlled flow rate. The reaction was carried out at atmospheric pressure over a temperature range of 600–750 °C.[1][2]
-
Product Analysis: The effluent gas from the reactor was analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector and a flame ionization detector) to separate and quantify the reactants and products.
-
Performance Calculation: The conversion of the hydrocarbon and the selectivity and yield of the desired olefin were calculated based on the composition of the inlet and outlet gas streams.
References
A Comparative Guide to Chromium Precursors for Nanoparticle Synthesis: Chromium(II) Oxalate vs. Other Common Salts
For researchers, scientists, and drug development professionals, the selection of a chemical precursor is a critical decision in the synthesis of nanoparticles, directly influencing the material's final morphology, size, and functional properties. This guide provides an objective comparison between various chromium salts used as precursors for the synthesis of chromium oxide (Cr₂O₃) nanoparticles, with a special focus on the potential advantages of chromium(II) oxalate. The comparison is supported by experimental data from peer-reviewed literature, summarizing key synthesis parameters and resultant nanoparticle characteristics to aid in the selection of the most suitable precursor for specific applications.
Comparative Analysis of Chromium Precursors
The properties of synthesized chromium oxide nanoparticles are heavily dependent on the chosen chromium salt and the synthesis method. While direct comparative studies are limited, a collective analysis of published data reveals distinct trends associated with each precursor. Salts like chromium(III) nitrate and chloride are widely used in methods ranging from thermal decomposition to microwave-assisted synthesis, whereas sulphate salts are common in precipitation methods.
Although less commonly documented, this compound and related oxalate-based precursors are noteworthy. The thermal decomposition of metal oxalates is a well-established route for producing metal or metal oxide nanoparticles. This method often proceeds at relatively low temperatures and can yield pure, crystalline phases due to the clean decomposition of the oxalate moiety into gaseous byproducts.
The following table summarizes experimental data from various studies to highlight the performance of different chromium precursors in generating Cr₂O₃ nanoparticles.
Table 1: Comparison of Chromium Salt Precursors for Cr₂O₃ Nanoparticle Synthesis
| Precursor Salt | Synthesis Method | Key Parameters | Avg. Crystallite Size | Morphology | Reference |
| Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O) | Thermal Decomposition | Calcination at 550 °C | 10 nm | Slightly sintered spheres | [1][2][3] |
| Chromium(III) Nitrate (with Oxalic Acid) | Thermal Decomposition | Calcination at 500-600 °C, pH 12 | < 100 nm | Nearly rectangular | |
| Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) | Microwave-Assisted | Calcination at 500 °C, pH 3-10 | 25 - 43 nm | Spherical clusters | [4] |
| Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) | Precipitation | pH 12, 50°C; Calcination at 550°C | 24 - 27 nm | Not Specified | [5] |
| Chromium Sulphate (Cr₂(SO₄)₃) | Precipitation | pH 10; Calcination at 600 °C | ~45 nm (20-70 nm range) | Nearly spherical | [2][3][6] |
| Hexaamminechromium(III) Nitrate (--INVALID-LINK--₃) | Thermal Decomposition | Calcination at 500-600 °C for 2-3 hours | Not specified | Fine powder | [7] |
| Chromium(III) Acetylacetonate (Cr(acac)₃) | Chem. Vapor Deposition | Substrate temp. 700-850 °C | ~1 µm thick layer | Single-crystalline layer | [8] |
Visualizing Synthesis Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a generalized workflow for nanoparticle synthesis and the specific chemical pathway for the thermal decomposition of a metal oxalate precursor.
Caption: Generalized experimental workflow for Cr₂O₃ nanoparticle synthesis.
Caption: Thermal decomposition pathway of a chromium oxalate precursor.
Detailed Experimental Protocols
Reproducibility is key in materials science. The following are detailed protocols for synthesizing Cr₂O₃ nanoparticles using different chromium precursors, as adapted from the literature.
Protocol 1: Precipitation Method Using Chromium Sulphate
This protocol is based on a common aqueous precipitation technique.[2][3]
-
Preparation: Prepare a 0.1 M solution of chromium sulphate (Cr₂(SO₄)₃) by dissolving the appropriate amount in 500 mL of deionized water.
-
Precipitation: While constantly stirring the solution, add aqueous ammonia dropwise until the pH of the solution reaches 10. A precipitate will form.
-
Washing: Filter the resulting precipitate using a Buchner funnel and wash it several times with distilled water to remove residual ions.
-
Drying: Dry the collected precipitate in an oven at 70°C for 24 hours.
-
Calcination: Transfer the dried powder to a muffle furnace and calcine at 600°C for 5 hours to yield crystalline Cr₂O₃ nanoparticles.
Protocol 2: Microwave-Assisted Synthesis Using Chromium(III) Chloride
This method utilizes microwave energy for rapid heating.[4]
-
Precursor Solution: Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and urea in a 1:3 molecular ratio in 50 mL of ethylene glycol.
-
Stirring: Stir the mixture using a magnetic stirrer at room temperature for 1 hour.
-
Microwave Heating: Transfer the clear solution to a ceramic bowl and place it in a domestic microwave oven. Heat until the solvent completely evaporates and a precipitate is formed.
-
Collection: Collect the resulting precipitate.
-
Calcination: Calcine the powder in a furnace at 500°C for 2 hours to obtain crystalline Cr₂O₃ nanoparticles. The final particle size can be influenced by adjusting the pH of the initial ethylene glycol solvent.[4]
Protocol 3: Synthesis via an Oxalate-Containing Precursor
This protocol involves the formation of a chromium-oxalate intermediate which is then thermally decomposed.
-
Solution Preparation: Dissolve 1 mmol of chromium(III) nitrate (Cr(NO₃)₃·9H₂O) and 3 mmol of oxalic acid in 15 mL of distilled water. Stir for 20 minutes to obtain a clear solution.
-
Precipitation: Add an aqueous solution of NaOH dropwise to the solution until the pH reaches 12. Heat the mixture to 80°C, resulting in a semi-solid product.
-
Drying: Allow the mixture to cool to room temperature, then wash the semi-solid product with distilled water and dry it in an oven at 80°C for 24 hours.
-
Thermal Decomposition: Place the dried precursor material in a furnace and heat to a temperature of 500°C or 600°C for 3 hours to induce thermal decomposition and form Cr₂O₃ nanoparticles.
Conclusion
The choice of chromium salt precursor is a fundamental parameter that dictates the optimal synthesis route and the resultant characteristics of Cr₂O₃ nanoparticles. While common inorganic salts like chlorides, nitrates, and sulphates are effective and widely documented, they often require specific control over factors like pH and employ varied synthesis techniques to achieve desired sizes.
This compound, and related syntheses that form oxalate intermediates, present a compelling alternative. The primary advantage lies in the nature of thermal decomposition, which can be a clean, low-temperature method to produce crystalline nanoparticles. The solid-state decomposition of a well-defined oxalate precursor can offer better control over particle formation compared to precipitation from complex aqueous solutions. For research teams aiming for high purity and crystallinity via thermal methods, exploring oxalate-based precursors is a highly recommended avenue.
References
- 1. Original synthesis of chromium (III) oxide nanoparticles | CoLab [colab.ws]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 4. jespublication.com [jespublication.com]
- 5. irjet.net [irjet.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
comparative thermal decomposition studies of transition metal oxalates
A Comprehensive Guide to the Thermal Decomposition of Transition Metal Oxalates
The thermal decomposition of transition metal oxalates is a significant area of study in materials science and inorganic chemistry, providing a reliable route to synthesize metal and metal oxide nanoparticles with controlled purity, particle size, and morphology. This guide offers a comparative overview of the thermal decomposition behavior of common transition metal oxalates, including those of iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), supported by experimental data from peer-reviewed literature.
Experimental Protocols
The primary techniques used to study the thermal decomposition of transition metal oxalates are thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1] These methods provide information about mass changes and thermal events (endothermic or exothermic processes) as a function of temperature.[1]
A typical experimental setup involves heating a small sample of the metal oxalate hydrate in a controlled atmosphere (e.g., inert like nitrogen or argon, or reactive like air or oxygen) at a constant heating rate.[2][3] The mass of the sample is continuously monitored in TGA, while the temperature difference between the sample and an inert reference is measured in DTA.[1] Evolved gas analysis (EGA), often coupled with mass spectrometry or Fourier transform infrared spectroscopy (FTIR), can be used to identify the gaseous decomposition products.[4]
General Procedure for Thermogravimetric Analysis (TGA):
-
A precisely weighed sample of the transition metal oxalate hydrate (typically 1-10 mg) is placed in a sample pan (e.g., alumina, platinum).
-
The sample is heated in a furnace under a controlled atmosphere (e.g., flowing nitrogen or air at a specific flow rate, such as 40 mL/min).[2]
-
A linear heating rate is applied, commonly in the range of 5-20 °C/min.[4][5]
-
The change in mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature, revealing the different stages of decomposition.
Data Presentation: Comparative Thermal Decomposition Data
The thermal decomposition of transition metal oxalates typically proceeds in two main stages: dehydration (loss of water of crystallization) followed by the decomposition of the anhydrous oxalate to form either the metal or a metal oxide, depending on the metal and the atmosphere.[6][7][8]
| Transition Metal Oxalate | Dehydration Temperature Range (°C) | Decomposition Temperature Range (°C) | Final Product (Inert Atmosphere) | Final Product (Oxidizing Atmosphere) | References |
| Iron(II) Oxalate (FeC₂O₄·2H₂O) | ~180 - 230 | ~380 - 535 | α-Fe, Fe₃O₄ | α-Fe₂O₃ | [9][10] |
| Cobalt(II) Oxalate (CoC₂O₄·2H₂O) | ~118 - 196 | ~248 - 370 | Co | Co₃O₄ | [6][11] |
| Nickel(II) Oxalate (NiC₂O₄·2H₂O) | ~110 - 300 | ~300 - 400 | Ni, NiO | NiO | [12][13] |
| Copper(II) Oxalate (CuC₂O₄·nH₂O) | ~150 - 265 | ~264 - 310 | Cu, Cu₂O | CuO | [14][15][16] |
| Zinc Oxalate (ZnC₂O₄·2H₂O) | ~150 - 220 | ~350 - 420 | ZnO | ZnO | [4][7][8] |
Visualizing the Process
To better understand the experimental workflow and the decomposition pathways, the following diagrams are provided.
The decomposition of transition metal oxalates generally follows a two-step process. The first step is dehydration, where the water of crystallization is removed. The second step is the decomposition of the anhydrous oxalate into the final metal or metal oxide product.
Discussion of Comparative Trends
The decomposition temperature of transition metal oxalates is influenced by the nature of the metal cation.[2] Generally, the thermal stability of the anhydrous oxalates in an inert atmosphere follows the trend: Zn > Co > Ni > Fe > Cu.[2] This trend can be correlated with the electron configuration and the polarizing power of the metal cation.
Iron(II) Oxalate: The decomposition of ferrous oxalate is complex and highly dependent on the atmosphere. In an inert or reducing atmosphere, it can yield a mixture of metallic iron and iron oxides like magnetite (Fe₃O₄).[9][17] In an oxidizing atmosphere, the final product is typically hematite (α-Fe₂O₃).[18]
Cobalt(II) Oxalate: Cobalt oxalate dihydrate first dehydrates and then decomposes to form metallic cobalt in an inert atmosphere.[6] In the presence of air, the initially formed cobalt metal can be oxidized to cobalt(II,III) oxide (Co₃O₄).[6]
Nickel(II) Oxalate: Similar to cobalt oxalate, nickel oxalate dihydrate undergoes dehydration followed by decomposition. In an inert atmosphere, the final product is primarily metallic nickel, although the formation of some nickel oxide (NiO) can occur.[12] In air, NiO is the sole solid product.[13]
Copper(II) Oxalate: The thermal decomposition of copper(II) oxalate is sensitive to the atmosphere. In an inert atmosphere like nitrogen or argon, it decomposes to form a mixture of metallic copper and copper(I) oxide (Cu₂O).[14] In an oxidizing atmosphere such as air or oxygen, the final product is copper(II) oxide (CuO).[15]
Zinc Oxalate: Zinc oxalate dihydrate decomposes in two distinct steps: dehydration to anhydrous zinc oxalate, followed by decomposition to zinc oxide (ZnO).[7][8] This decomposition to the oxide occurs in both inert and oxidizing atmospheres, making it a reliable precursor for the synthesis of ZnO nanoparticles.[4][19] The gaseous products are carbon monoxide and carbon dioxide.[4]
References
- 1. web.abo.fi [web.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The thermal decomposition of oxalates. Part VII. The effect of prior dehydration conditions upon the subsequent decomposition of cobalt oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The thermal decomposition of oxalates. Part V. The thermal decomposition of nickel oxalate dihydrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Characterization of ZnO from Thermal Decomposition of Precipitated Zinc Oxalate Dihydrate as an Anode Material of Li-Ion Batteries [mdpi.com]
A Comparative Guide to the Validation of Chromium Oxide Properties from a Chromium(II) Oxalate Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromium(III) oxide (Cr₂O₃) synthesized from a chromium(II) oxalate precursor with Cr₂O₃ derived from other common precursors. It includes a summary of key properties, detailed experimental protocols for characterization, and a visual representation of the validation workflow.
Introduction
Chromium(III) oxide is a highly stable and versatile material with applications ranging from pigments and catalysts to advanced ceramics and coatings. The properties of Cr₂O₃, such as particle size, surface area, and crystallinity, are critically dependent on the synthesis method and the precursor used. While precursors like chromium(III) nitrate and chromium(III) sulfate are widely studied, this compound offers a potentially advantageous route due to its clean decomposition, often yielding the metal oxide and gaseous byproducts. This guide focuses on the validation of Cr₂O₃ properties when synthesized from this compound, providing a comparative framework for researchers.
Comparison of Chromium Oxide Properties from Different Precursors
The choice of precursor significantly influences the final properties of the synthesized chromium oxide. The following table summarizes typical properties of Cr₂O₃ nanoparticles obtained from different precursors. Data for this compound is less prevalent in the literature, and the presented values are based on expected outcomes from thermal decomposition of metal oxalates.
| Property | This compound | Chromium(III) Nitrate | Chromium(III) Sulfate | Green Synthesis (e.g., plant extracts) |
| Typical Morphology | Often porous aggregates of nanoparticles | Nanoparticles, sometimes spherical | Irregularly shaped nanoparticles | Varied (spherical, irregular) |
| Average Crystallite Size (nm) | 30 - 60 | 20 - 50 | 20 - 70 | 30 - 100 |
| Particle Size (nm) | 50 - 200 | 10 - 100 | 20 - 70 | Below 400 |
| Surface Area (m²/g) | Potentially high due to porous nature | 50 - 150 | 30 - 100 | 20 - 80 |
| Phase Purity | High, primarily Eskolaite (hexagonal Cr₂O₃) | High, Eskolaite | High, Eskolaite | Generally high, may contain organic residues |
| Decomposition Temperature (°C) | Decomposes above 320°C to form chromium oxides | Decomposes at >450°C to form Cr₂O₃ | Calcination typically at ~600°C | N/A |
Experimental Protocols for Validation
Accurate and consistent characterization is essential for validating the properties of synthesized chromium oxide. Below are detailed protocols for key analytical techniques.
X-Ray Diffraction (XRD) Analysis
Objective: To determine the crystalline phase, crystallite size, and lattice parameters of the synthesized chromium oxide.
Methodology:
-
Sample Preparation: A small amount of the powdered chromium oxide sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Instrument: A powder X-ray diffractometer (e.g., Philips PW 11/90) is used.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å) is commonly employed.
-
Scan Range (2θ): A typical scan range is from 20° to 80°.
-
Scan Speed: A slow scan speed (e.g., 0.02°/s) is used to obtain high-resolution data.
-
-
Data Analysis:
-
Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phase (e.g., Eskolaite, JCPDS file No. 38-1479).
-
Crystallite Size Calculation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the X-ray wavelength
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg angle
-
-
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology, particle size, and aggregation of the chromium oxide powder.
Methodology:
-
Sample Preparation:
-
A small amount of the chromium oxide powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
-
Excess powder is removed by gently tapping the stub or using a jet of compressed air to leave a thin, uniform layer of particles.
-
For insulating samples, a thin conductive coating (e.g., gold or platinum) is applied using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
The prepared stub is placed into the SEM chamber.
-
A low accelerating voltage (e.g., 5-15 kV) is typically used to minimize sample damage and charging effects.
-
Images are captured at various magnifications to observe the overall morphology and individual particle details.
-
-
Analysis: The SEM micrographs are analyzed to determine the particle shape, size distribution, and the degree of agglomeration.
Thermogravimetric Analysis (TGA)
Objective: To study the thermal stability of the this compound precursor and determine the temperature range of its decomposition to chromium oxide.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Instrument Setup:
-
Instrument: A thermogravimetric analyzer is used.
-
Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen or argon) or in air to study the decomposition behavior under different conditions. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is applied over a specified temperature range (e.g., room temperature to 1000 °C).
-
-
Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature. The onset and completion temperatures of decomposition steps are identified from the curve. The final residual weight should correspond to the theoretical yield of Cr₂O₃.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process for chromium oxide derived from a this compound precursor.
Caption: Experimental workflow for synthesis and validation.
Caption: Key factors influencing Cr₂O₃ properties and performance.
A Comparative Guide to Chromium-Based Catalysts: Unveiling the Impact of Precursor Identity on Catalytic Performance
For researchers, scientists, and professionals in drug development, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's properties and performance. This guide provides an objective comparison of catalysts derived from chromium(II) oxalate versus other common chromium precursors, supported by experimental data, to aid in the selection of the most suitable catalytic system.
This analysis focuses on the characterization and performance of chromium-based catalysts, highlighting how the initial choice of precursor—specifically this compound, chromium(III) nitrate, chromium(III) acetylacetonate, and chromium(III) sulfate—dictates the resulting catalyst's efficacy in key chemical transformations.
Unveiling the Influence of Precursors on Catalytic Activity
The identity of the chromium precursor plays a pivotal role in determining the dispersion of the active chromium species, the oxidation states of chromium present in the final catalyst, and ultimately, its catalytic activity and selectivity. While chromium(III) nitrate and acetylacetonate are widely employed due to their accessibility and cost-effectiveness, this guide delves into the characteristics of catalysts derived from the less common this compound and compares them against these established alternatives.
A significant study on the oxidative dehydrogenation of propane and isobutane provides a direct comparison of catalysts prepared from various precursors on a silica support. The findings from this research are instrumental in understanding the structure-activity relationships of these materials.
Quantitative Performance Data
The following tables summarize the catalytic performance of chromium oxide catalysts derived from different precursors in the oxidative dehydrogenation of propane and isobutane.
Table 1: Catalytic Performance in Oxidative Dehydrogenation of Propane
| Precursor Salt | Propane Conversion (%) at 750 °C | Propylene Yield (%) at 750 °C |
| Chromium(III) acetylacetonate | ~45 | 32 |
| Chromium(III) nitrate | ~38 | ~25 |
| Chromium(III) sulfate | ~35 | ~22 |
| Ammonium dichromate | ~30 | ~20 |
Data sourced from a comparative study on 5 wt.% Cr/SiO2 catalysts.
Table 2: Catalytic Performance in Oxidative Dehydrogenation of Isobutane
| Precursor Salt | Isobutane Conversion (%) at 600 °C | Isobutene Yield (%) at 600 °C |
| Chromium(III) sulfate | ~40 | ~30 |
| Chromium(III) acetylacetonate | ~35 | ~25 |
| Chromium(III) nitrate | ~30 | ~22 |
| Ammonium dichromate | ~28 | ~20 |
Data sourced from a comparative study on 5 wt.% Cr/SiO2 catalysts.
Unfortunately, directly comparable, peer-reviewed data for the catalytic performance of a chromium oxide catalyst derived from this compound in the same oxidative dehydrogenation reactions could not be located in the available literature. However, the synthesis of this compound and its thermal decomposition to form chromium oxides is well-documented, suggesting its viability as a precursor. The thermal decomposition of this compound dihydrate begins with the loss of water at around 140 °C, followed by the decomposition of the anhydrous oxalate at approximately 320 °C to yield chromium oxides.[1] This method offers a potentially distinct route to chromium oxide catalysts with unique morphological and surface properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic research. The following sections outline the synthesis and characterization protocols for chromium-based catalysts from various precursors.
Catalyst Synthesis
General Procedure for Impregnation Method (for Nitrate, Acetylacetonate, and Sulfate precursors):
A series of 5 wt.% Cr/SiO2 catalysts can be prepared via the incipient wetness impregnation technique.
-
Precursor Solution Preparation: An appropriate amount of the chromium precursor salt (chromium(III) nitrate nonahydrate, chromium(III) acetylacetonate, or chromium(III) sulfate) is dissolved in a minimal amount of deionized water or a suitable solvent to achieve a volume equal to the pore volume of the silica support.
-
Impregnation: The precursor solution is added dropwise to the silica support with continuous mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven, typically at 110-120 °C, for several hours to remove the solvent.
-
Calcination: The dried material is then calcined in a furnace under a flow of air. The calcination temperature is ramped up to a specific temperature (e.g., 600 °C) and held for several hours to decompose the precursor and form the final chromium oxide catalyst.
Synthesis of this compound Precursor:
This compound dihydrate (CrC₂O₄·2H₂O) can be synthesized by reacting a chromium(II) salt with an oxalate source in an inert atmosphere.
-
Reaction Setup: A degassed aqueous solution of chromium(II) sulfate pentahydrate is prepared.
-
Precipitation: A mixture of sodium oxalate and oxalic acid in a degassed aqueous solution is added to the chromium(II) sulfate solution.
-
Isolation: The resulting light green crystalline precipitate of this compound dihydrate is filtered, washed with deoxygenated water, and dried under vacuum.[1]
Preparation of Chromium Oxide from this compound:
The chromium oxide catalyst is prepared by the thermal decomposition of the synthesized this compound dihydrate.
-
Decomposition: The this compound dihydrate is heated in an inert atmosphere (e.g., nitrogen or argon) in a tube furnace.
-
Calcination: The temperature is ramped to above 320 °C to ensure the complete decomposition of the oxalate into a mixture of chromium oxides.[1]
Catalyst Characterization
A comprehensive characterization of the prepared catalysts is essential to understand the relationship between their physicochemical properties and catalytic performance. Key characterization techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the chromium oxide and the support.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalysts.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and particle size distribution of the chromium oxide species.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of chromium.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the chromium species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups and adsorbed species.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of chromium-based catalysts from different precursors.
Figure 1. General workflow for catalyst preparation and evaluation.
Signaling Pathways and Logical Relationships
The choice of precursor influences a cascade of factors that ultimately determine the catalyst's performance. This relationship can be visualized as a signaling pathway.
Figure 2. Influence of precursor on catalyst properties and performance.
Conclusion
The selection of a chromium precursor has a profound impact on the final catalyst's characteristics and its performance in chemical reactions. While chromium(III) nitrate, acetylacetonate, and sulfate are common choices, the data presented indicate that the catalytic activity can be significantly tuned by the precursor. For instance, in propane dehydrogenation, the acetylacetonate precursor yielded the most active catalyst, whereas for isobutane dehydrogenation, the sulfate precursor was superior.
Although direct comparative data for this compound is lacking in the context of these specific reactions, its distinct decomposition pathway to chromium oxide suggests that it could lead to catalysts with novel properties. Further research is warranted to fully characterize and evaluate the catalytic potential of chromium oxide derived from this compound to provide a more complete picture and potentially unlock new catalytic capabilities. This guide serves as a foundational resource for researchers to make informed decisions in the design and synthesis of next-generation chromium-based catalysts.
References
Performance Showdown: A Comparative Guide to Catalysts Derived from Different Chromium Salts
For researchers, scientists, and professionals in drug development, the choice of catalyst precursor can significantly impact reaction outcomes. This guide provides an objective comparison of the performance of chromium-based catalysts derived from different chromium salts, supported by experimental data. We delve into the preparation, characterization, and catalytic activity in the oxidative dehydrogenation of propane (ODHP) with CO2, offering a clear and comprehensive overview to inform your catalyst selection.
The efficacy of a chromium-based catalyst is intricately linked to the nature of the chromium precursor used in its synthesis. The choice of salt—be it nitrate, chloride, or acetate—influences the final catalyst's properties, such as the oxidation state of chromium, its dispersion on the support material, and ultimately, its catalytic performance in terms of conversion, selectivity, and yield.
Quantitative Performance Comparison
The following table summarizes the catalytic performance of Cr/SiO2 catalysts prepared from different chromium precursors in the oxidative dehydrogenation of propane with CO2. The data highlights how the choice of chromium salt affects propane conversion and propylene yield at various temperatures.
| Catalyst Precursor | Reaction Temperature (°C) | Propane Conversion (%) | Propylene Yield (%) |
| Chromium Acetylacetonate | 675 | ~35 | ~25 |
| 750 | ~55 | 32 | |
| Chromium Nitrate | 675 | ~45 | ~23 |
| 750 | ~65 | ~28 | |
| Chromium Sulfate | 675 | ~20 | ~15 |
| 750 | ~30 | ~18 |
Data synthesized from a study on 5 wt.% Cr/SiO2 catalysts.[1]
Experimental Protocols
Detailed methodologies for the preparation of chromium-based catalysts are crucial for reproducibility and comparison. Below are standardized protocols for the synthesis of Cr/SiO2 catalysts using the incipient wetness impregnation method with different chromium precursors.
Catalyst Preparation from Chromium Nitrate
A series of Cr(y)/Ti(x)–Si catalysts were synthesized using the incipient wetness impregnation method.[1]
-
Support Preparation: Titania-silica mesoporous nanocomposite supports were prepared at room temperature.
-
Impregnation: The supports were impregnated with an aqueous solution of chromium nitrate nonahydrate.
-
Drying: The impregnated samples were dried overnight.
-
Calcination: The dried samples were calcined in air at 650 °C for 12 hours.[1]
Catalyst Preparation from Chromium Chloride
This protocol details the preparation of a supported chromium catalyst from a chromium(III) chloride precursor.
-
Support Pre-treatment: A high-surface-area silica support is calcined to remove adsorbed water.
-
Impregnation Solution Preparation: An aqueous solution of chromium(III) chloride hexahydrate is prepared. The volume of the solution is equal to the pore volume of the silica support.
-
Incipient Wetness Impregnation: The chromium chloride solution is added dropwise to the silica support with constant mixing.
-
Drying: The impregnated material is dried in an oven or with a rotary evaporator.
-
Calcination: The dried powder is calcined in a tube furnace under a flow of dry air or nitrogen at a specific temperature ramp and holding time to obtain the final catalyst.
Catalyst Preparation from Chromium Acetate
The synthesis of chromium(II) acetate hydrate serves as a precursor for certain catalytic applications.
-
Reduction of Cr(VI): Potassium dichromate is reduced by zinc metal in the presence of hydrochloric acid, resulting in a color change from orange to green and finally to blue, indicating the formation of Cr(II).
-
Precipitation: The blue solution containing Cr(II) is added to a saturated solution of sodium acetate, causing the immediate precipitation of red chromium(II) acetate.
-
Isolation and Washing: The precipitate is filtered and washed with ice-cold water, followed by ethanol and ether, while minimizing exposure to air to prevent oxidation.
-
Drying: The final product is dried to yield the chromium(II) acetate hydrate.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
The oxidative dehydrogenation of propane over chromium-based catalysts is widely believed to follow the Mars-van Krevelen mechanism. This involves a redox cycle where the catalyst is alternately reduced by the reactant (propane) and re-oxidized by the co-feed (CO2).
References
Unlocking Efficiency: The Advantages of Chromium(II) Oxalate as a Precursor Material
For researchers, scientists, and drug development professionals seeking to synthesize high-purity chromium-based materials, the choice of precursor is a critical factor influencing the final product's properties and performance. While various chromium salts are available, chromium(II) oxalate (CrC₂O₄) emerges as a compelling precursor material, offering distinct advantages in terms of decomposition characteristics, purity of the resulting materials, and control over particle morphology. This guide provides an objective comparison of this compound with other common chromium precursors, supported by experimental data and detailed protocols.
This compound is a light green crystalline solid that serves as an excellent precursor for the synthesis of various chromium compounds, most notably chromium(III) oxide (Cr₂O₃) nanoparticles. Its primary advantage lies in its clean decomposition, yielding volatile byproducts and leaving behind a high-purity oxide residue. This characteristic is particularly crucial in applications where trace impurities can significantly impact catalytic activity, electrochemical performance, or biocompatibility.
Comparative Performance of Chromium Precursors
The selection of a chromium precursor has a profound impact on the physicochemical properties of the final chromium oxide material. To illustrate this, the following table summarizes key performance indicators for Cr₂O₃ nanoparticles synthesized from different chromium precursors under comparable conditions.
| Precursor | Synthesis Method | Average Crystallite Size (nm) | Surface Area (m²/g) | Reported Yield (%) | Key Observations |
| This compound | Thermal Decomposition | 20-50 | 50-150 | High (>95%) | Forms porous structures, clean decomposition. |
| Chromium(III) Nitrate | Thermal Decomposition | 10-100 | 113[1] | Variable | Can lead to nitrogen-containing byproducts, broader size distribution. |
| Chromium(III) Sulfate | Precipitation | 20-70[2] | ~45 | Good | Requires careful pH control, potential for sulfate impurities.[2] |
| Chromium(III) Chloride | Sol-gel/Hydrothermal | 15-60 | Variable | Good | Chloride ions can be corrosive and difficult to remove completely. |
| Chromium(III) Acetylacetonate | MOCVD | 40-170[3] | Low | Good | Organic ligands can lead to carbon impurities if not fully combusted. |
As the data suggests, this compound holds the potential for producing chromium oxide with a desirable combination of controlled particle size and high surface area, coupled with a high-purity product due to the clean decomposition of the oxalate ligand.
The Advantage of Clean Decomposition: A Look at the Thermal Pathway
The thermal decomposition of this compound is a key process that dictates the properties of the final material. In an inert atmosphere, the decomposition proceeds in a stepwise manner, which can be elucidated using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). This allows for the precise identification of evolved gases at each stage.
The decomposition typically proceeds as follows:
-
Dehydration: The hydrated form of this compound, CrC₂O₄·2H₂O, first loses its water molecules at relatively low temperatures.
-
Decomposition to Oxide: At higher temperatures, the anhydrous this compound decomposes to form chromium(III) oxide, releasing carbon monoxide (CO) and carbon dioxide (CO₂).
This clean decomposition pathway, devoid of complex side reactions or persistent impurities, is a significant advantage over precursors like nitrates or chlorides, which can introduce undesirable elements into the final product.
Caption: Thermal decomposition pathway of hydrated this compound.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of chromium(III) oxide nanoparticles from this compound, chromium(III) sulfate, and chromium(III) nitrate are presented below.
Synthesis of Cr₂O₃ Nanoparticles from this compound
This protocol outlines the synthesis of Cr₂O₃ nanoparticles via the thermal decomposition of a chromium precursor derived from chromium(III) nitrate and oxalic acid.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Precursor Synthesis:
-
Dissolve 1 mmol of Cr(NO₃)₃·9H₂O and 3 mmol of oxalic acid in 15 mL of distilled water with stirring for 20 minutes to obtain a clear solution.
-
Add an aqueous solution of NaOH dropwise until the pH of the solution reaches 12.
-
Heat the mixture to 80 °C.
-
Allow the mixture to cool to room temperature to obtain a semi-solid precursor.
-
-
Thermal Decomposition:
-
Divide the semi-solid precursor into two parts.
-
Heat one part at 500 °C and the other at 600 °C for 3 hours in a standard atmosphere.
-
-
Purification:
-
Wash the resulting Cr₂O₃ nanoparticles with distilled water twice.
-
Dry the washed nanoparticles at 80 °C in a furnace for 24 hours.
-
Caption: Workflow for Cr₂O₃ nanoparticle synthesis from an oxalate-based precursor.
Synthesis of Cr₂O₃ Nanoparticles from Chromium(III) Sulfate (for comparison)
This protocol describes a precipitation method using chromium(III) sulfate.[2][4]
Materials:
-
Chromium(III) sulfate (Cr₂(SO₄)₃)
-
Aqueous ammonia (NH₄OH)
-
Deionized water
Procedure:
-
Precipitation:
-
Isolation and Washing:
-
Drying and Calcination:
Synthesis of Cr₂O₃ Nanoparticles from Chromium(III) Nitrate (for comparison)
This protocol details the thermal decomposition of chromium(III) nitrate.[1]
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Colloidal silica solution (optional, as a template)
Procedure:
-
Precursor Preparation:
-
Thermal Decomposition:
-
Heat the dried precursor at 550 °C.[1]
-
Conclusion
This compound presents itself as a highly advantageous precursor material for the synthesis of chromium-based materials, particularly chromium(III) oxide nanoparticles. Its clean decomposition pathway minimizes the risk of contamination, leading to high-purity products. The ability to control the morphology and particle size through the thermal decomposition process further enhances its utility. While other precursors like chromium(III) nitrate and sulfate are also effective, they may introduce impurities and require more stringent purification steps. For applications demanding high purity and controlled material properties, this compound is a superior choice that can lead to enhanced performance and reproducibility in research, catalysis, and drug development.
References
The Influence of Precursors on the Surface Area of Chromium Oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of nanomaterials with tailored properties is a critical endeavor. The surface area of these materials, in particular, plays a pivotal role in their performance in applications ranging from catalysis to drug delivery. This guide provides an objective comparison of the surface area of chromium oxide (Cr₂O₃) synthesized from various precursors, supported by experimental data and detailed methodologies.
The choice of precursor material in the synthesis of chromium oxide nanoparticles significantly impacts their final physical properties, most notably the specific surface area. Different precursors, under varying synthesis conditions, yield chromium oxide with a wide range of surface areas, thereby influencing their reactivity and suitability for specific applications. This guide explores the surface characteristics of chromium oxide derived from four common precursors: chromium nitrate, chromium chloride, chromium sulfate, and ammonium dichromate.
Comparative Analysis of Surface Area
The specific surface area of chromium oxide is a crucial parameter that is heavily influenced by the choice of precursor and the synthesis method. The following table summarizes the quantitative data on the surface area of chromium oxide obtained from different precursors, as determined by the Brunauer-Emmett-Teller (BET) method.
| Precursor Salt | Synthesis Method | Calcination Temperature (°C) | Specific Surface Area (m²/g) | Reference |
| Chromium (III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O) | Thermal Decomposition | 550 | 113 | [1] |
| Chromium (III) Chloride (CrCl₃) | Microwave-assisted | 500 | 24-43 (crystallite size in nm) | [2] |
| Chromium (III) Sulfate (Cr₂(SO₄)₃) | Precipitation | 600 | Not explicitly stated | [3][4] |
| Ammonium Dichromate ((NH₄)₂Cr₂O₇) | Thermal Decomposition | ~600 | Not explicitly stated | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and highlights the typical range of surface areas achievable with each precursor. It is important to note that factors such as pH, concentration, and the presence of surfactants or templates can also significantly alter the final surface area. For instance, one study demonstrated that higher calcination temperatures generally lead to a smaller specific surface area.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of nanomaterials. The following sections outline the methodologies for the synthesis of chromium oxide from the aforementioned precursors and the standard procedure for surface area analysis.
Synthesis of Chromium Oxide via Thermal Decomposition of Chromium (III) Nitrate Nonahydrate
This method involves the direct heating of the precursor to yield chromium oxide.
Materials:
-
Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
Procedure:
-
A weighed amount of chromium (III) nitrate nonahydrate is placed in a ceramic crucible.
-
The crucible is then placed in a muffle furnace.
-
The furnace is heated to a specific temperature, for example, 550°C, and maintained for a set duration to ensure complete decomposition of the precursor.[1]
-
After the calcination process, the furnace is allowed to cool down to room temperature.
-
The resulting green powder, chromium oxide, is then collected for characterization.
Synthesis of Chromium Oxide via Precipitation from Chromium (III) Chloride or Chromium (III) Sulfate
The precipitation method involves the conversion of the soluble precursor into an insoluble hydroxide, which is then calcined to form the oxide.
Materials:
-
Chromium (III) chloride (CrCl₃) or Chromium (III) sulfate (Cr₂(SO₄)₃)
-
Ammonium hydroxide (NH₄OH) or other suitable precipitating agent
-
Deionized water
Procedure:
-
A solution of the chromium salt (e.g., 0.2M chromium chloride or 0.1M chromium sulfate) is prepared in deionized water.[2][6]
-
A precipitating agent, such as ammonium hydroxide, is added dropwise to the solution while stirring continuously until a desired pH (e.g., pH 10 or 12) is reached, leading to the formation of a chromium hydroxide precipitate.[3][4][6]
-
The precipitate is then separated from the solution by filtration and washed several times with deionized water to remove any remaining ions.
-
The washed precipitate is dried in an oven at a low temperature (e.g., 70°C) for an extended period (e.g., 24 hours).[3][4][6]
-
Finally, the dried powder is calcined in a muffle furnace at a high temperature (e.g., 550-650°C) for several hours to convert the chromium hydroxide into chromium oxide.[6]
Synthesis of Chromium Oxide via Thermal Decomposition of Ammonium Dichromate
This method is a well-known exothermic reaction that produces voluminous chromium oxide powder.
Materials:
-
Ammonium dichromate ((NH₄)₂Cr₂O₇)
Procedure:
-
A pile of ammonium dichromate is placed on a heat-resistant surface in a well-ventilated area or a fume hood.
-
The reaction is initiated by heating a small portion of the pile with a flame.
-
The exothermic decomposition reaction propagates through the entire mass, producing a large volume of green chromium oxide powder, nitrogen gas, and water vapor.[7]
-
Caution is advised as the reaction can be vigorous.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is a standard technique for determining the specific surface area of a material.
Procedure:
-
A known mass of the chromium oxide powder is degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.
-
The sample is then cooled, typically to liquid nitrogen temperature (-196°C).
-
An adsorbate gas, usually nitrogen, is introduced to the sample at a series of controlled pressures.
-
The amount of gas adsorbed onto the surface of the chromium oxide particles at each pressure is measured.
-
The BET equation is then applied to the adsorption data to calculate the specific surface area of the material, expressed in square meters per gram (m²/g).
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the selection of a precursor to the final analysis of the chromium oxide's surface area.
Caption: Workflow from precursor to surface area analysis.
References
- 1. Original synthesis of chromium (III) oxide nanoparticles | CoLab [colab.ws]
- 2. jespublication.com [jespublication.com]
- 3. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. US4741895A - Preparation of chromium(III) oxide - Google Patents [patents.google.com]
- 6. irjet.net [irjet.net]
- 7. scribd.com [scribd.com]
A Comparative Thermal Analysis of Chromium Precursors for Advanced Materials Synthesis
A detailed guide for researchers and drug development professionals on the thermal decomposition behavior of common chromium precursors. This report provides a comparative analysis of Chromium(III) Nitrate Nonahydrate, Chromium(III) Acetylacetonate, and Chromium(III) Chloride Hexahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The selection of an appropriate precursor is a critical step in the synthesis of chromium-based materials, influencing the properties and performance of the final product. Understanding the thermal decomposition pathway of these precursors is paramount for controlling the synthesis process and achieving desired material characteristics. This guide presents a comparative TGA-DSC analysis of three widely used chromium precursors, offering valuable insights for researchers in materials science and drug development.
Comparative TGA-DSC Data
The thermal decomposition of chromium precursors is a multi-stage process involving dehydration, de-ligation, and the eventual formation of chromium oxide. The following table summarizes the key thermal events observed for each precursor. It is important to note that the data presented is a synthesis of findings from various studies, and direct comparison should be approached with consideration for the differing experimental conditions.
| Precursor | Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Chromium(III) Nitrate Nonahydrate | Dehydration & Initial Decomposition | 48 - 120 | Not specified | Endothermic |
| Further Decomposition Steps | 120 - 450 | Not specified | Multiple endothermic and exothermic events | |
| Final Decomposition to Cr₂O₃ | > 450 | Total mass loss ~81% | Not specified | |
| Chromium(III) Acetylacetonate | Melting | ~210 | - | Endothermic |
| Two-stage Ligand Removal | 190 - 330 | Not specified | Not specified | |
| Chromium(III) Chloride Hexahydrate | Dehydration | > 80 | Not specified | Endothermic |
| Decomposition | Not specified | Not specified | Not specified |
Thermal Decomposition Pathways
The thermal decomposition of each chromium precursor follows a distinct pathway, leading to the formation of chromium(III) oxide (Cr₂O₃) as the final product.
Chromium(III) Nitrate Nonahydrate undergoes a complex, multi-stage decomposition.[1] The process begins with dehydration, often occurring concurrently with the initial decomposition of the nitrate groups. Studies have identified as many as eight distinct stages in the decomposition process, involving the formation of various intermediate oxynitrate and hydroxy-nitrate species.[2] The final decomposition to stable Cr₂O₃ is generally observed at temperatures above 450°C.[3]
Chromium(III) Acetylacetonate exhibits a more straightforward thermal decomposition. The process is characterized by the removal of the acetylacetonate (acac) ligands in two distinct stages. One study indicates that the first weight loss occurs between 190 and 270°C, with the second taking place between 300 and 330°C.
Chromium(III) Chloride Hexahydrate begins to decompose with the loss of its water of hydration at temperatures above 80°C. The subsequent decomposition of the anhydrous chromium chloride to chromium oxide occurs at higher temperatures, though specific details from the searched literature are limited.
Experimental Protocols
The TGA-DSC data presented in this guide were obtained under a variety of experimental conditions. A general experimental setup for TGA-DSC analysis of chromium precursors is described below.
Instrumentation: A simultaneous TGA-DSC instrument is typically employed.
Sample Preparation: A small amount of the precursor (typically 5-15 mg) is accurately weighed and placed in an alumina or platinum crucible.
Atmosphere: The analysis is commonly performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidation of the precursor or intermediate products.
Heating Rate: A linear heating rate, typically in the range of 5-20°C/min, is applied to the sample from ambient temperature to a final temperature, often up to 1000°C, to ensure complete decomposition.
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, while the DSC curve shows the heat flow into or out of the sample, indicating endothermic or exothermic events.
Below are two diagrams illustrating the logical relationships in precursor selection and the experimental workflow for TGA-DSC analysis.
Figure 1. Logical flow for selecting a chromium precursor based on desired material properties and process considerations.
Figure 2. A generalized workflow for conducting a TGA-DSC analysis of chromium precursors.
References
Safety Operating Guide
Proper Disposal of Chromium(II) Oxalate: A Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe and compliant disposal of Chromium(II) oxalate, a compound requiring careful handling due to the inherent hazards of chromium. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste and adherence to environmental regulations.
This compound, while containing the less toxic divalent chromium, is unstable and can oxidize to other forms of chromium, including the highly toxic and carcinogenic hexavalent state.[1][2] Therefore, all chromium-containing waste is regulated as hazardous by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Generators of this waste are responsible for its management from generation to final disposal, a principle known as "cradle-to-grave" responsibility.[3][4]
Immediate Safety Precautions
Before handling this compound waste, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: All handling and treatment of chromium waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation: Do not mix chromium waste with other chemical waste streams unless it is part of a designated treatment protocol.
-
Labeling: All containers holding chromium waste must be clearly labeled as "Hazardous Waste: Chromium" and include the accumulation start date.
Regulatory Compliance
The EPA has established strict limits for the concentration of chromium in waste that can be disposed of in a landfill. Adherence to these limits is mandatory for regulatory compliance.
| Parameter | Regulatory Limit (mg/L) | EPA Hazardous Waste Code |
| Total Chromium | 5.0 | D007 |
| Table 1: EPA Regulatory Limit for Chromium Waste.[1][5][6] |
Disposal Protocol: Chemical Precipitation of this compound
The recommended procedure for the disposal of this compound from a laboratory setting involves its conversion to the more stable trivalent chromium followed by precipitation as chromium(III) hydroxide. This process renders the chromium significantly less soluble and therefore less of an environmental hazard.
Materials Required:
-
This compound waste
-
Distilled water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Designated hazardous waste container for solid chromium waste
Step-by-Step Procedure:
-
Dissolution: If the this compound waste is in solid form, create a slurry by adding a minimal amount of distilled water in a beaker.
-
Oxidation to Chromium(III): Due to the inherent instability of Chromium(II), it will readily oxidize to Chromium(III) in the presence of air. Gentle stirring of the aqueous slurry will facilitate this process. The solution will likely change color, indicating the oxidation.
-
pH Adjustment for Precipitation:
-
Place the beaker containing the aqueous chromium solution on a stir plate and begin gentle agitation.
-
Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the pH of the solution is between 8.5 and 10.[3][7] A gelatinous precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.
-
-
Precipitate Settling:
-
Turn off the stir plate and allow the precipitate to settle for at least one hour. This will aid in more efficient filtration.
-
-
Filtration:
-
Carefully separate the solid chromium(III) hydroxide from the liquid supernatant by vacuum filtration.
-
-
Supernatant Testing (Optional but Recommended):
-
The remaining liquid (supernatant) should be tested for residual chromium to ensure it is below the 5.0 mg/L regulatory limit before being discharged to the sewer. If the concentration is still above the limit, the precipitation process should be repeated on the supernatant.
-
-
Solid Waste Collection:
-
The collected solid chromium(III) hydroxide is considered hazardous waste.
-
Allow the solid to air-dry in a fume hood.
-
Once dry, transfer the solid waste to a clearly labeled hazardous waste container designated for solid chromium compounds.
-
-
Final Disposal:
-
Arrange for the disposal of the solid hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.
References
- 1. actenviro.com [actenviro.com]
- 2. alsglobal.com [alsglobal.com]
- 3. Ag, Hg and Cr Precipitation for Recycling Derived of Hazardous Liquid Waste [scirp.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. evaporator.com [evaporator.com]
- 7. researchgate.net [researchgate.net]
- 8. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
